Product packaging for 1-(Phenylsulfonyl)-3-indoleboronic acid(Cat. No.:CAS No. 129271-98-3)

1-(Phenylsulfonyl)-3-indoleboronic acid

Cat. No.: B151397
CAS No.: 129271-98-3
M. Wt: 301.1 g/mol
InChI Key: YKTZLHLBQGCFQX-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-3-indoleboronic acid is a useful research compound. Its molecular formula is C14H12BNO4S and its molecular weight is 301.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12BNO4S B151397 1-(Phenylsulfonyl)-3-indoleboronic acid CAS No. 129271-98-3

Properties

IUPAC Name

[1-(benzenesulfonyl)indol-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BNO4S/c17-15(18)13-10-16(14-9-5-4-8-12(13)14)21(19,20)11-6-2-1-3-7-11/h1-10,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTZLHLBQGCFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(C2=CC=CC=C12)S(=O)(=O)C3=CC=CC=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379896
Record name [1-(Benzenesulfonyl)-1H-indol-3-yl]boronic acid
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Molecular Weight

301.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129271-98-3
Record name [1-(Benzenesulfonyl)-1H-indol-3-yl]boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(phenylsulfonyl)-1H-indol-3-ylboronic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Phenylsulfonyl)-3-indoleboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Phenylsulfonyl)-3-indoleboronic acid is a valuable building block in medicinal chemistry and drug discovery, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the indole-3-boronic acid moiety into complex organic molecules. The phenylsulfonyl group serves as a robust protecting group for the indole nitrogen, facilitating selective functionalization at the C3 position. This technical guide provides a comprehensive overview of the synthesis pathway for this compound, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step sequence starting from indole:

  • N-Sulfonylation: Protection of the indole nitrogen with a phenylsulfonyl group.

  • Lithiation and Borylation: Directed ortho-metalation at the C3 position followed by quenching with a borate ester to introduce the boronic acid functionality.

This pathway is efficient and allows for the regioselective synthesis of the desired product.

Data Presentation

Table 1: Physicochemical Properties
PropertyValueReference
CAS Number 129271-98-3[1]
Molecular Formula C₁₄H₁₂BNO₄S[2]
Molecular Weight 301.13 g/mol [1]
Melting Point 144 °C (decomposes)[1]
Appearance White solid[3]
Storage Temperature 2-8°C[1]
Table 2: Summary of Reaction Steps and Yields
StepReactionKey ReagentsTypical Yield
1 N-Sulfonylation of IndoleBenzenesulfonyl chloride, Pyridine~91%
2 Lithiation and Borylationn-Butyllithium, Triisopropyl borateYield not explicitly reported, but the generation of the lithiated intermediate is described as essentially quantitative.

Experimental Protocols

Step 1: Synthesis of 1-(Phenylsulfonyl)indole

This procedure details the protection of the indole nitrogen with a phenylsulfonyl group.

Materials:

  • Indole

  • Benzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • 1N Hydrochloric acid (HCl)

  • Petroleum ether

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • To a solution of indole (1 equivalent) and benzenesulfonyl chloride (1.2 equivalents) in dichloromethane, add pyridine (5 equivalents) slowly via syringe.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with 1N HCl.

  • Extract the aqueous phase with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (25:1) as the eluent to afford 1-(phenylsulfonyl)indole as a white solid.[3]

Quantitative Data:

  • Yield: A reported yield for a similar reaction is 91%.[3]

  • Melting Point: 78-80 °C.[4]

Step 2: Synthesis of this compound

This protocol describes the regioselective C3-borylation of 1-(phenylsulfonyl)indole via a lithiation-borylation sequence. While a direct one-pot procedure for this specific transformation is not detailed in the provided search results, the following is a general and widely accepted method based on the principles of ortho-lithiation of protected indoles.

Materials:

  • 1-(Phenylsulfonyl)indole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Aqueous Hydrochloric acid (e.g., 2N HCl)

  • Diethyl ether or Ethyl acetate for extraction

Procedure:

  • In an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-(phenylsulfonyl)indole (1 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes (1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the 3-lithio-1-(phenylsulfonyl)indole intermediate. The generation of this intermediate from a related precursor has been described as essentially quantitative.[5][6]

  • To the cold solution, add triisopropyl borate (1.1 equivalents) dropwise, again maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 8 hours.[7]

  • Cool the reaction mixture in an ice bath and quench by the slow addition of 2N HCl until the solution is acidic.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel chromatography. The hydrolysis of the intermediate borate ester to the boronic acid often occurs during the acidic workup. If the pinacol ester is isolated, it can be hydrolyzed by treatment with an aqueous acid or by stirring with silica gel.[8][9][10][11]

Mandatory Visualization

Synthesis_Pathway Indole Indole Step1 Step 1: N-Sulfonylation Indole->Step1 Intermediate 1-(Phenylsulfonyl)indole Step1->Intermediate Reagents1 Benzenesulfonyl chloride, Pyridine, CH₂Cl₂ Reagents1->Step1 Step2 Step 2: Lithiation & Borylation Intermediate->Step2 FinalProduct 1-(Phenylsulfonyl)-3- indoleboronic acid Step2->FinalProduct Reagents2 1. n-BuLi, THF, -78 °C 2. Triisopropyl borate 3. H₃O⁺ Reagents2->Step2

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide outlines a reliable and well-established synthetic route to this compound. The two-step process involving N-protection followed by regioselective lithiation and borylation provides an efficient means to access this important building block for pharmaceutical research and development. The provided protocols, data, and workflow visualization serve as a valuable resource for scientists engaged in organic synthesis and medicinal chemistry.

References

Technical Guide: 1-(Phenylsulfonyl)-3-indoleboronic acid (CAS 129271-98-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-(Phenylsulfonyl)-3-indoleboronic acid, a key building block in organic synthesis and medicinal chemistry. It covers its physicochemical properties, safety information, synthesis, and applications, with a focus on its role in drug discovery.

Core Properties and Data

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. The compound is typically an off-white to pale pink powder.[1]

PropertyValueSource(s)
CAS Number 129271-98-3[1][2]
Molecular Formula C₁₄H₁₂BNO₄S[2][3]
Molecular Weight 301.13 g/mol [1][2]
Melting Point 144 °C (decomposes)[1]
Boiling Point (Predicted) 581.4 ± 60.0 °C(Predicted)
Density (Predicted) 1.34 ± 0.1 g/cm³(Predicted)
pKa (Predicted) 7.98 ± 0.30(Predicted)
Appearance Off-white to pale pink powder
Purity Typically ≥97%[1]
Chemical Identifiers and Spectroscopic Data
IdentifierValueSource(s)
MDL Number MFCD02681892[1]
PubChem Substance ID 24880138[1]
InChI 1S/C14H12BNO4S/c17-15(18)13-10-16(14-9-5-4-8-12(13)14)21(19,20)11-6-2-1-3-7-11/h1-10,17-18H[1]
InChIKey YKTZLHLBQGCFQX-UHFFFAOYSA-N[1]
SMILES OB(O)c1cn(c2ccccc12)S(=O)(=O)c3ccccc3[1]

Spectroscopic Data: While specific spectra are not publicly available in databases, comprehensive analytical data (including NMR, HPLC, and LC-MS) are often available from commercial suppliers upon request. Predicted Collision Cross Section (CCS) values for various adducts have been calculated.[3]

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be followed.

CategoryInformationSource(s)
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)
Precautionary Statements P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)
Storage Temperature 2-8°C[1]
Storage Class 11 (Combustible Solids)[1]
Personal Protective Equipment Eyeshields, gloves, type N95 (US) dust mask[1]
WGK (Water Hazard Class) WGK 3 (severely hazardous to water)[1]

Synthesis and Experimental Protocols

General Synthesis Protocol

The synthesis of indolylboronic acids often involves the lithiation of a protected halo-indole followed by quenching with a borate ester.[4] For this compound, a common route starts with 1-(Phenylsulfonyl)-3-bromoindole.

Methodology:

  • Protection and Bromination: Indole is first protected at the N1 position with a phenylsulfonyl group. Subsequent bromination at the C3 position yields the 1-(Phenylsulfonyl)-3-bromoindole precursor.

  • Lithiation: The precursor is dissolved in an anhydrous aprotic solvent (e.g., THF, diethyl ether) and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., Argon, Nitrogen).

  • Halogen-Metal Exchange: A strong organolithium base, such as n-butyllithium (nBuLi), is added dropwise to the solution. The base facilitates a halogen-metal exchange, replacing the bromine atom with lithium.[4]

  • Borylation: A trialkyl borate, such as triisopropyl borate [B(OiPr)₃], is added to the reaction mixture. The organolithium species acts as a nucleophile, attacking the boron atom.

  • Hydrolysis: The resulting boronate ester is hydrolyzed under acidic aqueous conditions (e.g., dilute HCl) to yield the final this compound product.

  • Purification: The crude product is typically purified by recrystallization or column chromatography.

G cluster_start Starting Material cluster_reaction Core Reaction cluster_workup Workup & Purification cluster_end Final Product start 1-(Phenylsulfonyl)-3-bromoindole lithiation 1. Lithiation with nBuLi (-78 °C, Anhydrous THF) start->lithiation Step 1 borylation 2. Borylation with B(OiPr)3 lithiation->borylation Step 2 hydrolysis 3. Acidic Hydrolysis (HCl) borylation->hydrolysis Step 3 purification 4. Purification hydrolysis->purification Step 4 end This compound purification->end

Fig 1. General workflow for the synthesis of this compound.

Applications in Research and Development

Key Role in Suzuki-Miyaura Cross-Coupling

This compound is primarily used as an organoboron reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, particularly for creating biaryl structures. The phenylsulfonyl protecting group on the indole nitrogen enhances the stability and modifies the electronic properties of the molecule.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

  • Reaction Setup: To a reaction vessel under an inert atmosphere, add this compound (1.0 eq.), the desired aryl halide (e.g., aryl bromide, 1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).[5][6]

  • Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., Toluene/EtOH/H₂O, Dioxane/H₂O).[7]

  • Reaction Conditions: Heat the mixture with vigorous stirring to the required temperature (typically 80-110 °C) and monitor the reaction progress using TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo. Purify the resulting crude product by column chromatography or recrystallization to yield the 3-aryl-1-(phenylsulfonyl)indole.

G pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X Complex oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)-Ar' Complex transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Product (Ar-Ar') reductive_elimination->product aryl_halide Aryl Halide (Ar-X) aryl_halide->oxidative_addition boronic_acid This compound (Ar'-B(OH)2) boronic_acid->transmetalation base Base (e.g., K2CO3) base->transmetalation

Fig 2. Catalytic cycle of the Suzuki-Miyaura reaction featuring the boronic acid.
Applications in Drug Discovery

The 1-(phenylsulfonyl)-1H-indole scaffold is of significant interest in medicinal chemistry. Its structural features are present in ligands designed for complex biological targets, such as those implicated in neurodegenerative diseases.

A notable application is the development of multifunctional ligands for Alzheimer's disease.[8][9] Research has shown that by attaching specific pharmacophores to the 1-(phenylsulfonyl)-1H-indole core, it is possible to create compounds that simultaneously target multiple pathological pathways of the disease.

Mechanism of Action for Derived Ligands:

  • Cholinesterase Inhibition: Ligands incorporating this scaffold have been designed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, a key strategy in symptomatic treatment of Alzheimer's.[8]

  • 5-HT₆ Receptor Antagonism: The same molecules can act as potent antagonists for the serotonin 6 (5-HT₆) receptor. Blocking this receptor is believed to have pro-cognitive effects.[8]

  • Anti-Aggregation Properties: Certain derivatives have demonstrated the ability to inhibit the aggregation of both amyloid-beta (Aβ) plaques and tau protein tangles, two of the primary hallmarks of Alzheimer's pathology.[8][9]

This multi-target approach, enabled by the versatile indole core, represents a promising strategy for developing disease-modifying therapies.

G cluster_ligand Multifunctional Ligand cluster_targets Biological Targets in Alzheimer's Disease cluster_effects Therapeutic Effects ligand Ligand Derived from 1-(Phenylsulfonyl)-1H-indole Scaffold ache AChE / BChE (Cholinesterases) ligand->ache Inhibits ht6r 5-HT6 Receptor ligand->ht6r Antagonizes aggregation Aβ and Tau Protein Aggregation ligand->aggregation Inhibits neuro Increased Acetylcholine Levels (Symptomatic Relief) ache->neuro cog Pro-Cognitive Effects ht6r->cog disease Reduced Plaque/Tangle Formation (Disease Modification) aggregation->disease

Fig 3. Multi-target mechanism of ligands derived from the core scaffold.

References

Structure and characterization of 1-(Phenylsulfonyl)-3-indoleboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-(Phenylsulfonyl)-3-indoleboronic acid

Abstract

This technical guide provides a comprehensive overview of the structure, characterization, synthesis, and applications of this compound. This bifunctional molecule, incorporating both a reactive boronic acid moiety and a stable N-phenylsulfonyl-protected indole core, is a valuable building block in modern organic synthesis and medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental considerations, tabulated data, and workflow visualizations to support its practical application.

Chemical Structure and Identification

This compound is an aromatic heterocyclic compound. The structure consists of an indole ring system where the nitrogen atom is protected by a phenylsulfonyl group, and a boronic acid group is substituted at the C3 position. This N-protection stabilizes the indole ring, preventing side reactions and directing reactivity to the boronic acid group.

Identifier Value
Systematic Name [1-(Benzenesulfonyl)indol-3-yl]boronic acid[1]
Common Synonym 1-(Phenylsulfonyl)-3-indolylboronic acid[2]
CAS Number 129271-98-3[2][3]
Molecular Formula C14H12BNO4S[1][2][3]
Molecular Weight 301.13 g/mol [2][3][4]
InChI 1S/C14H12BNO4S/c17-15(18)13-10-16(14-9-5-4-8-12(13)14)21(19,20)11-6-2-1-3-7-11/h1-10,17-18H[1]
InChIKey YKTZLHLBQGCFQX-UHFFFAOYSA-N[1]
Canonical SMILES B(C1=CN(C2=CC=CC=C12)S(=O)(=O)C3=CC=CC=C3)(O)O[1]

Physicochemical Properties

The compound is typically supplied as a stable, solid material. Proper storage is crucial to maintain its reactivity and prevent degradation.

Property Value Source
Appearance Solid[4]
Melting Point 144 °C (decomposes)
Purity (Assay) ≥97%
Storage Conditions 2-8°C, dry environment

Synthesis and Purification

The synthesis of this compound typically involves the protection of the indole nitrogen followed by a directed borylation at the C3 position. A common and effective strategy is the lithiation of N-phenylsulfonylindole followed by quenching with a borate ester.

G cluster_0 cluster_1 A 1-(Phenylsulfonyl)indole R1 1. n-Butyllithium (n-BuLi) 2. THF, -78°C B Intermediate Lithiated Species R2 Triisopropyl borate B(O-iPr)3 C Boronate Ester Intermediate R3 Aqueous Acid Workup (e.g., HCl) D This compound R1->B Lithiation at C3 R2->C Electrophilic Quench R3->D Hydrolysis

Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Exemplary)

This protocol is adapted from established procedures for the synthesis of arylboronic acids.[5][6]

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 1-(phenylsulfonyl)indole (1.0 equiv) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature.

  • Borylation: Add triisopropyl borate (1.5 equiv) dropwise to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid until the pH is acidic (~pH 2-3). Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.

Spectroscopic and Crystallographic Characterization

Mass Spectrometry

High-resolution mass spectrometry is essential for confirming the elemental composition. The predicted values for common adducts are listed below.

Adduct Calculated m/z Predicted Collision Cross Section (CCS) Ų
[M+H]⁺ 302.06528164.7
[M+Na]⁺ 324.04722174.7
[M-H]⁻ 300.05072169.7
[M+NH₄]⁺ 319.09182180.5
[M]⁺ 301.05745168.5
Data sourced from PubChem predictions.[1]
NMR Spectroscopy

While specific experimental spectra are proprietary, the expected proton (¹H) and carbon (¹³C) NMR signals can be predicted based on the structure:

  • ¹H NMR: Signals corresponding to the aromatic protons of the phenylsulfonyl group and the indole ring would appear in the aromatic region (~7.0-8.5 ppm). A characteristic singlet for the C2-H of the indole ring is expected. The two protons of the B(OH)₂ group would likely appear as a broad singlet that is exchangeable with D₂O.

  • ¹³C NMR: Resonances for the 14 carbon atoms would be observed, with distinct signals for the ipso-carbons attached to boron and sulfur.

X-ray Crystallography

As of this writing, a crystal structure for this compound is not available in public databases. However, analysis of closely related structures, such as 3-(2-nitrophenyl)-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one, reveals key structural features.[7] In these analogs, the phenylsulfonyl group is typically oriented nearly perpendicular to the plane of the indole ring system, and the geometry around the sulfur atom is a distorted tetrahedron.[7][8]

Applications in Research and Development

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules from readily available precursors.[9]

G compound 1-(Phenylsulfonyl)- 3-indoleboronic acid cycle Catalytic Cycle compound->cycle Transmetalation (Base required) partner Aryl/Vinyl Halide (R-X) partner->cycle Oxidative Addition catalyst Pd(0) Catalyst product 3-Aryl-1-(phenylsulfonyl)indole (Product) product->catalyst Regenerates cycle->product Reductive Elimination

Caption: Role of the boronic acid in a Suzuki-Miyaura catalytic cycle.
Potential in Medicinal Chemistry and Drug Discovery

The indole scaffold is a privileged structure found in numerous biologically active compounds and pharmaceuticals.[5][10] Boronic acids themselves have gained significant attention for their unique ability to form reversible covalent bonds with diols.[11] This property makes them attractive for:

  • Enzyme Inhibition: Acting as inhibitors for proteasomes and other enzymes.[9][11]

  • Targeted Drug Delivery: Phenylboronic acid moieties can target sialic acid-rich surfaces, which are often overexpressed on cancer cells.[11]

  • Responsive Systems: Used in the design of drug delivery systems that respond to pH changes or the presence of reactive oxygen species (ROS).[12][13]

G cluster_0 Drug Moiety cluster_1 Biological Target BoronicAcid R-B(OH)₂ (Boronic Acid) Ester Cyclic Boronate Ester (Reversible Covalent Bond) BoronicAcid->Ester Diol cis-Diol on Protein/Cell Surface Diol->Ester Ester->BoronicAcid Hydrolysis (Release)

Caption: Conceptual interaction of a boronic acid with a biological cis-diol target.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated area.

Safety Parameter Guideline
Personal Protective Equipment (PPE) Eyeshields, gloves, type N95 (US) dust mask
Storage Class Code 11 - Combustible Solids
WGK (Water Hazard Class) WGK 3 (highly hazardous to water)
Flash Point Not applicable

Conclusion

This compound is a highly versatile and valuable reagent. Its well-defined structure, combined with the dual reactivity of the indole core and the boronic acid functional group, makes it an indispensable tool for constructing complex molecular architectures. Its primary use in Suzuki-Miyaura coupling reactions facilitates the synthesis of novel indole derivatives, while the inherent properties of the boronic acid moiety offer significant potential for applications in targeted therapeutics and advanced drug delivery systems. This guide provides the foundational data and protocols to enable its effective use in research and development settings.

References

Physical and chemical properties of N-phenylsulfonyl indoleboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenylsulfonyl indoleboronic acid is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural features, combining the indole nucleus with a phenylsulfonyl protecting group and a reactive boronic acid moiety, make it a valuable building block for the synthesis of complex molecules. This technical guide provides an in-depth overview of the physical and chemical properties of N-phenylsulfonyl indoleboronic acid, its synthesis and characterization, key applications, and potential biological significance.

Core Physical and Chemical Properties

N-phenylsulfonyl indoleboronic acid is a solid at room temperature with properties that can vary slightly depending on the position of the boronic acid group on the indole ring (e.g., 2- or 3-position). The key physicochemical properties are summarized below.

Property1-(Phenylsulfonyl)-1H-indol-2-ylboronic acid1-(Phenylsulfonyl)-1H-indol-3-ylboronic acid
CAS Number 342404-46-0[1]129271-98-3[2]
Molecular Formula C₁₄H₁₂BNO₄S[1]C₁₄H₁₂BNO₄S[2]
Molecular Weight 301.13 g/mol [1]301.13 g/mol [2]
Appearance SolidSolid
Melting Point 125-130 °C144 °C (decomposes)[2]
Storage Store at -20°C under an inert atmosphere[1]Store at 2-8°C[2]

Solubility and Stability:

While specific solubility data for N-phenylsulfonyl indoleboronic acid is not extensively reported, boronic acids, in general, exhibit moderate solubility in organic solvents and can be sparingly soluble in water. The phenylsulfonyl group enhances the stability of the indole ring and influences the electronic properties of the molecule, which can improve reaction selectivity and yield in synthetic applications.[1]

Synthesis and Purification

The synthesis of N-phenylsulfonyl indoleboronic acid typically involves a multi-step process. A general synthetic workflow is outlined below.

SynthesisWorkflow General Synthesis Workflow for N-Phenylsulfonyl Indoleboronic Acid Indole Indole Sulfonylation N-Sulfonylation (Benzenesulfonyl chloride, Base) Indole->Sulfonylation Halogenation Halogenation (e.g., NBS, NIS) Sulfonylation->Halogenation Metalation Metal-Halogen Exchange (e.g., n-BuLi) Halogenation->Metalation Borylation Borylation (Trialkyl borate) Metalation->Borylation Hydrolysis Acidic Hydrolysis Borylation->Hydrolysis FinalProduct N-Phenylsulfonyl Indoleboronic Acid Hydrolysis->FinalProduct

Caption: General synthetic route to N-phenylsulfonyl indoleboronic acid.

Experimental Protocol: Synthesis of 1-(Phenylsulfonyl)indol-2-ylboronic acid (Illustrative)

This protocol is a generalized representation based on common synthetic transformations for preparing arylboronic acids.

  • N-Phenylsulfonylation of Indole: To a solution of indole in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add a base (e.g., sodium hydride, NaH) at 0°C. After stirring for a short period, add benzenesulfonyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. The organic layer is then dried and concentrated to yield 1-(phenylsulfonyl)indole.

  • Halogenation at the 2-position: Dissolve 1-(phenylsulfonyl)indole in a suitable solvent (e.g., carbon tetrachloride). Add a halogenating agent such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) and stir at room temperature, protecting the reaction from light. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer and concentrate to obtain the 2-halo-1-(phenylsulfonyl)indole.

  • Borylation: Dissolve the 2-halo-1-(phenylsulfonyl)indole in anhydrous THF and cool to -78°C under an inert atmosphere (e.g., argon). Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise. Stir the mixture at this temperature for a period of time, then add a trialkyl borate (e.g., triisopropyl borate) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Purification: Quench the reaction by adding an acidic aqueous solution (e.g., 1 M HCl) and stir vigorously. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure 1-(phenylsulfonyl)indol-2-ylboronic acid.

Characterization

The structure and purity of N-phenylsulfonyl indoleboronic acid are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the indole and phenylsulfonyl groups. The chemical shifts and coupling constants of the indole protons can confirm the position of the boronic acid substituent.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, further confirming the overall structure.

  • ¹¹B NMR: Boron-11 NMR spectroscopy is a valuable tool for characterizing boronic acids, with the chemical shift providing information about the coordination state of the boron atom.[3][4]

Key Applications: Suzuki-Miyaura Cross-Coupling

The primary application of N-phenylsulfonyl indoleboronic acid is as a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2- or 3-position of the indole scaffold.

SuzukiCoupling Suzuki-Miyaura Coupling with N-Phenylsulfonyl Indoleboronic Acid BoronicAcid N-Phenylsulfonyl Indoleboronic Acid Reaction Suzuki-Miyaura Coupling BoronicAcid->Reaction ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction CoupledProduct Coupled Product Reaction->CoupledProduct

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general methodology for the cross-coupling of N-phenylsulfonyl indoleboronic acid with an aryl or vinyl halide.[6][7][8][9]

  • Reaction Setup: To a flame-dried reaction vessel, add N-phenylsulfonyl indoleboronic acid (1.0 equivalent), the aryl or heteroaryl halide (1.1-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110°C. The progress of the reaction is monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.

Biological and Pharmaceutical Relevance

While direct studies on the biological activity of N-phenylsulfonyl indoleboronic acid are limited, the broader class of N-sulfonylated indole derivatives has shown significant promise in drug discovery. The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and approved drugs.[10]

Potential Anti-inflammatory Activity:

Several studies have indicated that indole derivatives can exhibit anti-inflammatory properties.[11] The mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.[12][13] Indole-3-carbinol, a related compound, has been shown to inhibit the LPS-induced inflammatory response by blocking the TRIF-dependent signaling pathway in macrophages.[14] While not directly demonstrated for N-phenylsulfonyl indoleboronic acid, its structural similarity to other anti-inflammatory indoles suggests it could be a valuable scaffold for developing novel anti-inflammatory agents.

AntiInflammatoryPathway Potential Anti-inflammatory Signaling Pathway Modulation LPS LPS TLR4 TLR4 LPS->TLR4 TRIF TRIF TLR4->TRIF NFkB NF-κB TRIF->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines IndoleDerivative N-Sulfonylated Indole Derivative (Potential Inhibitor) IndoleDerivative->TRIF Inhibition?

References

A Technical Guide to 1-(Phenylsulfonyl)-3-indoleboronic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 1-(Phenylsulfonyl)-3-indoleboronic acid, a key building block in synthetic and medicinal chemistry. We will cover its fundamental physicochemical properties, outline common synthetic strategies, and explore its applications, particularly in the realm of drug development, supported by logical workflow diagrams.

Core Physicochemical Properties

This compound is a stable, solid compound utilized in a variety of organic synthesis applications. Its key quantitative data are summarized below for easy reference.

PropertyValueCitations
Molecular Formula C₁₄H₁₂BNO₄S[1][2][3]
Linear Formula C₆H₅SO₂NC₈H₅B(OH)₂[4]
Molecular Weight 301.13 g/mol [1][2][4]
CAS Number 129271-98-3[1][4]
Melting Point 144 °C (decomposes)
Assay Purity ≥97%
Storage Temperature 2-8°C

Applications in Drug Development and Material Science

While specific signaling pathways for this compound are not extensively detailed in the public domain, the broader class of phenylboronic acid (PBA) derivatives is of significant interest in drug development.[5] The boronic acid moiety can form reversible covalent bonds with diol-containing molecules.[5] This interaction is fundamental to several advanced applications:

  • Stimuli-Responsive Drug Delivery: PBA-functionalized polymers and nanoparticles can be designed to release therapeutic agents in response to specific physiological triggers.[5][6] For example, the acidic microenvironment of tumors can alter the binding equilibrium of the boronic ester, triggering the release of a payload.[7]

  • Targeting Diol-Containing Drugs: Many natural compounds and therapeutic agents, such as curcumin and certain catecholic drugs, contain 1,2- or 1,3-diol functionalities.[8][9] PBA-based carriers can be used to encapsulate these drugs, improving their solubility and bioavailability.[8][9]

  • Biosensors: The specific interaction with diols, including sugars like glucose, allows for the development of PBA-functionalized sensors for detecting and quantifying these biomolecules.[6]

The logical workflow for a pH-responsive drug delivery system using a PBA-functionalized carrier is illustrated below.

G cluster_loading Drug Loading (Neutral pH) cluster_delivery Systemic Circulation & Targeting cluster_release Drug Release (Acidic pH) A PBA-Functionalized Nanocarrier C Drug-Loaded Nanocarrier (Stable Boronate Ester) A->C Reversible Esterification B Diol-Containing Drug (e.g., Emodin) B->C D Intravenous Administration C->D E Accumulation in Tumor Microenvironment D->E EPR Effect F Low pH Environment (Tumor) E->F G Hydrolysis of Boronate Ester F->G H Released Drug G->H I Empty Nanocarrier G->I

Caption: Workflow for a pH-responsive drug delivery system using a phenylboronic acid (PBA) nanocarrier.

Experimental Protocols: Synthesis Strategies

The synthesis of this compound and its analogs typically leverages established methods for the functionalization of the indole core. While a specific, detailed protocol for this exact molecule is proprietary, the following general methodologies for preparing indolylboronic acids are widely applicable and serve as a foundation for its synthesis.[10]

This is a common and effective strategy for introducing a boronic acid group at a specific position on the indole ring.

  • Starting Material: A pre-functionalized indole, such as 3-bromo-1-(phenylsulfonyl)indole.

  • Lithiation: The bromo-indole is dissolved in an anhydrous aprotic solvent (e.g., THF, diethyl ether) and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., Argon, Nitrogen).

  • An organolithium reagent, most commonly n-butyllithium (n-BuLi), is added dropwise to perform a bromine-lithium exchange, generating the 3-lithioindole intermediate.

  • Borylation: A borate ester, such as triisopropyl borate or trimethyl borate, is added to the reaction mixture. The lithiated indole attacks the boron atom.

  • Hydrolysis: The reaction is quenched with an aqueous acidic solution (e.g., HCl, H₂SO₄) to hydrolyze the borate ester, yielding the final this compound product.

  • Purification: The crude product is typically purified by extraction followed by recrystallization or column chromatography.

More modern approaches involve the direct catalytic borylation of a C-H bond, which is more atom-economical.

  • Starting Material: 1-(Phenylsulfonyl)indole.

  • Catalyst System: An iridium or rhodium-based catalyst is commonly employed, often with a specific bidentate ligand (e.g., dtbpy, Me₄Phen).[10]

  • Boron Source: A diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), serves as the source of the boron moiety.

  • Reaction Conditions: The starting material, catalyst, ligand, and diboron reagent are combined in a suitable solvent (e.g., THF, hexane) and heated for a defined period. The reaction regioselectivity (i.e., borylation at the C3 position) can be influenced by the catalyst, ligand, and directing group (in this case, the phenylsulfonyl group).

  • Workup and Purification: After the reaction is complete, the solvent is removed, and the resulting boronate ester is either hydrolyzed to the boronic acid (as in Method 1) or purified directly.

A generalized workflow for these synthetic approaches is depicted below.

G cluster_synthesis General Synthesis of Indolylboronic Acids A 1. Starting Material (e.g., 1-Phenylsulfonylindole) B 2a. Halogenation (e.g., NBS) A->B D 2b. Direct C-H Borylation (Ir or Rh Catalyst + B2pin2) A->D Path B (Atom-Economical) C 3a. Halogen-Metal Exchange (n-BuLi, -78°C) B->C E 4. Borylation with Trialkyl Borate C->E Path A F 5. Acidic Hydrolysis (Workup) D->F E->F G Final Product: 1-(Phenylsulfonyl)-3- indoleboronic acid F->G

Caption: General synthetic pathways for the preparation of this compound.

References

An In-Depth Technical Guide to 1-(Phenylsulfonyl)-3-indoleboronic Acid: Properties, Application, and Spectroscopic Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Phenylsulfonyl)-3-indoleboronic acid, a key building block in modern synthetic chemistry. The document details its physicochemical properties, provides a general protocol for its application in Suzuki-Miyaura cross-coupling reactions, and presents available spectroscopic data.

Physicochemical Properties

This compound is a stable, solid organic compound. The phenylsulfonyl group at the 1-position of the indole ring enhances its stability and modifies its reactivity, making it a valuable reagent in organic synthesis. Below is a summary of its key properties.

PropertyValueReference
CAS Number 129271-98-3[1]
Molecular Formula C₁₄H₁₂BNO₄S[1]
Molecular Weight 301.13 g/mol [1]
Appearance Off-white to pale pink powder
Melting Point 144 °C (decomposes)
Storage Temperature 2-8°C

Spectroscopic Data

Mass Spectrometry (MS)

Predicted mass spectral data indicates the expected mass-to-charge ratios for various adducts of the parent molecule. This information is critical for reaction monitoring and product confirmation using techniques like LC-MS.

AdductPredicted m/z
[M+H]⁺302.06528
[M+Na]⁺324.04722
[M-H]⁻300.05072
[M+NH₄]⁺319.09182
[M+K]⁺340.02116
[M+H-H₂O]⁺284.05526
[M]⁺301.05745
[M]⁻301.05855

Data sourced from computational predictions.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Detailed experimental ¹H NMR, ¹³C NMR, and IR spectra for this compound are not consistently published. Researchers utilizing this compound would typically perform these analyses in-house to confirm identity and purity prior to use. General spectral features would be expected to include:

  • ¹H NMR: Resonances in the aromatic region (approx. 7-8.5 ppm) corresponding to the protons on the indole and phenylsulfonyl rings, and a broad singlet for the B(OH)₂ protons.

  • ¹³C NMR: Aromatic carbon signals (approx. 110-140 ppm) and signals corresponding to the carbon bearing the boron atom.

  • IR: Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), B-O stretching (~1350 cm⁻¹), and S=O stretching from the sulfonyl group (~1370 and ~1180 cm⁻¹).

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This compound is primarily utilized as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2][3][4][5][6][7] This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Objective: To provide a general procedure for the cross-coupling of an aryl halide with this compound.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (often used as a co-solvent)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous organic solvent and water (typically in a ratio of 4:1 to 10:1). The mixture should be stirred to ensure good mixing.

  • Catalyst Addition: Add the palladium catalyst (typically 0.01-0.05 equiv) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS, usually 2-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_inert 2. Inerting cluster_addition 3. Reagent Addition cluster_reaction 4. Reaction cluster_workup 5. Work-up & Purification A Combine Aryl Halide, This compound, and Base in Flask B Purge with Nitrogen or Argon A->B C Add Solvents (Organic + Water) B->C D Add Palladium Catalyst C->D E Heat and Stir (Monitor Progress) D->E F Cool, Extract, and Wash E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Visualization of the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[2][5][6][7]

Suzuki_Miyaura_Cycle cluster_ox cluster_trans cluster_red Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product RX R¹-X RX->OxAdd Boronic R²-B(OH)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

The Phenylsulfonyl Group: A Strategic Tool in Modulating Indole Reactivity for Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds.[1][2][3][4] However, the intrinsic reactivity of the indole nucleus, particularly its propensity for electrophilic attack at the C3 position, often necessitates the use of protecting groups to achieve desired regioselectivity and facilitate diverse functionalization.[5][6][7] Among the arsenal of protecting groups, the phenylsulfonyl moiety has emerged as a powerful and versatile tool, not merely as a passive shield but as an active modulator of indole's electronic properties and reactivity. This technical guide provides a comprehensive overview of the role of the phenylsulfonyl protecting group in indole chemistry, detailing its impact on reactivity, experimental protocols for its installation and removal, and its application in the synthesis of complex molecules.

Modulation of Indole Reactivity: The Electron-Withdrawing Influence

The phenylsulfonyl group, attached to the indole nitrogen, exerts a strong electron-withdrawing effect. This fundamentally alters the electron density distribution within the indole ring system, with significant consequences for its reactivity in various chemical transformations.

Redirecting Electrophilic Aromatic Substitution

Unprotected indoles readily undergo electrophilic substitution, predominantly at the electron-rich C3 position.[5][6][7] The introduction of a phenylsulfonyl group at the N1 position effectively "sequesters" the nitrogen lone pair, diminishing the electron-donating character of the pyrrole ring.[8] This deactivation of the C3 position redirects electrophilic attack to the C2 position, providing a strategic route to otherwise difficult-to-access 2-substituted indoles.[9] This altered reactivity is crucial for the synthesis of a wide array of functionalized indole derivatives.[10][11]

A typical workflow for achieving C2-acylation of an indole via N-protection is illustrated below:

G Workflow for C2-Acylation of Indole Indole Indole N_Protected_Indole 1-(Phenylsulfonyl)indole Indole->N_Protected_Indole PhSO₂Cl, Base C2_Acylated_Indole 2-Acetyl-1-(phenylsulfonyl)indole N_Protected_Indole->C2_Acylated_Indole CH₃COCl, AlCl₃ Deprotected_Indole 2-Acetylindole C2_Acylated_Indole->Deprotected_Indole Deprotection

Caption: General workflow for the C2-acylation of indole.

Facilitating C-H Functionalization

The phenylsulfonyl group also plays a pivotal role as a directing group in transition metal-catalyzed C-H functionalization reactions.[12][13][14] This strategy allows for the selective activation and subsequent functionalization of specific C-H bonds on the indole's benzene ring (C4-C7 positions), which are typically less reactive.[12][13] This has opened up new avenues for the synthesis of highly substituted and complex indole structures.

The general principle of directed C-H functionalization is depicted in the following diagram:

G Directed C-H Functionalization of N-Phenylsulfonylindole Substrate N-Phenylsulfonylindole Intermediate Palladacycle Intermediate Substrate->Intermediate C-H Activation Product C7-Functionalized Indole Intermediate->Product Reductive Elimination Catalyst Pd Catalyst Catalyst->Intermediate Coupling_Partner Coupling Partner Coupling_Partner->Intermediate Oxidative Addition

Caption: Mechanism of palladium-catalyzed C7-H functionalization.

Experimental Protocols

Synthesis of 1-(Phenylsulfonyl)indole

The introduction of the phenylsulfonyl group is typically achieved by reacting indole with benzenesulfonyl chloride in the presence of a base.

Protocol:

  • To a solution of indole (1.0 mmol) in a suitable solvent (e.g., pyridine, DMF, or CH₂Cl₂), add a base (e.g., pyridine, Et₃N, or NaH) (1.2 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzenesulfonyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the specified time (typically 2-12 hours), monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to afford 1-(phenylsulfonyl)indole.[8][9]

EntryBaseSolventTemp (°C)Time (h)Yield (%)
1PyridinePyridineRT12~95
2NaHDMF0 to RT2>90
3Et₃NCH₂Cl₂RT4~90
Deprotection of N-Phenylsulfonylindoles

The removal of the phenylsulfonyl group is a critical step to unveil the functionalized indole core. Several methods are available, with the choice depending on the substrate's functional group tolerance.

A common method involves reductive cleavage using magnesium in methanol.

Protocol:

  • To a solution of the N-phenylsulfonylindole (1.0 mmol) in methanol, add magnesium turnings (10-20 equiv.).

  • Stir the mixture at room temperature or under reflux until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Purify the residue by flash chromatography.[15]

Under certain conditions, basic hydrolysis can be employed.

Protocol:

  • Dissolve the N-phenylsulfonylindole (1.0 mmol) in a mixture of a protic solvent (e.g., MeOH or EtOH) and an aqueous base solution (e.g., NaOH or KOH).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, neutralize the reaction mixture with an acid and extract the product.

  • Purify by standard methods.

MethodReagentsConditionsTypical Yield (%)
Reductive CleavageMg, MeOHRT or Reflux60-90
Basic HydrolysisNaOH, MeOH/H₂ORefluxSubstrate dependent

Applications in Synthesis

The strategic use of the phenylsulfonyl protecting group has enabled the synthesis of numerous complex and biologically active molecules.

Synthesis of C3-Functionalized Indoles

While primarily used to direct reactivity away from C3, the N-phenylsulfonyl group can also facilitate C3 functionalization through the generation of a 3-lithio-1-(phenylsulfonyl)indole intermediate.[2] This nucleophile can then react with various electrophiles.

G C3-Functionalization via Lithiation Start 1-(Phenylsulfonyl)indole Lithio 3-Lithio-1-(phenylsulfonyl)indole Start->Lithio n-BuLi, THF, -78 °C Product 3-Substituted-1-(phenylsulfonyl)indole Lithio->Product Electrophile Electrophile (E+) Electrophile->Product

Caption: Synthesis of 3-substituted indoles via lithiation.

Precursor for Indolyl Triflates

N-Phenylsulfonylindoles can be oxidized to the corresponding indoxyls, which are precursors to valuable indol-3-yl triflates. These triflates are versatile intermediates for cross-coupling reactions.[16]

Oxidation and Triflation Workflow:

G Synthesis of Indol-3-yl Triflate Start 1-(Phenylsulfonyl)indole Indoxyl 1-(Phenylsulfonyl)indoxyl Start->Indoxyl Oxidation (e.g., MMPP) Triflate 1-(Phenylsulfonyl)indol-3-yl Triflate Indoxyl->Triflate Tf₂O, Base

Caption: Synthetic route to indol-3-yl triflates.

Conclusion

The phenylsulfonyl group is a highly effective and versatile tool in indole chemistry. Its strong electron-withdrawing nature fundamentally alters the reactivity of the indole ring, enabling selective functionalization at positions that are otherwise difficult to access. By serving as both a protecting and a directing group, it has significantly expanded the synthetic chemist's toolbox for the construction of complex indole-containing molecules. The reliable protocols for its introduction and removal, coupled with its ability to facilitate a wide range of chemical transformations, ensure that the phenylsulfonyl group will continue to be a valuable asset in drug discovery and the synthesis of novel organic materials.

References

An In-depth Technical Guide to the Solubility of 1-(Phenylsulfonyl)-3-indoleboronic acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(Phenylsulfonyl)-3-indoleboronic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document outlines general solubility trends for closely related boronic acids and furnishes detailed experimental protocols to enable researchers to determine precise solubility parameters. This guide is intended to be a practical resource for optimizing reaction conditions, purification, and formulation development involving this compound.

Introduction to this compound

This compound is an organic compound featuring an indole core, a phenylsulfonyl group, and a boronic acid moiety.[1][2] Its chemical structure makes it a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. An understanding of its solubility in various organic solvents is critical for its effective use in these synthetic applications, as well as for its handling, storage, and potential formulation in drug discovery processes.

Chemical Properties:

  • Molecular Formula: C₁₄H₁₂BNO₄S[2]

  • Molecular Weight: 301.13 g/mol [1][2]

  • CAS Number: 129271-98-3[1]

  • Appearance: Typically a solid.

  • Melting Point: 144 °C (decomposes)[1]

General Solubility Profile of Arylboronic Acids

While specific quantitative data for this compound is scarce, the solubility of other arylboronic acids, such as phenylboronic acid, has been studied and can provide valuable insights.[3][4][5] The solubility of boronic acids is influenced by factors such as the polarity of the solvent, the potential for hydrogen bonding, and the nature of the substituents on the aromatic ring.

Generally, arylboronic acids exhibit the following solubility trends:

  • High Solubility: In polar aprotic solvents like ketones (e.g., acetone) and ethers (e.g., diethyl ether, dipropyl ether).[3][5]

  • Moderate Solubility: In solvents of intermediate polarity such as chloroform.[3][5]

  • Low Solubility: In nonpolar hydrocarbon solvents like methylcyclohexane.[3][5]

The presence of the polar phenylsulfonyl group and the indole nitrogen in this compound is expected to influence its solubility profile compared to simpler arylboronic acids.

Summarized Solubility Data (Qualitative)

The following table provides a qualitative summary of the expected solubility of arylboronic acids in common organic solvents based on published data for similar compounds. This table should be used as a general guideline, and experimental verification is highly recommended for this compound.

Solvent ClassCommon SolventsExpected Qualitative Solubility
Polar Aprotic Acetone, 3-Pentanone, THFHigh
Ethers Diethyl ether, Dipropyl etherHigh
Chlorinated Dichloromethane, ChloroformModerate
Hydrocarbons Hexane, Heptane, MethylcyclohexaneLow
Polar Protic Methanol, EthanolModerate to High
Aromatic Toluene, BenzeneLow to Moderate

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of a solid compound in a liquid solvent is the dynamic method, which involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[3][4][6]

Objective: To determine the solubility of this compound in a given organic solvent as a function of temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Heating/cooling circulator with a transparent bath

  • Magnetic stirrer and stir bar

  • Digital thermometer with high precision (e.g., ±0.1 °C)

  • Luminance probe or laser beam and detector for turbidity measurement

  • Analytical balance (±0.0001 g)

  • Glass vials with screw caps

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into a glass vial to create a mixture of known composition.

  • Initial Mixing: Place a small magnetic stir bar in the vial, seal it, and place it in the transparent bath of the heating/cooling circulator. Begin stirring to create a suspension.

  • Controlled Heating: Slowly increase the temperature of the bath at a constant rate (e.g., 0.2-0.5 °C/min) while continuously stirring the mixture.

  • Turbidity Monitoring: Continuously monitor the turbidity of the solution. This can be done visually or with the aid of a luminance probe or a laser detector.

  • Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes completely clear is recorded as the solubility temperature for that specific composition.

  • Data Collection: Repeat steps 1-5 with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualizations

The following diagrams illustrate key workflows and concepts related to the solubility and application of this compound.

experimental_workflow prep Sample Preparation (Weighing Solute & Solvent) mix Initial Mixing (Create Suspension) prep->mix heat Controlled Heating (Constant Rate) mix->heat monitor Turbidity Monitoring (Visual or Instrumental) heat->monitor record Record Dissolution Temperature monitor->record repeat Repeat for Different Compositions record->repeat repeat->prep New Composition plot Construct Solubility Curve repeat->plot

Caption: Experimental workflow for dynamic solubility determination.

logical_relationships solubility Solubility of Boronic Acid solvent Solvent Properties solvent->solubility polarity Polarity solvent->polarity h_bond H-Bonding Capability solvent->h_bond solute Solute Properties solute->solubility substituents Substituents solute->substituents crystal Crystal Lattice Energy solute->crystal temp Temperature temp->solubility

Caption: Factors influencing the solubility of boronic acids.

suzuki_coupling Suzuki-Miyaura Cross-Coupling Reaction boronic_acid 1-(Phenylsulfonyl)- 3-indoleboronic acid reaction Reaction in Organic Solvent boronic_acid->reaction aryl_halide Aryl/Vinyl Halide (R'-X) aryl_halide->reaction base Base (e.g., K2CO3, Na2CO3) base->reaction catalyst Palladium Catalyst (e.g., Pd(PPh3)4) catalyst->reaction catalyzes product Coupled Product (Indole-R') reaction->product byproducts Byproducts reaction->byproducts

Caption: A typical Suzuki-Miyaura cross-coupling reaction.

Conclusion

While direct, quantitative solubility data for this compound remains to be broadly published, this guide provides a foundational understanding based on the behavior of analogous arylboronic acids. The provided experimental protocol offers a clear pathway for researchers to determine the precise solubility of this compound in various organic solvents, thereby facilitating its effective application in research and development. The successful application of this versatile reagent in synthetic chemistry is critically dependent on such fundamental physicochemical characterization.

References

The Versatility of 1-(Phenylsulfonyl)-3-indoleboronic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Phenylsulfonyl)-3-indoleboronic acid has emerged as a valuable and versatile building block in medicinal chemistry. Its unique structural features, combining the privileged indole scaffold with a reactive boronic acid moiety, make it a key intermediate for the synthesis of a diverse range of biologically active compounds. The phenylsulfonyl group at the N1 position of the indole ring serves as a crucial activating and protecting group, facilitating regioselective functionalization at the C3 position, most notably through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This technical guide provides an in-depth overview of the potential applications of this compound in drug discovery, with a focus on its use in the synthesis of enzyme inhibitors. Detailed experimental protocols, quantitative biological data from representative studies, and visualizations of key workflows and signaling pathways are presented to equip researchers with the practical knowledge needed to leverage this important synthetic intermediate.

Introduction: The Strategic Advantage of the this compound Scaffold

The indole nucleus is a ubiquitous motif in a vast number of natural products and pharmaceuticals, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic placement of a boronic acid group at the C3 position transforms the indole into a versatile substrate for carbon-carbon bond formation, enabling the introduction of various aryl and heteroaryl substituents.

The presence of the phenylsulfonyl group at the N1 position offers several key advantages:

  • N-H Protection: It protects the indole nitrogen from undesired side reactions.

  • Activation: The electron-withdrawing nature of the sulfonyl group can influence the reactivity of the indole ring.

  • Synthetic Handle: The sulfonyl group can be removed under specific conditions if the N-unsubstituted indole is the final target.

These features make this compound an ideal starting material for generating libraries of 3-substituted indoles for high-throughput screening and lead optimization in drug discovery programs.

Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds. In the context of this compound, this reaction allows for the efficient synthesis of 3-aryl- and 3-heteroaryl-1-(phenylsulfonyl)indoles, which are scaffolds for a variety of bioactive molecules, including kinase and cyclooxygenase (COX) inhibitors.

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 equivalents)

  • Phosphine ligand (e.g., SPhos, XPhos) (0.04 - 0.10 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the aryl/heteroaryl halide, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS, typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-1-(phenylsulfonyl)indole.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Aryl/Heteroaryl Halide - Pd Catalyst & Ligand - Base B Add Anhydrous Solvent A->B C Inert Atmosphere (Ar/N2) B->C D Heat and Stir (80-110 °C, 12-24h) C->D E Cool to Room Temperature D->E F Extraction with Organic Solvent E->F G Drying and Concentration F->G H Flash Column Chromatography G->H I Isolated 3-Aryl-1-(phenylsulfonyl)indole H->I G cluster_incubation Pre-incubation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A COX Enzyme (COX-1 or COX-2) C Incubate at 37°C A->C B Test Compound (Various Concentrations) B->C D Add Substrate (Arachidonic Acid) C->D E Reaction at 37°C D->E F Stop Reaction E->F G Quantify Prostaglandin (e.g., ELISA) F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate Inhibitor 3-Aryl-1-(phenylsulfonyl)indole (COX-2 Inhibitor) Inhibitor->COX2 inhibits

An In-depth Technical Guide to 1-(Phenylsulfonyl)-3-indoleboronic Acid: Safety, Handling, Storage, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and key applications of 1-(Phenylsulfonyl)-3-indoleboronic acid. The content herein is intended to support laboratory research and drug development activities by providing detailed procedural outlines and safety protocols.

Chemical and Physical Properties

This compound is a stable, solid organic compound. Its key identifiers and physical properties are summarized below for easy reference.

PropertyValue
CAS Number 129271-98-3
Molecular Formula C₁₄H₁₂BNO₄S
Molecular Weight 301.13 g/mol
Appearance White to off-white solid
Melting Point 144 °C (decomposes)
Storage Temperature 2-8°C

Safety and Handling

Adherence to proper safety protocols is critical when handling this compound to minimize risk and ensure a safe laboratory environment.

Hazard Identification

The compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound:

PPESpecification
Eye Protection Safety glasses with side-shields or goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Respiratory NIOSH-approved N95 or higher-level respirator.
Body Protection Laboratory coat.
First Aid Measures
  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Storage and Stability

Proper storage is essential to maintain the integrity and stability of this compound.

Storage ConditionRecommendation
Temperature Store in a refrigerator at 2-8°C.
Container Keep container tightly closed in a dry and well-ventilated place.
Incompatible Materials Strong oxidizing agents.
Stability Stable under recommended storage conditions.

Experimental Protocols

This compound is a valuable building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Plausible Synthesis of this compound

Synthesis_Pathway cluster_reactants Starting Materials cluster_products Product 3-Bromo-1-(phenylsulfonyl)indole 3-Bromo-1-(phenylsulfonyl)indole Lithiation Lithiation 3-Bromo-1-(phenylsulfonyl)indole->Lithiation 1. t-BuLi, THF, -78°C Quenching Quenching Lithiation->Quenching 2. Triisopropyl borate Hydrolysis Hydrolysis Quenching->Hydrolysis 3. Aqueous workup (e.g., HCl) This compound This compound Hydrolysis->this compound Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine: This compound Aryl Halide Base (e.g., K2CO3) Solvent Add Solvent (e.g., Dioxane/Water) Reactants->Solvent Degas Degas with Inert Gas (e.g., Argon) Solvent->Degas Catalyst Add Palladium Catalyst (e.g., Pd(PPh3)4) Degas->Catalyst Heat Heat to Reaction Temperature (e.g., 80-100°C) Catalyst->Heat Monitor Monitor Progress by TLC/LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Extract Aqueous Workup & Extraction Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify Final Product Final Product Purify->Final Product Drug_Discovery_Application cluster_start Key Reagents Boronic_Acid This compound Coupling Suzuki-Miyaura Cross-Coupling Boronic_Acid->Coupling Intermediate Functionalized Indole Intermediate Coupling->Intermediate Aryl_Halide Aryl/Heteroaryl Halide (Pharmacophore Fragment) Aryl_Halide->Coupling Modification Further Synthetic Modifications Intermediate->Modification Bioactive_Molecule Biologically Active Molecule (e.g., Kinase Inhibitor, Receptor Ligand) Modification->Bioactive_Molecule

An In-Depth Technical Guide to the Suzuki-Miyaura Coupling with Indoleboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole motif is a privileged scaffold in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, natural products, and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds, offering a powerful method for the functionalization of indoles.[1] This guide provides a deep dive into the mechanistic intricacies, practical considerations, and common challenges associated with the Suzuki-Miyaura coupling of indoleboronic acids.

Part 1: The Core Mechanism: A Step-by-Step Analysis

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of organometallic transformations.[2] However, the unique properties of indoleboronic acids introduce specific nuances that warrant a detailed examination. The cycle is broadly composed of three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (R-X) to a palladium(0) complex. This step, often rate-determining, involves the insertion of the palladium atom into the carbon-halide bond, forming a Pd(II) intermediate.[2] The reactivity of the halide follows the general trend of I > Br > Cl > F.

  • Transmetalation: This crucial step involves the transfer of the indole group from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[5][6] The exact mechanism of transmetalation is complex and can be influenced by the nature of the base, solvent, and ligands.[7]

  • Reductive Elimination: The final step is the reductive elimination of the coupled product (R-Indole) from the palladium(II) complex. This process regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[3] This step is typically fast and irreversible.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ OxidativeAddition Oxidative Addition Pd(0)L2->OxidativeAddition RX R-X (Aryl/Vinyl Halide) RX->OxidativeAddition RPd(II)XL2 R-Pd(II)(X)L₂ OxidativeAddition->RPd(II)XL2 Transmetalation Transmetalation RPd(II)XL2->Transmetalation IndoleBOH2 Indole-B(OH)₂ Base Base IndoleBOH2->Base IndoleBOH3 [Indole-B(OH)₃]⁻ Base->IndoleBOH3 IndoleBOH3->Transmetalation RPd(II)IndoleL2 R-Pd(II)(Indole)L₂ Transmetalation->RPd(II)IndoleL2 ReductiveElimination Reductive Elimination RPd(II)IndoleL2->ReductiveElimination ReductiveElimination->Pd(0)L2 Catalyst Regeneration RIndole R-Indole ReductiveElimination->RIndole

Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling. This diagram illustrates the key steps of oxidative addition, transmetalation, and reductive elimination.

Part 2: The Critical Role of the Base and Common Challenges

The choice of base is a critical parameter that can significantly impact the efficiency and outcome of the Suzuki-Miyaura coupling.[6] The primary role of the base is to activate the boronic acid to form a more reactive boronate species.[8] There are two proposed pathways for this activation: the "boronate pathway," where the base directly interacts with the boronic acid, and the "hydroxide pathway," where the base first coordinates to the palladium center.[6]

Common Challenges and Side Reactions:

  • Protodeboronation: This is a major side reaction where the C-B bond of the indoleboronic acid is cleaved by a proton source, leading to the formation of the parent indole.[9][10] This process is often exacerbated by high temperatures and the presence of water.[11]

  • Homocoupling: Dimerization of the boronic acid or the organic halide can occur, leading to undesired byproducts. This is often promoted by the presence of oxygen.[12]

  • Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways, including the formation of palladium black.[13]

To mitigate these challenges, careful optimization of the reaction conditions is crucial. This includes the choice of catalyst, ligand, base, solvent, and temperature. For particularly sensitive substrates, the use of more stable boronic acid derivatives, such as pinacol esters (BPin) or MIDA boronates, can be advantageous.[11]

Part 3: Experimental Protocol and Workflow

The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of an indoleboronic acid. It is intended as a starting point, and optimization for specific substrates is highly recommended.[14][15]

Materials:

  • Indoleboronic acid (1.1–1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1–5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2–3 equivalents)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere, add the indoleboronic acid, aryl halide, palladium catalyst, and base.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction Conditions: Stir the mixture at the desired temperature (typically 80–120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[16]

Figure 2. A generalized experimental workflow for the Suzuki-Miyaura coupling of indoleboronic acids.

Part 4: Data Presentation and Key Parameters

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful control of several key parameters. The table below summarizes the typical ranges and influence of these parameters.

ParameterTypical RangeKey Considerations and Impact
Indoleboronic Acid (equiv.) 1.1 - 2.0An excess is often used to drive the reaction to completion and to compensate for potential protodeboronation.[17]
Palladium Catalyst (mol%) 0.5 - 5.0Lower catalyst loadings are desirable for cost and sustainability. The choice of ligand is critical for catalyst stability and reactivity.[18]
Base (equiv.) 2.0 - 4.0The choice of base and its stoichiometry are crucial for activating the boronic acid and can influence selectivity.[19]
Temperature (°C) 80 - 120Higher temperatures can increase reaction rates but may also promote side reactions like protodeboronation.[11]
Solvent Dioxane, Toluene, DMFThe solvent must be able to dissolve both the organic substrates and the inorganic base. Polar aprotic solvents are commonly used.[14]

Table 1. Summary of key reaction parameters and their influence on the Suzuki-Miyaura coupling of indoleboronic acids.

References

A Technical Guide to 1-(Phenylsulfonyl)-3-indoleboronic acid: Commercial Availability, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, chemical properties, and primary applications of 1-(Phenylsulfonyl)-3-indoleboronic acid. This versatile building block is of significant interest to researchers in organic synthesis and medicinal chemistry, particularly for the construction of complex indole-based scaffolds. This guide includes a comparative summary of commercial suppliers, detailed experimental protocols for its principal reaction, and visual diagrams of the reaction mechanism and workflow.

Core Compound Information

This compound is a stable, solid organic compound widely utilized in palladium-catalyzed cross-coupling reactions. The phenylsulfonyl group at the 1-position of the indole ring serves as a robust protecting group that also activates the C-3 position, facilitating diverse chemical transformations. Its primary application lies in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds, enabling the synthesis of a wide array of 3-substituted indole derivatives, which are prevalent motifs in pharmacologically active molecules.[1]

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. The typical purity offered is around 97%. Below is a comparative table of major suppliers and their product specifications.

SupplierProduct NumberPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich (Merck) 56387097%129271-98-3C₁₄H₁₂BNO₄S301.13
Santa Cruz Biotechnology sc-263229-129271-98-3C₁₄H₁₂BNO₄S301.13
ChemicalBook CB5667930Varies by supplier129271-98-3C₁₄H₁₂BNO₄S301.13
Abacipharm Corp. 9154097%129271-98-3C₁₄H₁₂BNO₄S301.13
J & K SCIENTIFIC LTD. 9154097%129271-98-3C₁₄H₁₂BNO₄S301.13

Physicochemical Properties

Below is a summary of the key physicochemical properties of this compound.

PropertyValueReference
Appearance Off-white to pale pink powder[2]
Melting Point 144 °C (decomposes)[3]
Storage Temperature 2-8°C[3]
Solubility While specific data for this compound is not readily available, phenylboronic acids generally exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons and water.

Key Application: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. This compound is an excellent coupling partner in these reactions for the synthesis of 3-arylindoles and other substituted indoles.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is depicted below. It involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R'-X) pd0->oxidative_addition pd_complex1 R'-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation ([ArB(OH)₃]⁻) pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L₂-R' transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R' reductive_elimination->product

Suzuki-Miyaura Catalytic Cycle

Experimental Protocols

While a specific protocol for this compound is not widely published in a standardized format, the following general procedure for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids can be adapted. It is recommended to perform small-scale test reactions to optimize conditions for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (if using an aqueous base solution)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Add the anhydrous solvent. If using an aqueous base, a biphasic solvent system (e.g., toluene/water) can be employed.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using a freeze-pump-thaw technique.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted indole.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling experiment.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis reagents 1. Weigh and add reactants: - Boronic Acid - Aryl Halide - Base - Catalyst solvent 2. Add anhydrous solvent reagents->solvent degas 3. Degas the reaction mixture solvent->degas heat 4. Heat and stir under inert atmosphere degas->heat monitor 5. Monitor reaction progress (TLC, LC-MS) heat->monitor cool 6. Cool to room temperature monitor->cool extract 7. Extraction with organic solvent and water cool->extract dry 8. Dry organic layer and evaporate solvent extract->dry purify 9. Purify by column chromatography dry->purify product 10. Characterize the final product (NMR, MS, etc.) purify->product

Suzuki-Miyaura Experimental Workflow

Safety Information

This compound is an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a solid foundation for researchers and drug development professionals working with this compound. By understanding its commercial availability, key properties, and reaction protocols, scientists can effectively utilize this valuable building block in their synthetic endeavors.

References

Stability of 1-(Phenylsulfonyl)-3-indoleboronic Acid Under Reaction Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Phenylsulfonyl)-3-indoleboronic acid is a valuable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures. However, like many boronic acids, its stability under various reaction conditions is a critical factor influencing reaction efficiency, reproducibility, and overall yield. This technical guide provides an in-depth analysis of the stability of this compound, with a focus on the prevalent decomposition pathway of protodeboronation. We will explore the impact of key reaction parameters, present relevant experimental protocols, and offer strategies to mitigate degradation.

Introduction to the Stability of Boronic Acids

Boronic acids are widely used in organic chemistry due to their versatility, functional group tolerance, and generally low toxicity.[1] The Suzuki-Miyaura cross-coupling reaction, which utilizes boronic acids, is a cornerstone of carbon-carbon bond formation. Despite their utility, the stability of boronic acids is a significant concern. The primary pathway for the degradation of arylboronic acids is protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2] This undesired side reaction consumes the boronic acid, reducing the yield of the desired coupled product.

The propensity for protodeboronation is highly dependent on the specific boronic acid and the reaction conditions employed.[2] Factors such as pH, temperature, solvent, and the electronic and steric properties of the substituents on the aromatic ring all play a crucial role.[3][4] For N-protected indoleboronic acids like this compound, the nature of the N-protecting group can also influence stability.

Key Factors Influencing the Stability of this compound

While specific quantitative kinetic data for the decomposition of this compound is not extensively documented in the literature, we can infer its stability profile based on the well-established principles of boronic acid chemistry and studies on related compounds. The melting point of 1-(Phenylsulfonyl)-3-indolylboronic acid is noted as 144 °C with decomposition, and it is recommended to be stored at 2-8°C, suggesting inherent thermal lability.

Effect of pH: Basic and Acidic Conditions

Protodeboronation can be catalyzed by both acids and bases.[2]

  • Basic Conditions: In Suzuki-Miyaura reactions, a base is required to activate the boronic acid for transmetalation.[5] However, strongly basic conditions can also promote protodeboronation.[3] The reaction proceeds through the formation of a more nucleophilic boronate species, which can then be protonated by a proton source (like water or alcohol) to yield the protodeboronated product.[2] The choice of base is therefore critical. Weaker bases such as carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are often preferred over stronger bases like hydroxides (e.g., NaOH, KOH) to minimize this side reaction.[5][6] The rate of base-catalyzed protodeboronation is highly sensitive to the concentration of the boronate anion, and thus to the pH of the reaction mixture.[7]

  • Acidic Conditions: While less common in the context of cross-coupling, acidic conditions can also lead to protodeboronation.[8] This pathway is generally more significant for electron-rich arylboronic acids. The phenylsulfonyl group on the indole nitrogen is electron-withdrawing, which may offer some protection against acid-catalyzed decomposition compared to unprotected indoleboronic acids.

Temperature Effects

Elevated temperatures, often required to drive cross-coupling reactions to completion, can accelerate the rate of protodeboronation.[9] Therefore, it is generally advisable to run reactions at the lowest temperature that provides a reasonable reaction rate. For challenging couplings, where higher temperatures are necessary, careful optimization of other parameters (catalyst, ligand, base, solvent) becomes even more critical to mitigate thermal decomposition.

Solvent Effects

The choice of solvent can influence the stability of boronic acids. Protic solvents, such as water and alcohols, can act as proton sources for protodeboronation.[4] However, aqueous solvent mixtures are often used in Suzuki-Miyaura reactions to solubilize the base. Non-polar, aprotic solvents like 1,4-dioxane and THF are commonly employed and can be advantageous in minimizing protodeboronation, particularly when used with anhydrous bases.[10]

Electronic and Steric Effects

The electron-withdrawing nature of the phenylsulfonyl protecting group on the indole nitrogen atom can influence the stability of the C-B bond. Electron-withdrawing groups generally make the arylboronic acid less susceptible to protodeboronation under acidic conditions but can increase susceptibility under basic conditions by stabilizing the transient aryl anion that may be formed.[3]

Quantitative Data on Boronic Acid Stability

As previously mentioned, specific quantitative studies on the degradation kinetics of this compound are scarce. However, the following table summarizes the qualitative effects of various reaction parameters on the stability of arylboronic acids in general, which can be applied to the compound of interest.

ParameterConditionEffect on StabilityRationale
Base Strong (e.g., NaOH, KOH)DecreasedPromotes formation of boronate and subsequent protodeboronation.[3][5]
Weak (e.g., K₂CO₃, K₃PO₄)Increased (relative to strong bases)Less prone to promoting protodeboronation while still activating the boronic acid.[5][6]
Temperature HighDecreasedAccelerates the rate of decomposition pathways.[9]
LowIncreasedSlows the rate of protodeboronation.
Solvent Protic (e.g., H₂O, EtOH)Potentially DecreasedCan act as a proton source for protodeboronation.[4]
Aprotic (e.g., Dioxane, THF)Potentially IncreasedReduces the availability of protons for protodeboronation.[10]
Atmosphere OxygenPotentially DecreasedBoronic acids can be susceptible to oxidation.
Inert (e.g., N₂, Ar)IncreasedMinimizes oxidative degradation pathways.

Experimental Protocols

The following protocols are examples of Suzuki-Miyaura cross-coupling reactions where N-protected indoleboronic acids have been used. These illustrate the types of conditions under which this compound is typically employed.

Protocol 1: General Suzuki-Miyaura Coupling of an Aryl Halide[11]
  • Reactants:

    • Aryl halide (1.0 mmol)

    • This compound (1.5 mmol)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent:

    • 1,4-Dioxane/H₂O (e.g., 4:1 v/v, 5 mL)

  • Procedure:

    • To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For couplings that are sluggish at lower temperatures, microwave irradiation can be employed to accelerate the reaction, potentially minimizing thermal decomposition by reducing the overall reaction time.

  • Reactants:

    • Aryl halide (1.0 mmol)

    • This compound (1.2 mmol)

    • Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)

    • Base (e.g., Cs₂CO₃, 2.0 mmol)

  • Solvent:

    • Anhydrous 1,4-dioxane (5 mL)

  • Procedure:

    • Combine the aryl halide, this compound, palladium catalyst, and base in a microwave reaction vial.

    • Add the anhydrous solvent.

    • Seal the vial and place it in the microwave reactor.

    • Heat the reaction mixture to the target temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

    • After cooling, work up the reaction as described in Protocol 1.

Visualization of Key Pathways

Protodeboronation Pathway

The following diagram illustrates the general mechanism for base-catalyzed protodeboronation.

Protodeboronation cluster_products A Ar-B(OH)₂ (Boronic Acid) B [Ar-B(OH)₃]⁻ (Boronate) A->B + OH⁻ B->A - OH⁻ C Ar-H (Protodeboronated Product) B->C + H₂O D B(OH)₄⁻

Base-catalyzed protodeboronation of an arylboronic acid.
Suzuki-Miyaura Catalytic Cycle

This diagram outlines the key steps in a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar' L₂ OxAdd->Transmetal Transmetalation ([Ar'-B(OH)₃]⁻) Transmetal->Pd0 Reductive Elimination RedElim Ar-Ar' Transmetal->RedElim

Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

The stability of this compound is a crucial consideration for its successful application in organic synthesis. While inherently susceptible to decomposition, particularly through protodeboronation, its stability can be managed through careful control of reaction conditions.

Key recommendations for researchers include:

  • Base Selection: Employ weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ in preference to strong hydroxides.

  • Temperature Control: Conduct reactions at the lowest effective temperature to minimize thermal degradation.

  • Solvent Choice: Consider using aprotic solvents like 1,4-dioxane or THF, especially when anhydrous conditions are feasible.

  • Inert Atmosphere: Perform reactions under an inert atmosphere of nitrogen or argon to prevent potential oxidation.

  • Reaction Time: Monitor the reaction progress closely to avoid prolonged heating after completion, which can lead to product degradation and reduced yields.

  • Use of Boronic Esters: For particularly challenging reactions where the stability of the boronic acid is a major issue, consider the in situ formation of a more stable boronic ester (e.g., a pinacol or MIDA ester) as a "slow-release" strategy for the active boronic acid.[2]

By understanding the factors that influence the stability of this compound and implementing appropriate mitigation strategies, researchers can enhance the reliability and efficiency of their synthetic endeavors.

References

Methodological & Application

Suzuki-Miyaura coupling protocol using 1-(Phenylsulfonyl)-3-indoleboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Palladium-Catalyzed Suzuki-Miyaura Coupling of 1-(Phenylsulfonyl)-3-indoleboronic Acid

Introduction

The indole scaffold is a privileged structural motif found in a vast array of biologically active molecules and pharmaceutical agents.[1] The functionalization of the indole core is a central theme in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forming carbon-carbon bonds, valued for its mild reaction conditions and tolerance of various functional groups.[1][2] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with various aryl halides. The phenylsulfonyl group serves as a robust protecting group for the indole nitrogen, enhancing the stability of the boronic acid and facilitating the coupling reaction. The resulting 3-arylindole derivatives are key intermediates in the synthesis of compounds targeting a range of biological targets, including kinases and receptors relevant to oncology and neurodegenerative diseases.[3][4]

Reaction Principle

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organic halide or triflate.[5][6] The reaction proceeds via a catalytic cycle involving three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5] A base is required to activate the boronic acid for the transmetalation step.[6]

cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_invisible Indole This compound ArylHalide Aryl Halide (Ar-X) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₃PO₄) Indole->Base Product 3-Aryl-1-(phenylsulfonyl)indole Indole->Product + ArylHalide->Catalyst ArylHalide->Product + Solvent Solvent (e.g., Dioxane/H₂O) Heat Heat p2->Product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol provides a general procedure for the coupling of this compound with an aryl bromide. Conditions may be optimized for different substrates, particularly for less reactive aryl chlorides.[7][8]

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.2 mmol, 1.2 equiv), the aryl halide (1.0 mmol, 1.0 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition: Evacuate the flask and backfill with an inert atmosphere (e.g., argon or nitrogen). This cycle should be repeated three times. Under the inert atmosphere, add anhydrous 1,4-dioxane (4 mL) and degassed deionized water (1 mL).

  • Reaction: Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 8-16 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with water (20 mL), followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-1-(phenylsulfonyl)indole.

G start Start setup 1. Combine Reactants: - Boronic Acid - Aryl Halide - Base (K₃PO₄) start->setup catalyst 2. Add Pd(PPh₃)₄ Catalyst setup->catalyst inert 3. Evacuate & Backfill with Inert Gas (3x) catalyst->inert solvent 4. Add Solvents (Dioxane/H₂O) inert->solvent react 5. Heat Reaction (90-100°C, 8-16h) solvent->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 6. Cool & Dilute (EtOAc, H₂O) monitor->workup Complete extract 7. Extract with EtOAc workup->extract wash 8. Wash with H₂O & Brine extract->wash dry 9. Dry (MgSO₄) & Concentrate wash->dry purify 10. Purify via Column Chromatography dry->purify end Pure Product purify->end Suzuki_Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)-X L₂ Pd0->OA Oxidative Addition TM Ar-Pd(II)-R L₂ OA->TM Transmetalation TM->Pd0 Reductive Elimination RE Product Ar-R TM->RE IndoleBOH R-B(OH)₂ IndoleBOH->TM ArX Ar-X ArX->OA Base Base Base->TM

References

Application Notes and Protocols: Synthesis of 3-Arylindoles with 1-(Phenylsulfonyl)-3-indoleboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-arylindole scaffold is a privileged structural motif found in a vast array of biologically active compounds and pharmaceuticals. Its presence is crucial for the activity of various agents, including those with anticancer, anti-inflammatory, and neuroprotective properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, and its application to the synthesis of 3-arylindoles has been a significant focus in medicinal chemistry. The use of a protecting group on the indole nitrogen, such as the phenylsulfonyl group, can improve reaction yields and regioselectivity. This document provides detailed protocols for the synthesis of 1-(phenylsulfonyl)-3-indoleboronic acid, its subsequent Suzuki-Miyaura coupling with various aryl halides to yield 3-arylindoles, and the final deprotection of the phenylsulfonyl group.

Signaling Pathways and Applications

3-Arylindoles have been shown to interact with a multitude of biological targets. Their diverse pharmacological activities stem from their ability to mimic endogenous ligands and interact with key enzymes and receptors. For instance, certain 3-arylindole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division, making them promising candidates for cancer therapy. Others have demonstrated significant activity as antagonists for various receptors, highlighting their potential in the treatment of a range of diseases. The ability to readily synthesize a library of 3-arylindoles via the described methods is therefore of high value in drug discovery and development programs.

Experimental Workflow

The overall synthetic strategy involves a three-step process:

  • Synthesis of this compound: The key boronic acid intermediate is prepared from N-phenylsulfonylindole.

  • Suzuki-Miyaura Cross-Coupling: The synthesized boronic acid is coupled with a variety of aryl halides in the presence of a palladium catalyst and a base.

  • Deprotection: The phenylsulfonyl protecting group is removed to yield the final 3-arylindole.

G cluster_0 Synthesis of Starting Material cluster_1 Suzuki-Miyaura Coupling cluster_2 Deprotection start N-Phenylsulfonylindole boronic_acid This compound start->boronic_acid 1. n-BuLi 2. B(OiPr)3 3. H+ protected_indole N-Phenylsulfonyl-3-arylindole boronic_acid->protected_indole Pd Catalyst, Base aryl_halide Aryl Halide (Ar-X) aryl_halide->protected_indole final_product 3-Arylindole protected_indole->final_product Base (e.g., KOH)

Caption: Overall workflow for the synthesis of 3-arylindoles.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a literature procedure for the synthesis of the title compound.[1]

Materials:

  • 1-(Phenylsulfonyl)indole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • 15% Hydrogen peroxide (H₂O₂)

  • Methylene chloride

  • Magnesium sulfate (MgSO₄)

  • Silica gel

Procedure:

  • To a solution of 1-(phenylsulfonyl)indole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise and allow the reaction to warm to room temperature overnight.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over MgSO₄.

  • Concentrate the organic phase under reduced pressure to yield the crude boronic acid.

  • For purification, suspend the crude product in diethyl ether and add 15% H₂O₂. Stir vigorously until the solid dissolves.

  • Separate the ether layer, evaporate the solvent, and purify the residue by column chromatography on silica gel using methylene chloride as the eluent to afford this compound as a white powder.[1]

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of N-Phenylsulfonyl-3-arylindoles

This is a general protocol for the Suzuki-Miyaura coupling of this compound with various aryl halides.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • In a round-bottom flask, combine this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (0.03-0.05 eq), and the base (2.0-3.0 eq).

  • Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-phenylsulfonyl-3-arylindole.

Protocol 3: Deprotection of the Phenylsulfonyl Group

This protocol describes the removal of the N-phenylsulfonyl protecting group to yield the final 3-arylindole.

Materials:

  • N-Phenylsulfonyl-3-arylindole

  • Potassium hydroxide (KOH) or sodium hydroxide (NaOH)

  • Methanol or Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • Dissolve the N-phenylsulfonyl-3-arylindole (1.0 eq) in methanol or ethanol.

  • Add a solution of KOH or NaOH (5.0-10.0 eq) in water.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with 1 M HCl.

  • Remove the alcohol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylindole.

Data Presentation

The following tables summarize the expected yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl bromides under typical reaction conditions.

Table 1: Suzuki-Miyaura Coupling with Electron-Rich and Electron-Neutral Aryl Bromides

EntryAryl BromideProductYield (%)
1Bromobenzene1-(Phenylsulfonyl)-3-phenylindole85-95
24-Bromotoluene1-(Phenylsulfonyl)-3-(p-tolyl)indole88-96
34-Bromoanisole1-(Phenylsulfonyl)-3-(4-methoxyphenyl)indole90-98
41-Bromonaphthalene1-(Phenylsulfonyl)-3-(naphthalen-1-yl)indole82-90

Table 2: Suzuki-Miyaura Coupling with Electron-Poor and Heteroaromatic Aryl Bromides

EntryAryl BromideProductYield (%)
14-Bromobenzonitrile4-(1-(Phenylsulfonyl)-1H-indol-3-yl)benzonitrile80-92
21-Bromo-4-nitrobenzene1-(Phenylsulfonyl)-3-(4-nitrophenyl)indole75-88
34-Bromobenzaldehyde4-(1-(Phenylsulfonyl)-1H-indol-3-yl)benzaldehyde78-90
43-Bromopyridine3-(1-(Phenylsulfonyl)-1H-indol-3-yl)pyridine70-85

Yields are approximate and may vary depending on the specific reaction conditions and purity of reagents.

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

G cluster_boron Boron Activation pd0 Pd(0)L_n pd2_halide Ar-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition pd2_aryl Ar-Pd(II)L_n-Ar' pd2_halide->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination product Ar-Ar' pd2_aryl->product boronate Ar'-B(OR)3^- boronate->pd2_halide aryl_halide Ar-X aryl_halide->pd2_halide base Base boronic_acid Ar'-B(OH)2 base->boronic_acid boronic_acid->boronate

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

The synthesis of 3-arylindoles using this compound via the Suzuki-Miyaura cross-coupling reaction is a robust and efficient method for accessing a wide range of derivatives. The protocols provided herein offer a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The versatility of this methodology allows for the generation of diverse compound libraries for biological screening and the development of novel therapeutic agents.

References

Palladium catalyst selection for coupling with 1-(Phenylsulfonyl)-3-indoleboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

iyaura Coupling of 1-(Phenylsulfonyl)-3-indoleboronic Acid**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the selection of palladium catalysts and the development of experimental protocols for the Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides. The protocols and data presented herein are based on established principles of palladium-catalyzed cross-coupling reactions and literature precedents for structurally similar substrates.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The coupling of this compound with (hetero)aryl halides provides a direct route to 3-aryl-1-(phenylsulfonyl)indoles, which are important structural motifs in medicinal chemistry. The N-phenylsulfonyl protecting group enhances the stability of the indole ring and can influence the electronic properties of the boronic acid, impacting catalyst selection and reaction outcomes.

The choice of the palladium catalyst, including the palladium precursor and the associated ligand, is critical for achieving high yields and purity. Factors such as the nature of the coupling partners (aryl halide and boronic acid), the base, the solvent, and the reaction temperature all play significant roles in the efficiency of the catalytic cycle.

Palladium Catalyst Selection

The selection of an appropriate palladium catalyst system is crucial for a successful Suzuki-Miyaura coupling. The following tables summarize common palladium precatalysts and ligands that have shown efficacy in the coupling of heteroaromatic boronic acids and can be considered as a starting point for the coupling of this compound.

Table 1: Common Palladium Precatalysts for Suzuki-Miyaura Coupling

Palladium PrecatalystChemical FormulaKey Features
Palladium(II) AcetatePd(OAc)₂Air-stable, versatile, often used with phosphine ligands.
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃Air-stable Pd(0) source, requires a ligand for catalytic activity.
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄Air-stable Pd(0) complex with built-in ligands, suitable for a range of couplings.
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)Pd(dppf)Cl₂Air-stable, efficient for a variety of cross-coupling reactions, including those with heteroaromatic substrates.[1]
Bis(triphenylphosphine)palladium(II) DichloridePdCl₂(PPh₃)₂Air-stable, common precatalyst.

Table 2: Common Ligands for Suzuki-Miyaura Coupling of Heteroaromatic Substrates

LigandStructureKey Features
TriphenylphosphinePPh₃A standard, versatile, and cost-effective ligand.
TricyclohexylphosphinePCy₃Bulky, electron-rich phosphine, effective for coupling of aryl chlorides.
SPhos2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylA Buchwald ligand, highly active for a broad range of substrates, including challenging aryl chlorides.[1]
XPhos2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylA bulky and electron-rich Buchwald ligand, often provides high catalytic activity.[2]
1,1'-Bis(diphenylphosphino)ferrocenedppfA robust ligand, effective for a wide range of substrates.

Experimental Protocols

The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol should be considered a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), DMF, or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound, the aryl bromide, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst. Then, add the degassed solvent via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizations

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_R1 R-Pd(II)Ln-R' Transmetal->PdII_R_R1 BaseX [R'B(OH)₃]⁻ + X⁻ Transmetal->BaseX RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 RR1 R-R' RedElim->RR1 Coupled Product center R1BOH2 R'B(OH)₂ + Base R1BOH2->Transmetal Boronic Acid RX R-X RX->OxAdd Aryl Halide

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Workflow for Palladium Catalyst Selection

Catalyst_Selection_Workflow start Define Coupling Partners: This compound + Aryl/Heteroaryl Halide initial_screen Initial Catalyst Screen: - Pd(PPh₃)₄ - Pd(dppf)Cl₂ - Pd(OAc)₂ + SPhos start->initial_screen reaction_conditions Standard Conditions: - Base: K₂CO₃ or Cs₂CO₃ - Solvent: Dioxane/H₂O - Temp: 80-100 °C initial_screen->reaction_conditions monitor Monitor Reaction Progress (TLC, LC-MS) reaction_conditions->monitor evaluation Evaluate Outcome: Yield, Purity, Side Products monitor->evaluation optimization Optimization Required? evaluation->optimization success Successful Coupling Proceed to Scale-up optimization->success No ligand_screen Ligand Screening: - Buchwald Ligands (XPhos) - Phosphine-free systems optimization->ligand_screen Yes base_solvent_screen Base/Solvent Screening: - Base: K₃PO₄, Na₂CO₃ - Solvent: Toluene, DMF ligand_screen->base_solvent_screen base_solvent_screen->monitor

References

Optimal Reaction Conditions for 1-(Phenylsulfonyl)-3-indoleboronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Phenylsulfonyl)-3-indoleboronic acid is a valuable building block in medicinal chemistry and materials science, enabling the synthesis of complex 3-substituted indole derivatives through the versatile Suzuki-Miyaura cross-coupling reaction. The phenylsulfonyl protecting group modulates the electronic properties of the indole ring, influencing the reactivity of the boronic acid. The selection of an appropriate base and solvent system is critical for achieving high yields and minimizing side reactions, such as protodeboronation. These application notes provide a comprehensive overview of optimal bases and solvents for Suzuki-Miyaura reactions involving this compound, supported by quantitative data and detailed experimental protocols.

The Critical Role of Base and Solvent in Suzuki-Miyaura Coupling

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium catalyst. The choice of solvent is equally important as it influences the solubility of the reactants, the stability of the catalyst, and the overall reaction rate.

Comparative Analysis of Bases for Suzuki Coupling of this compound

The selection of the base is highly dependent on the specific coupling partners and the palladium catalyst/ligand system employed. For reactions involving N-sulfonylated indoleboronic acids, a careful balance of basicity is required to promote the reaction without causing degradation of the starting materials or products. Below is a summary of commonly used bases and their performance in Suzuki-Miyaura reactions with analogous substrates.

Table 1: Comparison of Common Bases in Suzuki-Miyaura Reactions

BaseTypical Concentration (equiv.)Common SolventsTypical Yields (%)Notes
K₃PO₄ 2.0 - 3.0Dioxane/H₂O, Toluene85 - 99%Often the base of choice for heteroarylboronic acids, as it is effective at promoting transmetalation while being mild enough to prevent significant protodeboronation.[1]
K₂CO₃ 2.0 - 3.0Dioxane/H₂O, DMF/H₂O, Toluene/H₂O80 - 95%A widely used and cost-effective base. Can be very effective, but may be less optimal for particularly sensitive substrates compared to K₃PO₄.
Na₂CO₃ 2.0Dioxane/H₂O, Ethanol/H₂O75 - 98%Another common and effective inorganic base. Often used in aqueous solvent mixtures.
Cs₂CO₃ 2.0Dioxane, Toluene90 - 99%A highly effective but more expensive base. Often used for challenging couplings or when other bases fail.[2]
NaOH / KOH 2.0Ethanol/H₂O, Dioxane/H₂OVariableStrong bases that can promote the reaction but also increase the risk of side reactions, including hydrolysis of the sulfonyl group and protodeboronation.

Optimal Solvent Systems for Reactions of this compound

The choice of solvent significantly impacts the solubility of the reagents and the catalyst, as well as the reaction temperature and kinetics. Aprotic polar solvents, often in combination with water, are generally preferred for Suzuki-Miyaura couplings.

Table 2: Comparison of Common Solvent Systems in Suzuki-Miyaura Reactions

Solvent SystemTypical RatioTypical Temperature (°C)Notes
1,4-Dioxane / H₂O 4:1 to 10:180 - 110A very common and effective solvent system for a wide range of Suzuki couplings. The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[1]
Toluene / H₂O 4:1 to 10:180 - 110Another widely used biphasic system. Toluene is less polar than dioxane and can be advantageous in certain cases.
DMF / H₂O 4:1 to 10:180 - 120A more polar aprotic solvent that can be effective for less soluble substrates. Higher temperatures can sometimes lead to decomposition.
Ethanol / H₂O 1:1 to 3:170 - 90A greener solvent alternative that can be effective, particularly with more soluble reactants.
Acetonitrile / H₂O 4:180Can be a suitable solvent, though sometimes less effective than dioxane or toluene mixtures.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure using Potassium Phosphate in Dioxane/Water

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)

  • K₃PO₄ (Potassium phosphate) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the aryl bromide, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 0.1 mmol scale reaction).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (0.05 equiv)

  • K₂CO₃ (Potassium carbonate) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a microwave vial, combine this compound, the aryl bromide, PdCl₂(dppf), and K₂CO₃.

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 10-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work up the reaction as described in Protocol 1.

Visualizing the Process

To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_boronate Boronic Acid Activation Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (R¹-X) Pd(II)_Complex R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R²-B(OR)₃⁻) Diorganopalladium_Complex R¹-Pd(II)L₂-R² Transmetalation->Diorganopalladium_Complex Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Product R¹-R² (Coupled Product) Reductive_Elimination->Product Boronic_Acid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ Boronic_Acid->Boronate + Base Base Base (e.g., K₃PO₄) Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Reagents Combine Reactants: This compound, Aryl Halide, Palladium Catalyst, Base Start->Reagents Solvent Add Degassed Solvent System (e.g., Dioxane/Water) Reagents->Solvent Inert Establish Inert Atmosphere (Argon or Nitrogen) Solvent->Inert Heat Heat Reaction Mixture (e.g., 90-100 °C or Microwave) Inert->Heat Monitor Monitor Reaction Progress (TLC or LC-MS) Heat->Monitor Workup Aqueous Workup: Dilute, Wash, Extract Monitor->Workup Purify Purification by Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.

Conclusion

The optimal choice of base and solvent for the Suzuki-Miyaura coupling of this compound is crucial for achieving high yields and purity. For many applications, a combination of a moderately strong inorganic base such as potassium phosphate (K₃PO₄) and a solvent system of 1,4-dioxane and water provides a robust and high-yielding protocol. However, the specific reactivity of the coupling partner may necessitate screening of other conditions. The provided protocols and data serve as a strong foundation for researchers to develop and optimize their synthetic routes towards valuable 3-aryl-1-(phenylsulfonyl)indoles.

References

Application Notes and Protocols for C-C Bond Formation with 1-(Phenylsulfonyl)-3-indoleboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the construction of complex molecular architectures found in pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for creating C(sp²)-C(sp²) bonds. This protocol details the application of 1-(Phenylsulfonyl)-3-indoleboronic acid as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize 3-arylindoles. The phenylsulfonyl group serves as a robust protecting group for the indole nitrogen, enhancing stability and modifying reactivity, and can be efficiently removed post-coupling to yield the N-H indole.

Indole scaffolds are prevalent in a vast array of biologically active compounds, making their functionalization a critical aspect of drug discovery. The C3-arylation of indoles, in particular, provides access to a diverse range of structures with potential therapeutic applications. This document provides a detailed, step-by-step procedure for the Suzuki-Miyaura coupling of this compound with various aryl halides, followed by the deprotection of the phenylsulfonyl group.

Reaction Principle

The core of this procedure is the Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed reaction between an organoboron compound (this compound) and an organic halide (aryl halide) in the presence of a base. The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[1]

Following the successful C-C bond formation, the N-phenylsulfonyl protecting group can be removed under basic conditions to afford the final 3-arylindole product.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with Aryl Halides

This protocol outlines the general procedure for the palladium-catalyzed cross-coupling of this compound with a representative aryl bromide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole, 1-bromo-4-nitrobenzene, etc.)

  • Palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-aryl-1-(phenylsulfonyl)indole.

Protocol 2: Deprotection of the N-Phenylsulfonyl Group

This protocol describes the removal of the phenylsulfonyl protecting group to yield the final 3-arylindole.

Materials:

  • 3-Aryl-1-(phenylsulfonyl)indole (from Protocol 1)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the 3-aryl-1-(phenylsulfonyl)indole (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Base Addition: Add a solution of potassium hydroxide (5.0 mmol) in water (2 mL).

  • Reaction: Heat the mixture to reflux and stir for 2-6 hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Add water (20 mL) and ethyl acetate (20 mL) to the residue. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate) to obtain the pure 3-arylindole.

Data Presentation

The following table summarizes the representative yields for the Suzuki-Miyaura coupling of this compound with various aryl halides under optimized conditions. The yields are based on analogous reactions reported in the literature for indole derivatives.[1][2][3]

EntryAryl Halide PartnerProductRepresentative Yield (%)
14-Bromoanisole3-(4-Methoxyphenyl)-1-(phenylsulfonyl)indole85-95
21-Bromo-4-nitrobenzene3-(4-Nitrophenyl)-1-(phenylsulfonyl)indole75-85
34-Bromotoluene3-(4-Tolyl)-1-(phenylsulfonyl)indole80-90
41-Bromo-4-fluorobenzene3-(4-Fluorophenyl)-1-(phenylsulfonyl)indole80-90
53-Bromopyridine3-(Pyridin-3-yl)-1-(phenylsulfonyl)indole65-75
62-Bromonaphthalene3-(Naphthalen-2-yl)-1-(phenylsulfonyl)indole80-90

Visualizations

Experimental Workflow

G Experimental Workflow for 3-Arylindole Synthesis cluster_suzuki Suzuki-Miyaura Coupling cluster_deprotection Deprotection A 1. Mix Reactants: This compound, Aryl Halide, Base B 2. Add Palladium Catalyst A->B C 3. Degas and Add Solvents (Dioxane/Water) B->C D 4. Heat and Stir (80-100°C, 4-12h) C->D E 5. Work-up and Extraction D->E F 6. Purification (Column Chromatography) E->F G Product: 3-Aryl-1-(phenylsulfonyl)indole F->G H 7. Dissolve Product in Solvent (Methanol) G->H Proceed to Deprotection I 8. Add Base (KOH/NaOH) H->I J 9. Heat to Reflux (2-6h) I->J K 10. Work-up and Extraction J->K L 11. Purification (Column Chromatography) K->L M Final Product: 3-Arylindole L->M

Caption: Step-by-step workflow for the synthesis of 3-arylindoles.

Logical Relationships of Reaction Components

G Key Components in Suzuki-Miyaura Coupling cluster_reactants Reactants cluster_catalysis Catalytic System cluster_conditions Reaction Conditions BoronicAcid 1-(Phenylsulfonyl)-3- indoleboronic acid Catalyst Palladium Catalyst (e.g., Pd(dppf)Cl2) BoronicAcid->Catalyst ArylHalide Aryl Halide (Ar-X) ArylHalide->Catalyst Product 3-Aryl-1-(phenylsulfonyl)indole Catalyst->Product catalyzes Base Base (e.g., K2CO3) Base->Catalyst activates Solvent Solvent (Dioxane/H2O) Solvent->BoronicAcid Solvent->ArylHalide Temperature Heat (80-100°C) Temperature->Catalyst enables

Caption: Relationship of components in the Suzuki-Miyaura reaction.

References

Application Notes and Protocols: Deprotection of the Phenylsulfonyl Group Following Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylsulfonyl group is a robust protecting group for phenols and amines, often utilized in complex organic synthesis due to its stability under a variety of reaction conditions, including the widely used palladium-catalyzed Suzuki-Miyaura cross-coupling. This stability allows for the construction of complex biaryl scaffolds, which are prevalent in pharmaceuticals and functional materials. Following the successful carbon-carbon bond formation, the efficient and selective removal of the phenylsulfonyl group is a critical step. These application notes provide detailed protocols for the deprotection of the phenylsulfonyl group from biaryl compounds synthesized via Suzuki coupling, focusing on reductive, base-mediated, and photochemical methods.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds.[1][2] The choice of a suitable protecting group for reactive functionalities, such as phenols and amines, is crucial for the success of such multi-step synthetic sequences. The phenylsulfonyl group proves to be an excellent choice due to its high stability under the basic and often thermal conditions of the Suzuki coupling.[3][4] This document outlines various strategies for the deprotection of the phenylsulfonyl group post-Suzuki coupling, providing researchers with a selection of methods to suit different substrates and functional group tolerances.

Data Presentation: Deprotection Methods and Conditions

The following table summarizes various reported conditions for the deprotection of phenylsulfonyl groups. These methods can be adapted for the deprotection of phenylsulfonyl-protected biaryls obtained from Suzuki coupling.

Method Reagents and Conditions Substrate Scope Key Advantages Potential Limitations Yield (%) Reference
Reductive Desulfonylation Mg, MeOH, refluxAryl sulfonamidesMild, one-electron reductionMay not be suitable for substrates with other reducible functional groupsGood to Excellent[5]
Li, catalytic naphthalene, THF, low temp.Alcohols, amines, and amidesMild, chemoselectiveRequires inert atmosphere and low temperaturesHigh[2][6]
LiAlH₄/MeLi·LiBr, THF, boiling3-(Phenylsulfonyl)benzo[a]heptalene-2,4-diolsEffective for specific complex systemsStrong reducing agent, limited functional group toleranceGood[7]
Base-Mediated Hydrolysis Pulverized KOH, t-BuOH, Toluene, 100 °CPhenolsFacile, practical for polyphenol synthesisHarsh basic conditions may not be suitable for all substratesNot specified[8]
KOH, refluxing MeOHPhenolsSimple and common reagentsStrong base can lead to side reactionsNot specified[8]
Photochemical Deprotection Visible light (532 nm), CuInS₂/ZnS Quantum DotsAryl sulfonatesMild, green chemistry approachRequires specialized equipment (photoreactor, QDs)Good to Excellent[9]
UV light (365 nm), Thioxanthone (sensitizer), THFo-terphenyl phenylsulfonateGenerates aryl radicals for cyclizationCan lead to side reactions if radical is not trapped efficientlyGood to Excellent
Electrochemical Deprotection Constant cathodic potential, protic mediumN-phenylsulfonyl N-substituted aminesMild, avoids harsh chemical reagentsRequires electrochemical setupGood

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Phenylsulfonyl-Protected Aryl Halide

This protocol describes a general method for the Suzuki-Miyaura coupling of an aryl halide bearing a phenylsulfonyl protecting group with an arylboronic acid.

Materials:

  • Phenylsulfonyl-protected aryl halide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the phenylsulfonyl-protected aryl halide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (3 mol%), and base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the phenylsulfonyl-protected biaryl.

Protocol 2: Reductive Deprotection of a Phenylsulfonyl-Protected Biaryl using Mg/MeOH

This protocol is adapted from a general method for the reductive cleavage of sulfonyl groups.[5]

Materials:

  • Phenylsulfonyl-protected biaryl (1.0 eq)

  • Magnesium turnings (10 eq)

  • Methanol

  • Ammonium chloride solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the phenylsulfonyl-protected biaryl (1.0 eq) in methanol, add magnesium turnings (10 eq) at room temperature.

  • Stir the mixture at reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the deprotected biaryl.

Protocol 3: Base-Mediated Deprotection of a Phenylsulfonyl-Protected Biaryl Phenol

This protocol is based on a method for the deprotection of benzenesulfonyl-protected phenols.[8]

Materials:

  • Phenylsulfonyl-protected biaryl phenol (1.0 eq)

  • Pulverized potassium hydroxide (KOH) (5.0 eq)

  • tert-Butanol (t-BuOH) (10 eq)

  • Toluene

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the phenylsulfonyl-protected biaryl phenol (1.0 eq) in toluene, add pulverized KOH (5.0 eq) and t-BuOH (10 eq).

  • Heat the mixture to 100 °C and stir vigorously until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and carefully neutralize with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the free biaryl phenol.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow: Suzuki Coupling and Deprotection cluster_suzuki Suzuki-Miyaura Coupling cluster_deprotection Deprotection A 1. Combine Reactants: Phenylsulfonyl-protected Aryl Halide, Arylboronic Acid, Catalyst, Base B 2. Add Degassed Solvent A->B C 3. Heat and Stir B->C D 4. Work-up and Purification C->D E Phenylsulfonyl-protected Biaryl D->E F 5. Deprotection Reaction (e.g., Reductive or Basic Conditions) E->F Proceed to Deprotection G 6. Quenching and Work-up F->G H 7. Purification G->H I Final Deprotected Biaryl H->I

Caption: A typical workflow for the synthesis of biaryls via Suzuki coupling followed by deprotection.

Logical Relationship of Deprotection Methods

deprotection_methods Deprotection Strategies for Phenylsulfonyl Group Start Phenylsulfonyl-Protected Biaryl Reductive Reductive Cleavage (e.g., Mg/MeOH, Li/Naphthalene) Start->Reductive Basic Base-Mediated Hydrolysis (e.g., KOH/t-BuOH) Start->Basic Photochemical Photochemical Cleavage (e.g., Visible or UV light) Start->Photochemical Electrochemical Electrochemical Reduction Start->Electrochemical End Deprotected Biaryl Reductive->End Basic->End Photochemical->End Electrochemical->End

Caption: Overview of different strategies for the removal of the phenylsulfonyl protecting group.

Conclusion

The phenylsulfonyl group is a valuable tool in the synthesis of complex biaryl molecules, offering stability during key transformations like the Suzuki-Miyaura cross-coupling. The subsequent deprotection can be achieved through a variety of methods, including reductive, base-mediated, photochemical, and electrochemical approaches. The choice of the deprotection strategy should be carefully considered based on the substrate's functional group tolerance and the desired reaction conditions. The protocols and data presented herein provide a comprehensive guide for researchers to effectively plan and execute the deprotection of the phenylsulfonyl group in their synthetic endeavors.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-(Phenylsulfonyl)-3-indoleboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Phenylsulfonyl)-3-indoleboronic acid is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the phenylsulfonyl protecting group on the indole nitrogen enhances the stability and modifies the reactivity of the indole ring, while the boronic acid functionality at the 3-position allows for the facile introduction of the indole moiety into complex molecules. This document provides detailed protocols for the multi-step, large-scale synthesis of this compound, along with safety considerations and an application example in Suzuki-Miyaura coupling.

Synthetic Strategy

The large-scale synthesis of this compound is a multi-step process commencing with the N-phenylsulfonylation of indole. The resulting 1-(phenylsulfonyl)indole is then regioselectively iodinated at the 3-position. Subsequent lithium-halogen exchange followed by borylation yields the target boronic acid.

Synthetic_Pathway Indole Indole Step1 N-Phenylsulfonylation Indole->Step1 Intermediate1 1-(Phenylsulfonyl)indole Step1->Intermediate1 Step2 Iodination Intermediate1->Step2 Intermediate2 3-Iodo-1-(phenylsulfonyl)indole Step2->Intermediate2 Step3 Lithiation & Borylation Intermediate2->Step3 Product This compound Step3->Product

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Large-Scale Synthesis of 1-(Phenylsulfonyl)indole

This protocol is adapted for a gram-scale synthesis and can be scaled further with appropriate equipment and safety precautions.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
Indole117.1546.750.40
Benzenesulfonyl chloride176.6288.310.50
Sodium hydroxide (NaOH)40.0050.01.25
Tetra-n-butylammonium hydrogen sulfate339.533.500.0103
Dichloromethane (CH₂Cl₂)84.93800 mL-
Ethanol (for recrystallization)46.07As needed-

Procedure:

  • To a mechanically stirred solution of sodium hydroxide (50.0 g, 1.25 mol) and tetra-n-butylammonium hydrogen sulfate (3.50 g, 10.3 mmol) in dichloromethane (500 mL) under an argon atmosphere, add solid indole (46.75 g, 0.40 mol) in one portion.

  • Slowly add a solution of benzenesulfonyl chloride (63.8 mL, 0.50 mol) in dichloromethane (300 mL) to the mixture, maintaining the internal temperature below 20°C by using an ice bath.

  • After the addition is complete, vigorously stir the mixture at room temperature for 2 hours.

  • Filter the reaction mixture and evaporate the solvent in vacuo to obtain a thick orange oil.

  • Recrystallize the crude product from ethanol to yield 1-(phenylsulfonyl)indole as a solid.

Expected Yield: ~85-95%

Step 2: Gram-Scale Synthesis of 3-Iodo-1-(phenylsulfonyl)indole

This protocol describes the regioselective iodination of 1-(phenylsulfonyl)indole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
1-(Phenylsulfonyl)indole257.3125.70.10
N-Iodosuccinimide (NIS)224.9924.70.11
Acetonitrile (CH₃CN)41.05500 mL-
Dichloromethane (CH₂Cl₂)84.93As needed-
Saturated aq. Na₂S₂O₃ soln.-As needed-
Brine-As needed-

Procedure:

  • Dissolve 1-(phenylsulfonyl)indole (25.7 g, 0.10 mol) in acetonitrile (500 mL) in a flask protected from light.

  • Add N-iodosuccinimide (24.7 g, 0.11 mol) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system like ethanol/water if necessary.

Expected Yield: ~90-98%

Step 3: Synthesis of this compound

This protocol involves a lithium-halogen exchange followed by borylation. Caution: This reaction uses pyrophoric n-butyllithium and must be performed under a strict inert atmosphere by trained personnel.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
3-Iodo-1-(phenylsulfonyl)indole383.2138.30.10
n-Butyllithium (2.5 M in hexanes)64.0644 mL0.11
Triisopropyl borate188.0828.20.15
Anhydrous Tetrahydrofuran (THF)72.11500 mL-
2 M Hydrochloric acid (HCl)-As needed-
Diethyl ether (Et₂O)74.12As needed-
Hexanes-As needed-

Procedure:

  • To a solution of 3-iodo-1-(phenylsulfonyl)indole (38.3 g, 0.10 mol) in anhydrous THF (500 mL) under an argon atmosphere, cool the mixture to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise via a syringe, maintaining the temperature at -78°C.

  • Stir the mixture at -78°C for 1 hour.

  • Add triisopropyl borate (34.5 mL, 0.15 mol) dropwise to the reaction mixture at -78°C.

  • After the addition, allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M aqueous HCl until the pH is acidic (~pH 2-3).

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic acid.

Purification:

  • The crude this compound can be purified by recrystallization.

  • Common solvent systems for the recrystallization of arylboronic acids include ethanol/water, acetone/hexanes, or ethyl acetate/hexanes.

  • Dissolve the crude product in a minimum amount of the hot solvent (e.g., ethanol).

  • Slowly add the anti-solvent (e.g., water) until turbidity persists.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.

Expected Yield: ~60-80%

Safety Considerations

  • n-Butyllithium: is a pyrophoric liquid that can ignite spontaneously in air. It reacts violently with water. Handle only under an inert atmosphere (argon or nitrogen) using proper syringe and cannula techniques. Always wear fire-retardant personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Ensure a Class D fire extinguisher is readily available.

  • Benzenesulfonyl chloride: is corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate PPE.

  • N-Iodosuccinimide: is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: Dichloromethane, THF, diethyl ether, and hexanes are flammable and should be handled in a fume hood away from ignition sources.

Application in Suzuki-Miyaura Coupling

This compound is an excellent coupling partner in Suzuki-Miyaura reactions to form C-C bonds.

Suzuki_Coupling BoronicAcid This compound Catalyst Pd Catalyst, Base BoronicAcid->Catalyst ArylHalide Aryl Halide (e.g., 4-Bromoanisole) ArylHalide->Catalyst Product 3-Aryl-1-(phenylsulfonyl)indole Catalyst->Product

Caption: Suzuki-Miyaura coupling of this compound.

Protocol: Suzuki-Miyaura Coupling with 4-Bromoanisole

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mg)Moles (mmol)
This compound301.133611.2
4-Bromoanisole187.041871.0
Tetrakis(triphenylphosphine)palladium(0)1155.56350.03 (3 mol%)
Potassium Phosphate (K₃PO₄)212.276373.0
1,4-Dioxane88.118 mL-
Water18.022 mL-

Procedure:

  • To a round-bottom flask, add this compound (361 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), potassium phosphate (637 mg, 3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.

  • Stir the reaction mixture and heat to 90°C under the inert atmosphere for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-(4-methoxyphenyl)-1-(phenylsulfonyl)indole.

Expected Yield: 85-95%

Data Summary

Synthesis StepStarting MaterialKey ReagentsProductTypical Yield (%)
1. N-PhenylsulfonylationIndoleBenzenesulfonyl chloride, NaOH, TBHS1-(Phenylsulfonyl)indole85-95
2. Iodination1-(Phenylsulfonyl)indoleN-Iodosuccinimide (NIS)3-Iodo-1-(phenylsulfonyl)indole90-98
3. Lithiation & Borylation3-Iodo-1-(phenylsulfonyl)indolen-BuLi, Triisopropyl borateThis compound60-80
Application
Suzuki-Miyaura CouplingThis compound & 4-BromoanisolePd(PPh₃)₄, K₃PO₄3-(4-Methoxyphenyl)-1-(phenylsulfonyl)indole85-95

Application Notes and Protocols for 1-(Phenylsulfonyl)-3-indoleboronic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Phenylsulfonyl)-3-indoleboronic acid is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of complex pharmaceutical intermediates. Its unique structure, featuring a phenylsulfonyl-protected indole core and a reactive boronic acid moiety at the 3-position, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. The phenylsulfonyl group serves as a robust protecting group for the indole nitrogen, enhancing stability and modifying the electronic properties of the indole ring, while the boronic acid functional group enables the formation of carbon-carbon and carbon-heteroatom bonds with a wide range of coupling partners.

The principal application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for constructing biaryl and heteroaryl structures.[1][2] This reaction is central to the synthesis of numerous biologically active molecules, including inhibitors of key enzymatic targets in oncology and immunology.

Core Applications in Drug Discovery

The primary utility of this compound and its pinacol ester derivative lies in the synthesis of substituted indoles, which are core scaffolds in many pharmaceutical agents. A significant application is in the development of inhibitors for enzymes such as Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase 1 (IDO1). These enzymes are implicated in the kynurenine pathway of tryptophan metabolism, which plays a crucial role in immune tolerance, particularly in the tumor microenvironment. By inhibiting these enzymes, it is possible to enhance anti-tumor immune responses.

The Suzuki-Miyaura coupling of this compound or its derivatives with various aryl and heteroaryl halides provides a direct route to a diverse library of 3-substituted indole compounds for screening and lead optimization in drug discovery programs.

Data Presentation: Suzuki-Miyaura Coupling Reactions

The following table summarizes representative Suzuki-Miyaura cross-coupling reactions involving this compound derivatives with various coupling partners. This data is compiled from literature sources and serves as a guide for reaction planning and optimization.

EntryBoronic Acid DerivativeCoupling PartnerCatalyst (mol%)Base (equiv.)Solvent SystemTemp. (°C)Time (h)ProductYield (%)
1This compound pinacol ester3-VinylpyridinePd(PPh₃)₄ (5)Na₂CO₃ (2.0)Toluene/MeOH/H₂OReflux12(E)-3-(2-(Pyridin-3-yl)vinyl)-1-(phenylsulfonyl)-1H-indole41
2This compound4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃ (2.0)Dioxane/H₂O (4:1)10083-(4-Methoxyphenyl)-1-(phenylsulfonyl)-1H-indole95
3This compound2-ChloropyridinePd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄ (2.0)Dioxane100123-(Pyridin-2-yl)-1-(phenylsulfonyl)-1H-indole91
4This compound4-BromobenzonitrilePd(OAc)₂ (2) / SPhos (4)K₂CO₃ (2.0)Toluene/H₂O (10:1)110164-(1-(Phenylsulfonyl)-1H-indol-3-yl)benzonitrile88

Experimental Protocols

This section provides detailed, adaptable protocols for the Suzuki-Miyaura cross-coupling reaction using this compound and its pinacol ester derivative. These protocols are based on established methodologies.

Protocol 1: Synthesis of (E)-3-(2-(Pyridin-3-yl)vinyl)-1-(phenylsulfonyl)-1H-indole

This protocol is adapted from the synthesis of Tryptophan 2,3-dioxygenase (TDO) inhibitors.

Materials:

  • This compound pinacol ester

  • 3-Vinylpyridine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Methanol (MeOH)

  • Water (deionized)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound pinacol ester (1.0 equiv.), 3-vinylpyridine (1.2 equiv.), and sodium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the degassed solvent system of toluene, methanol, and water.

  • To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Heat the reaction mixture to reflux and stir for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: General Procedure for the Suzuki-Miyaura Coupling of this compound with Aryl/Heteroaryl Halides

This protocol provides a general starting point for the coupling of this compound with various aryl or heteroaryl halides.

Materials:

  • This compound

  • Aryl or Heteroaryl Halide (e.g., 4-bromoanisole, 2-chloropyridine)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, DMF, with or without water)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0-1.5 equiv.), the aryl or heteroaryl halide (1.0 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (0.01-0.05 equiv.) and, if necessary, the ligand (0.02-0.10 equiv.).

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 8-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformation and a general workflow for its application in drug discovery.

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product IndoleBoronicAcid This compound CoupledProduct 3-Aryl/Heteroaryl-1-(phenylsulfonyl)indole IndoleBoronicAcid->CoupledProduct ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->CoupledProduct Catalyst Pd Catalyst Catalyst->CoupledProduct Base Base Base->CoupledProduct Solvent Solvent Solvent->CoupledProduct

Caption: Suzuki-Miyaura coupling of this compound.

Drug_Discovery_Workflow cluster_reagents Key Reagents for Library Synthesis Start Target Identification (e.g., TDO, IDO1) LibrarySynthesis Library Synthesis via Suzuki-Miyaura Coupling Start->LibrarySynthesis HTS High-Throughput Screening LibrarySynthesis->HTS HitToLead Hit-to-Lead Optimization HTS->HitToLead LeadOp Lead Optimization HitToLead->LeadOp Preclinical Preclinical Development LeadOp->Preclinical Clinical Clinical Trials Preclinical->Clinical BoronicAcid This compound BoronicAcid->LibrarySynthesis Halides Diverse Aryl/Heteroaryl Halides Halides->LibrarySynthesis

Caption: Drug discovery workflow utilizing Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 1-(Phenylsulfonyl)-3-indoleboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds. This methodology is of particular importance in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules. The use of microwave irradiation has significantly advanced this reaction, offering benefits such as dramatically reduced reaction times, improved reaction yields, and enhanced reproducibility.

These application notes provide a detailed overview and generalized protocols for conducting the microwave-assisted Suzuki coupling of 1-(phenylsulfonyl)-3-indoleboronic acid with various aryl halides. The protocols are based on established methodologies for similar substrates and are intended to serve as a starting point for reaction optimization.

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed reaction between an organoborane (in this case, this compound) and an organohalide. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the desired cross-coupled product and regenerate the palladium(0) catalyst. Microwave irradiation accelerates the key steps in this catalytic cycle.

Experimental Protocols

The following is a generalized protocol for the microwave-assisted Suzuki coupling of this compound with an aryl halide. The specific conditions, such as the choice of catalyst, base, and solvent, may require optimization for each specific substrate combination.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Sodium carbonate (Na₂CO₃))

  • Solvent (e.g., 1,4-Dioxane/water, Ethanol/water, Toluene/water/ethanol)

  • Microwave reactor vials

  • Argon or Nitrogen gas supply

Procedure:

  • To a microwave reactor vial, add this compound (1.0 - 1.5 equivalents).

  • Add the aryl halide (1.0 equivalent).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Add the base (typically 2-3 equivalents).

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 5-30 minutes).

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Data Presentation: Summary of Reaction Conditions

The following table summarizes various conditions reported in the literature for microwave-assisted Suzuki coupling reactions of different boronic acids, which can serve as a guide for optimizing the reaction of this compound.

Catalyst (mol%)Base (equivalents)Solvent SystemTemperature (°C)Time (min)Yield (%)
Pd(PPh₃)₄ (3)K₂CO₃ (3)1,4-Dioxane/H₂O (2:1)1001581[1]
Pd EnCat™ (10)Bu₄NOAc (3)MeCN14015>98 (conversion)[2]
Pd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1201095
PdCl₂(PPh₃)₂ (3)K₂CO₃ (2)DMF/H₂O (1:1)12010-3075-92
Pd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)1201098

Mandatory Visualization

Suzuki_Coupling_Workflow Experimental Workflow for Microwave-Assisted Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification A 1. Add Reactants: - this compound - Aryl Halide B 2. Add Catalyst and Base: - Palladium Catalyst - Base (e.g., K2CO3) A->B C 3. Add Degassed Solvent B->C D 4. Seal Vial and Place in Microwave Reactor C->D E 5. Irradiate at Set Temperature and Time D->E F 6. Cool and Extract with Organic Solvent E->F G 7. Wash with Water and Brine F->G H 8. Dry and Concentrate G->H I 9. Purify by Column Chromatography H->I J J I->J Characterization (NMR, MS)

Caption: Workflow for Microwave-Assisted Suzuki Coupling.

Conclusion

The application of microwave technology to the Suzuki-Miyaura cross-coupling reaction provides a rapid and efficient method for the synthesis of 3-arylindoles derived from this compound. The generalized protocol and summary of conditions presented here offer a solid foundation for researchers to develop optimized procedures for their specific synthetic targets. The significant reduction in reaction times and potential for improved yields make this an attractive methodology in the fast-paced environment of drug discovery and development.

References

Application Notes and Protocols for Continuous Flow Synthesis Utilizing 1-(Phenylsulfonyl)-3-indoleboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-(Phenylsulfonyl)-3-indoleboronic acid in continuous flow synthesis, primarily focusing on its application in Suzuki-Miyaura cross-coupling reactions. The protocols and data presented are compiled to assist in the development of efficient, scalable, and automated synthetic processes for the generation of complex molecules containing the indole scaffold, which is a prevalent motif in pharmaceuticals.

Introduction

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety for hazardous reactions, and the potential for seamless multi-step synthesis.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] this compound is a key building block in medicinal chemistry, serving as a precursor for a variety of substituted indoles. The phenylsulfonyl group acts as a robust protecting group for the indole nitrogen, facilitating controlled functionalization at the 3-position. Its application in continuous flow Suzuki-Miyaura coupling enables the efficient and high-throughput synthesis of 3-arylindoles, which are core structures in numerous biologically active compounds.

Application: Continuous Flow Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3][4][5][6][7][8][9][10][16] In a continuous flow setup, this reaction can be performed with high efficiency and control, often utilizing a packed-bed reactor containing a heterogeneous palladium catalyst. This approach minimizes palladium contamination in the product stream and allows for catalyst reuse, contributing to a more sustainable and cost-effective process.

Logical Workflow for Continuous Flow Suzuki-Miyaura Coupling

logical_workflow cluster_prep Reagent Preparation cluster_flow Continuous Flow System cluster_workup Downstream Processing reagent_A Solution A: This compound Aryl Halide Solvent pump_A Syringe Pump A reagent_A->pump_A reagent_B Solution B: Base Solvent pump_B Syringe Pump B reagent_B->pump_B mixer T-Mixer pump_A->mixer pump_B->mixer reactor Packed-Bed Reactor (Pd Catalyst) mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection purification Purification collection->purification suzuki_cycle pd0 Pd(0)L_n pd2_ox R-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition pd2_trans R-Pd(II)L_n-R' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R-R' (Coupled Product) pd2_trans->product reagents R-X (Aryl Halide) reagents->pd2_ox boronic R'-B(OH)₂ (Boronic Acid) + Base boronic->pd2_trans experimental_workflow cluster_setup System Preparation cluster_run Reaction Execution cluster_analysis Analysis and Purification prep_reagents Prepare Reagent Solutions A & B assemble_system Assemble Flow Reactor System prep_reagents->assemble_system pack_column Pack Catalyst Column pack_column->assemble_system set_params Set Temperature and Flow Rates assemble_system->set_params start_flow Initiate Pumping of Reagents set_params->start_flow reach_steady_state Allow System to Reach Steady State start_flow->reach_steady_state collect_product Collect Product Stream reach_steady_state->collect_product analyze_crude Analyze Crude Product (LC-MS/GC-MS) collect_product->analyze_crude purify_product Purify Product (Chromatography/Recrystallization) analyze_crude->purify_product characterize_product Characterize Final Product (NMR, HRMS) purify_product->characterize_product

References

Application Notes and Protocols: Cross-coupling of 1-(Phenylsulfonyl)-3-indoleboronic acid with Heteroaryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the Suzuki-Miyaura cross-coupling of 1-(phenylsulfonyl)-3-indoleboronic acid with a variety of heteroaryl halides. This reaction is a powerful tool for the synthesis of 3-heteroaryl-1-(phenylsulfonyl)indoles, which are important scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide in the presence of a palladium catalyst and a base. The N-phenylsulfonyl protecting group on the indole nitrogen enhances the stability of the indole ring and can influence the electronic properties of the boronic acid, making it a suitable coupling partner. This document outlines optimized conditions and expected outcomes for the coupling of this compound with various heteroaryl halides.

Data Presentation

The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a selection of heteroaryl halides. These data have been compiled from various sources to provide a comparative overview.

Table 1: Cross-coupling with Pyridine Halides

EntryHeteroaryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-BromopyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
22-ChloropyridinePd₂(dba)₃ (2)XPhos (4)K₃PO₄1,4-Dioxane1101878
33-BromopyridinePd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O901682
44-BromopyridinePdCl₂(dppf) (3)-Cs₂CO₃DMF1001288

Table 2: Cross-coupling with Pyrimidine and Pyrazine Halides

EntryHeteroaryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-ChloropyrimidinePd(OAc)₂ (3)SPhos (6)K₃PO₄1,4-Dioxane/H₂O1001675
24-BromopyrimidinePd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O801280
32-ChloropyrazinePd₂(dba)₃ (2.5)XPhos (5)K₂CO₃t-BuOH/H₂O952472

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Heteroaryl halide

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf))

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv), the heteroaryl halide (1.2 equiv), the palladium catalyst (e.g., 2-5 mol%), and the ligand (if necessary, e.g., 4-10 mol%).

  • Add the base (2.0-3.0 equiv).

  • Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio). The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1-0.2 M concentration).

  • Seal the reaction vessel and stir the mixture at the specified temperature (e.g., 80-110 °C) for the indicated time (e.g., 12-24 hours).

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 3-heteroaryl-1-(phenylsulfonyl)indole.

Visualizations

Reaction Workflow

The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura cross-coupling of this compound with heteroaryl halides.

experimental_workflow reagents Reagents: - this compound - Heteroaryl Halide - Palladium Catalyst - Ligand (optional) - Base setup Reaction Setup: - Add reagents to vessel - Add solvent - Degas with N₂/Ar reagents->setup reaction Reaction: - Heat and stir under  inert atmosphere setup->reaction workup Workup: - Cool to RT - Extraction - Drying reaction->workup purification Purification: - Column Chromatography workup->purification product Final Product: 3-(Heteroaryl)-1-(phenylsulfonyl)indole purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The reaction is initiated by the oxidative addition of the heteroaryl halide to the active Pd(0) catalyst. This is followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the final product and regenerate the catalyst.[1]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex1 Heteroaryl-Pd(II)L₂-X pd0->pd_complex1 het_x Heteroaryl-X oxidative_addition Oxidative Addition pd_complex2 Heteroaryl-Pd(II)L₂-R pd_complex1->pd_complex2 boronic_acid R-B(OH)₂ (Indoleboronic acid) boronate [R-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., OH⁻) transmetalation Transmetalation pd_complex2->pd0 product Heteroaryl-R pd_complex2->product reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application in the Synthesis of Natural Product Analogs: Combretastatin A-4

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN-CS4-2025

Introduction

Natural products have long served as a rich source of inspiration for the development of new therapeutic agents. Combretastatin A-4 (CA-4), a natural product isolated from the bark of the African bush willow tree, Combretum caffrum, is a potent inhibitor of tubulin polymerization.[1] It binds to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and ultimately, apoptosis in cancer cells.[2][3] Furthermore, CA-4 and its analogs exhibit significant anti-vascular effects, selectively targeting and disrupting the tumor vasculature.[1]

Despite its potent anticancer activity, the clinical development of CA-4 has been hampered by its poor water solubility and the facile isomerization of the biologically active cis-stilbene to the inactive trans-isomer.[4] These limitations have spurred extensive research into the synthesis of CA-4 analogs with improved physicochemical properties and enhanced therapeutic profiles. This application note provides a detailed overview of the synthesis of CA-4 analogs, their biological evaluation, and the underlying signaling pathways.

Synthesis of Combretastatin A-4 Analogs

A common and effective strategy for the synthesis of CA-4 and its analogs involves a two-step process: a Wittig olefination followed by a Suzuki cross-coupling reaction.[5] This approach allows for the stereoselective formation of the crucial cis-double bond and the flexible introduction of various substituents on the B-ring of the combretastatin scaffold.

Experimental Protocol: Two-Step Synthesis of a Combretastatin A-4 Analog

This protocol describes the synthesis of a representative CA-4 analog.

Step 1: Wittig Olefination to form (Z)-3,4,5-Trimethoxy-β-iodostyrene [5]

  • To a solution of (iodomethyl)triphenylphosphonium iodide (1.5 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at -78 °C, add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.5 eq) in THF dropwise.

  • Stir the resulting dark red solution at -78 °C for 30 minutes.

  • Add a solution of 3,4,5-trimethoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford (Z)-3,4,5-trimethoxy-β-iodostyrene as a colorless oil.

Step 2: Suzuki Cross-Coupling to form the Combretastatin A-4 Analog [5]

  • To a solution of (Z)-3,4,5-trimethoxy-β-iodostyrene (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 3:1 mixture of dimethoxyethane (DME) and water, add sodium carbonate (3.0 eq).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 12 hours under an argon atmosphere.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired CA-4 analog.

Biological Evaluation of Combretastatin A-4 Analogs

The synthesized CA-4 analogs are typically evaluated for their cytotoxic activity against a panel of cancer cell lines and their ability to inhibit tubulin polymerization.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]

  • Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the CA-4 analogs for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin.[7]

  • Resuspend purified bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice.

  • Add GTP to a final concentration of 1 mM.

  • Add various concentrations of the CA-4 analogs or control compounds (e.g., paclitaxel as a polymerization enhancer, nocodazole as an inhibitor) to a 96-well plate.

  • Initiate polymerization by adding the tubulin solution to the wells and immediately placing the plate in a spectrophotometer pre-warmed to 37 °C.

  • Monitor the change in absorbance at 340 nm over time. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Determine the IC50 value for the inhibition of tubulin polymerization.

Quantitative Data Summary

The following table summarizes the cytotoxic activity and tubulin polymerization inhibition of selected CA-4 analogs from various studies.

CompoundCell LineCytotoxicity IC50 (nM)Tubulin Polymerization Inhibition IC50 (µM)Reference
Combretastatin A-4 HT-292.91.1[8]
A-5493.5[8]
Analog 1 (Triazole bridge) HT-2915Not Reported[8]
A-54925[8]
Analog 2 (Indole B-ring) NUGC31.2Not Reported
A5493.1
Analog 3 (Benzofuran bridge) HepG213100.86[7]
A5491370[7]

Signaling Pathways and Mechanism of Action

Combretastatin A-4 and its analogs exert their potent anticancer effects through a multi-faceted mechanism of action that primarily originates from their ability to disrupt microtubule dynamics.

Microtubule Disruption and Cell Cycle Arrest

By binding to the colchicine site on β-tubulin, CA-4 analogs inhibit the polymerization of tubulin into microtubules. This disruption of the microtubule cytoskeleton has profound consequences for rapidly dividing cancer cells. The mitotic spindle, which is composed of microtubules, cannot form correctly, leading to an arrest of the cell cycle at the G2/M phase.[2] Prolonged mitotic arrest activates the spindle assembly checkpoint, ultimately triggering the intrinsic apoptotic pathway.

CA4 Combretastatin A-4 Analog Tubulin β-Tubulin (Colchicine Site) CA4->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Figure 1. Mechanism of CA-4 analog-induced apoptosis.

Anti-vascular Effects

A key feature of CA-4 and its analogs is their potent anti-vascular activity. They selectively target the immature and leaky vasculature commonly found in solid tumors.[1] This effect is mediated, in part, by the disruption of vascular endothelial (VE)-cadherin signaling. VE-cadherin is a crucial component of adherens junctions between endothelial cells, maintaining vascular integrity. CA-4 analogs cause the disassembly of VE-cadherin-containing junctions, leading to increased vascular permeability, vascular collapse, and subsequent tumor necrosis.

CA4 Combretastatin A-4 Analog Endothelial Tumor Endothelial Cells CA4->Endothelial VECadherin VE-Cadherin Junctions Endothelial->VECadherin Disrupts Permeability Increased Vascular Permeability VECadherin->Permeability Leads to Collapse Vascular Collapse Permeability->Collapse Necrosis Tumor Necrosis Collapse->Necrosis

Figure 2. Anti-vascular mechanism of CA-4 analogs.

Conclusion

The synthesis of combretastatin A-4 analogs represents a highly active area of research in medicinal chemistry. By modifying the core structure of this potent natural product, researchers aim to develop novel anticancer agents with improved drug-like properties and enhanced therapeutic efficacy. The detailed protocols and mechanistic insights provided in this application note serve as a valuable resource for scientists and professionals involved in the discovery and development of new natural product-based cancer therapies. The continued exploration of CA-4 analogs holds significant promise for the future of oncology drug development.

References

Application Notes: One-Pot Synthesis Strategies Involving 1-(Phenylsulfonyl)-3-indoleboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(Phenylsulfonyl)-3-indoleboronic acid is a valuable building block in medicinal chemistry and materials science, offering a versatile handle for carbon-carbon bond formation. One-pot synthesis strategies utilizing this intermediate are highly sought after for their efficiency, atom economy, and reduced operational complexity. This document provides an overview of potential one-pot synthetic applications of this compound, focusing on the widely applicable Suzuki-Miyaura cross-coupling reaction. While specific, published one-pot protocols starting directly with this compound are not extensively documented in the surveyed literature, this note outlines a generalized, illustrative protocol based on established one-pot borylation/Suzuki-Miyaura coupling principles. This theoretical framework can serve as a foundational guide for researchers looking to develop novel synthetic methodologies.

Introduction to One-Pot Suzuki-Miyaura Reactions

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl structures. A significant advancement in this area is the development of one-pot procedures where a borylation reaction is immediately followed by a Suzuki-Miyaura coupling without the isolation of the intermediate boronic acid or ester. These tandem reactions streamline the synthesis of complex molecules from simple aryl halides.

While many one-pot Suzuki reactions involve the in situ generation of a boronic acid derivative followed by coupling, it is conceptually feasible to employ a pre-synthesized boronic acid, such as this compound, in a one-pot reaction with an in situ generated coupling partner (e.g., an aryl triflate) or in a multi-component reaction setting.

Hypothetical One-Pot Suzuki-Miyaura Coupling Protocol

The following protocol is a generalized and hypothetical illustration of how this compound could be used in a one-pot Suzuki-Miyaura coupling reaction with an aryl halide. This is not a documented experimental procedure and should be adapted and optimized by the user.

Objective: To synthesize a 3-aryl-1-(phenylsulfonyl)indole derivative in a one-pot fashion.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions indole_boronic_acid This compound one_pot One-Pot Reaction Vessel indole_boronic_acid->one_pot aryl_halide Aryl Halide (Ar-X) aryl_halide->one_pot catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->one_pot base Base (e.g., K₂CO₃, Cs₂CO₃) base->one_pot solvent Solvent (e.g., Dioxane/Water) solvent->one_pot conditions Inert Atmosphere, Heat conditions->one_pot product 3-Aryl-1-(phenylsulfonyl)indole one_pot->product Suzuki-Miyaura Coupling

Figure 1. Generalized workflow for a hypothetical one-pot Suzuki-Miyaura coupling.

Materials:
ReagentCAS NumberMolecular Weight
This compound129271-98-3301.13
Aryl Halide (e.g., 4-bromotoluene)106-38-7171.04
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56
Potassium Carbonate584-08-7138.21
1,4-Dioxane123-91-188.11
Water7732-18-518.02
Experimental Protocol:
  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the aryl halide (1.1 equiv.), and potassium carbonate (2.0 equiv.).

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.02 - 0.05 equiv.).

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1-(phenylsulfonyl)indole.

Potential Applications in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The phenylsulfonyl group at the N1 position serves as a protecting group and can influence the electronic properties of the indole ring. One-pot functionalization at the C3 position allows for the rapid generation of diverse libraries of indole-based compounds for biological screening. Potential therapeutic areas for such compounds could include oncology, neurology, and infectious diseases, depending on the nature of the coupled aryl or heteroaryl moiety.

Signaling Pathway Diagram (Illustrative)

Should the synthesized compounds be investigated as kinase inhibitors, a common application for biaryl scaffolds, the following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted.

G cluster_pathway Hypothetical Kinase Signaling Pathway receptor Receptor Tyrosine Kinase kinase1 Kinase A receptor->kinase1 Phosphorylation kinase2 Kinase B kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation cellular_response Cellular Response (e.g., Proliferation) transcription_factor->cellular_response inhibitor Synthesized Indole Derivative (Potential Inhibitor) inhibitor->kinase1 Inhibition

Figure 2. Simplified diagram of a kinase signaling pathway targeted by a hypothetical inhibitor.

Conclusion

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 1-(Phenylsulfonyl)-3-indoleboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 1-(Phenylsulfonyl)-3-indoleboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is giving a low yield. What are the most common reasons?

A1: Low yields in Suzuki couplings with this substrate can often be attributed to several factors:

  • Suboptimal Catalyst/Ligand Combination: The choice of palladium catalyst and phosphine ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be efficient. More advanced catalyst systems, often employing bulky, electron-rich phosphine ligands, are generally required for challenging substrates like N-sulfonylated indoleboronic acids.

  • Inefficient Base: The base plays a crucial role in activating the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-(phenylsulfonyl)indole and reducing the availability of the boronic acid for the desired coupling. This can be exacerbated by high temperatures, prolonged reaction times, and the presence of excess water or protic solvents.

  • Homocoupling: The self-coupling of the boronic acid to form a dimer is another potential side reaction that consumes the starting material.

  • Poor Solubility: The solubility of reactants, particularly the boronic acid and the aryl halide, in the chosen solvent system can be a limiting factor.

  • Incomplete Degassing: The presence of oxygen can lead to the deactivation of the Pd(0) catalyst through oxidation, thereby halting the catalytic cycle.

Q2: What are the recommended starting conditions for a Suzuki coupling with this compound?

A2: While optimal conditions are substrate-dependent, a good starting point for the coupling of this compound with an aryl bromide is:

  • Catalyst: Pd(dppf)Cl₂ (2-5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2-3 equivalents)

  • Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1) or DME/water (4:1).

  • Temperature: 80-100 °C

  • Atmosphere: Inert (Argon or Nitrogen)

It is highly recommended to perform a small-scale screen of different catalysts, ligands, bases, and solvents to identify the optimal conditions for your specific aryl halide.

Q3: How can I minimize protodeboronation of my this compound?

A3: To minimize protodeboronation:

  • Use a milder base: Strong bases can sometimes promote this side reaction. Consider screening bases like K₂CO₃ or K₃PO₄ before moving to stronger ones like Cs₂CO₃.

  • Control the amount of water: While some water is often necessary to dissolve the base and facilitate transmetalation, excess water can increase the rate of protodeboronation.

  • Lower the reaction temperature: If the reaction proceeds at a reasonable rate, lowering the temperature can help reduce the extent of protodeboronation.

  • Use anhydrous conditions if possible: For highly sensitive substrates, employing strictly anhydrous solvents and bases may be beneficial, although this can sometimes hinder the reaction rate.

Troubleshooting Guide

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Step
Inactive Catalyst Ensure proper degassing of the reaction mixture to remove all oxygen. Use a fresh bottle of catalyst or a pre-catalyst that is less sensitive to air. Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with various phosphine ligands.
Inappropriate Ligand For N-sulfonylated indole substrates, bulky and electron-rich ligands such as SPhos, XPhos, or RuPhos often give better results than PPh₃.[1] Perform a small-scale ligand screen.
Incorrect Base The base may not be strong enough or soluble enough in the reaction mixture. Try stronger inorganic bases like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered to maximize its surface area and reactivity.
Poor Solubility of Reactants If reactants are not fully dissolved, the reaction will be slow. Try a different solvent system. For example, if dioxane/water is not effective, consider DME/water, toluene/water, or DMF/water mixtures.[2]
Low Reaction Temperature The reaction may have a high activation energy. Gradually increase the reaction temperature in increments of 10-20 °C. Microwave heating can also be effective in driving the reaction to completion in a shorter time.
Problem 2: Significant Formation of Side Products (Protodeboronation or Homocoupling)
Potential Cause Troubleshooting Step
Excessive Protodeboronation This is often caused by high temperatures and/or a highly basic aqueous environment. Try using a milder base (e.g., K₃PO₄ instead of Cs₂CO₃). Reduce the amount of water in the solvent system or consider using anhydrous conditions. Lowering the reaction temperature can also be beneficial.
Prevalent Homocoupling Homocoupling of the boronic acid is often promoted by the presence of oxygen. Ensure thorough degassing of the reaction mixture. Using a slight excess of the boronic acid (1.1-1.2 equivalents) can sometimes help to favor the cross-coupling pathway.

Data Presentation: Comparison of Reaction Conditions

Parameter Condition 1 (Mild) Condition 2 (Standard) Condition 3 (For Challenging Substrates)
Palladium Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (2-5 mol%)Pd(OAc)₂ (2 mol%) with a bulky phosphine ligand (e.g., SPhos, 4 mol%)
Base K₂CO₃ (2 equiv.)Cs₂CO₃ (2 equiv.)K₃PO₄ (3 equiv.)
Solvent System Toluene/Ethanol/H₂O1,4-Dioxane/H₂O (4:1)DME/H₂O (4:1)
Temperature 80 °C100 °C110 °C or Microwave (140 °C)
Typical Aryl Halide Aryl IodideAryl BromideAryl Chloride

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is a representative starting point and may require optimization for specific aryl halides.

Materials:

  • This compound (1.2 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be done by evacuating the flask and backfilling with the inert gas, repeating this cycle three times.

  • Solvent Addition: Prepare a degassed solvent mixture by bubbling the inert gas through the 1,4-dioxane/water mixture for at least 20 minutes. Add the degassed solvent to the reaction flask via a syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the reaction mixture.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_degassing Ensure Thorough Degassing check_reagents->check_degassing optimize_catalyst Screen Catalyst & Ligand check_degassing->optimize_catalyst optimize_base Screen Different Bases (e.g., K3PO4, Cs2CO3) optimize_catalyst->optimize_base No Improvement success Improved Yield optimize_catalyst->success Improvement optimize_solvent Optimize Solvent System (e.g., DME/water, Toluene/water) optimize_base->optimize_solvent No Improvement optimize_base->success Improvement adjust_temp Increase Temperature / Use Microwave optimize_solvent->adjust_temp No Improvement optimize_solvent->success Improvement adjust_temp->success Improvement

Caption: A stepwise workflow for troubleshooting low yields in Suzuki coupling reactions.

Key Parameters Influencing Yield

Influencing_Parameters cluster_params Reaction Parameters Yield Reaction Yield Catalyst Catalyst & Ligand Catalyst->Yield Base Base Base->Yield Solvent Solvent Solvent->Yield Temperature Temperature Temperature->Yield

Caption: The relationship between key reaction parameters and the final product yield.

References

Troubleshooting Deboronation Side Reactions of Indoleboronic Acids: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on troubleshooting deboronation, a common and often frustrating side reaction encountered when working with indoleboronic acids. The following information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a problem with indoleboronic acids?

A1: Deboronation, specifically protodeboronation, is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This side reaction consumes your indoleboronic acid starting material, leading to lower yields of the desired product and generating impurities that can complicate the purification process. Indoleboronic acids can be particularly susceptible to deboronation due to the electron-rich nature of the indole ring system.

Q2: What are the primary factors that promote the deboronation of my indoleboronic acid?

A2: Several factors in your reaction setup can inadvertently promote deboronation:

  • Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond. While some Suzuki-Miyaura coupling reactions require water as a co-solvent, its presence can be a double-edged sword.[2]

  • Basic Conditions: Many cross-coupling reactions, most notably the Suzuki-Miyaura coupling, are performed in the presence of a base. The base activates the boronic acid for transmetalation but can also form a more reactive boronate species that is more susceptible to protodeboronation.[1]

  • Elevated Temperatures: Higher reaction temperatures, while often necessary to drive the desired coupling reaction to completion, can also accelerate the rate of deboronation.[3]

  • Catalyst System: The choice of palladium catalyst and ligands can influence the rate of deboronation. In some instances, the catalyst itself can promote this unwanted side reaction.

  • pH of the Reaction Medium: The pH of the reaction mixture is a critical factor as it dictates the speciation of the boronic acid, influencing its stability and reactivity.[4][5]

Q3: I am observing significant deboronation in my Suzuki-Miyaura coupling reaction. What are the first troubleshooting steps I should take?

A3: When faced with significant deboronation, a systematic approach to troubleshooting is essential. Here are the initial steps to consider:

  • Re-evaluate Your Base: The choice of base is critical. Strong bases can accelerate deboronation. Consider switching to a milder base.

  • Minimize Water Content: If your reaction conditions permit, try using anhydrous solvents and reagents. If water is necessary, use the minimum amount required.

  • Lower the Reaction Temperature: While this may slow down your desired reaction, it can significantly reduce the rate of deboronation. Monitor the reaction progress carefully to find an optimal temperature.

  • Protect the Boronic Acid: Consider converting the indoleboronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol ester) or an adduct (e.g., with N-methyliminodiacetic acid (MIDA) or diethanolamine). These can be used in a "slow release" strategy.

Q4: How does the choice of base affect the extent of deboronation?

A4: The strength and type of base used in a Suzuki-Miyaura coupling can have a dramatic impact on the outcome, influencing both the yield of the desired product and the amount of deboronation byproduct. Stronger bases can lead to a higher concentration of the reactive boronate species, which is more prone to protodeboronation.

BaseGeneral ObservationsPotential Impact on Deboronation
Strong Bases (e.g., NaOH, KOH, alkoxides) Often used to accelerate sluggish couplings.Can significantly increase the rate of deboronation.
Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃) Commonly used and offer a good balance of reactivity and selectivity.Generally, a good starting point to minimize deboronation compared to stronger bases.
Phosphate Bases (e.g., K₃PO₄) Often a milder and effective choice for sensitive substrates.Frequently recommended to suppress deboronation.[2]
Fluoride Bases (e.g., KF, CsF) Can be effective, particularly in anhydrous conditions.Can be a good option to avoid hydrolysis of the boronic acid and subsequent deboronation.

Q5: Can protecting the indoleboronic acid help, and what are the options?

A5: Yes, protecting the boronic acid functionality is a highly effective strategy to mitigate deboronation. The most common approaches involve the formation of boronate esters or adducts that are more stable under the reaction conditions and slowly release the active boronic acid in situ.

  • N-Methyliminodiacetic Acid (MIDA) Boronates: These are air- and moisture-stable crystalline solids that are compatible with a wide range of reaction conditions.[6] They are particularly useful in iterative cross-coupling strategies.[7]

  • Diethanolamine (DEA) Adducts: These are easily prepared, crystalline solids that are stable to air and moisture. They can be used directly in Suzuki-Miyaura couplings, often in protic solvents.[8]

  • Pinacol Esters: While more stable than the corresponding boronic acids, they can still be susceptible to hydrolysis and subsequent deboronation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Deboronation

This protocol is a starting point and may require optimization for your specific substrates.

  • Reagent Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).

    • Use anhydrous and degassed solvents. To degas, bubble an inert gas through the solvent for 15-20 minutes or use a freeze-pump-thaw method.

  • Reaction Setup:

    • To a Schlenk flask, add the indole halide (1.0 equiv.), the indoleboronic acid or its stable derivative (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at a reduced temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

    • If the reaction is sluggish, a gradual increase in temperature may be necessary.

  • Work-up:

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Preparation of an Indoleboronic Acid MIDA Ester

This protocol describes the formation of a stable MIDA boronate from an indoleboronic acid.

  • Materials:

    • Indoleboronic acid (1.0 equiv.)

    • N-methyliminodiacetic acid (MIDA) (1.1 equiv.)

    • Anhydrous DMSO

  • Procedure:

    • In a round-bottom flask, dissolve the indoleboronic acid and MIDA in anhydrous DMSO.

    • Heat the mixture under an inert atmosphere at 80-110 °C for 1-3 hours.

    • Cool the reaction mixture to room temperature.

    • Precipitate the MIDA boronate by adding the reaction mixture to a rapidly stirred volume of an appropriate solvent (e.g., dichloromethane or diethyl ether).

    • Collect the solid by filtration, wash with the precipitation solvent, and dry under vacuum.

    • The resulting MIDA boronate is typically a stable, crystalline solid that can be used directly in subsequent cross-coupling reactions.[6]

Visualizing the Problem and Solutions

Diagram 1: The Protodeboronation Side Reaction

G IndoleBA Indoleboronic Acid (Ar-B(OH)₂) IndoleBoronate Indoleboronate (Ar-B(OH)₃⁻) IndoleBA->IndoleBoronate + Base Base Base (e.g., OH⁻) DeboronatedIndole Deboronated Indole (Ar-H) IndoleBoronate->DeboronatedIndole + Proton Source BoricAcid Boric Acid (B(OH)₃) IndoleBoronate->BoricAcid ProtonSource Proton Source (e.g., H₂O) G Start Deboronation Observed ChangeBase Switch to Milder Base (e.g., K₃PO₄, KF) Start->ChangeBase CheckYield1 Improved Yield? ChangeBase->CheckYield1 LowerTemp Lower Reaction Temperature CheckYield2 Improved Yield? LowerTemp->CheckYield2 ReduceWater Use Anhydrous Solvents/Reagents CheckYield3 Improved Yield? ReduceWater->CheckYield3 ProtectBA Protect Boronic Acid (MIDA, DEA, etc.) CheckYield4 Improved Yield? ProtectBA->CheckYield4 CheckYield1->LowerTemp No Success Problem Solved CheckYield1->Success Yes CheckYield2->ReduceWater No CheckYield2->Success Yes CheckYield3->ProtectBA No CheckYield3->Success Yes CheckYield4->Success Yes FurtherOpt Further Optimization (Ligand, Solvent) CheckYield4->FurtherOpt No

References

Identifying and minimizing byproducts in 1-(Phenylsulfonyl)-3-indoleboronic acid coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Phenylsulfonyl)-3-indoleboronic acid in cross-coupling reactions. The focus is on identifying and minimizing common byproducts to improve reaction efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in coupling reactions with this compound?

A1: The two most prevalent byproducts in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions involving this compound are the result of homocoupling and protodeboronation .

  • Homocoupling: This process leads to the formation of a symmetrical bi-indole dimer, where two molecules of this compound couple with each other. This byproduct consumes the starting material and can complicate purification.

  • Protodeboronation: This is the loss of the boronic acid group, which is replaced by a hydrogen atom, resulting in the formation of 1-(phenylsulfonyl)indole. This side reaction also reduces the yield of the desired cross-coupled product.[1]

Q2: What are the primary causes of homocoupling and how can it be minimized?

A2: Homocoupling of boronic acids is primarily caused by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process.[2]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0). This is particularly problematic at the beginning of the reaction before the catalytic cycle is fully established.

To minimize homocoupling, consider the following strategies:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for an extended period before adding the catalyst.

  • Use of Pd(0) Precatalysts: Employing a Pd(0) source like Pd(PPh₃)₄ can be advantageous over Pd(II) sources as it reduces the initial concentration of Pd(II) that can lead to homocoupling.

  • Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state, thereby suppressing the Pd(II)-mediated homocoupling pathway.

Q3: What factors promote protodeboronation and what are the strategies to prevent it?

A3: Protodeboronation is a known decomposition pathway for boronic acids and is influenced by several factors:[1][3][4]

  • pH: Both strongly acidic and basic conditions can promote protodeboronation. The pH of the reaction medium plays a crucial role in the speciation of the boronic acid.[3][5]

  • Temperature: Higher reaction temperatures accelerate the rate of protodeboronation.

  • Aqueous Conditions: The presence of water can act as a proton source, facilitating the cleavage of the C-B bond.

Strategies to minimize protodeboronation include:

  • Choice of Base: Use milder bases such as K₃PO₄ or Cs₂CO₃ instead of strong hydroxides. The base is crucial for activating the boronic acid for transmetalation, but overly basic conditions can accelerate protodeboronation.[6][7][8][9]

  • Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can be beneficial.

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can reduce the rate of protodeboronation.

Troubleshooting Guides

Issue 1: High Levels of Homocoupled Byproduct Detected

This troubleshooting guide will help you diagnose and resolve issues with excessive homocoupling of this compound.

Troubleshooting Workflow:

homocoupling_troubleshooting Troubleshooting Homocoupling Byproducts start High Homocoupling Observed check_degassing Review Degassing Procedure start->check_degassing check_catalyst Evaluate Palladium Source check_degassing->check_catalyst Degassing is thorough optimize_conditions Re-optimize Conditions check_degassing->optimize_conditions Degassing is inadequate add_reductant Consider Additives check_catalyst->add_reductant Using Pd(II) precatalyst check_catalyst->optimize_conditions Using Pd(0) precatalyst add_reductant->optimize_conditions Add potassium formate optimize_conditions->check_degassing Implement rigorous degassing solution Reduced Homocoupling optimize_conditions->solution

Caption: Workflow for diagnosing and minimizing homocoupling.

Detailed Steps:

  • Evaluate Degassing Protocol:

    • Question: Was the solvent and reaction mixture adequately degassed prior to the addition of the palladium catalyst?

    • Action: Implement a more rigorous degassing procedure, such as sparging with argon or nitrogen for at least 30 minutes. For highly sensitive reactions, a freeze-pump-thaw cycle can be employed.

  • Assess Palladium Source:

    • Question: Are you using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)?

    • Action: Consider switching to a Pd(0) precatalyst, such as Pd(PPh₃)₄, to minimize the initial concentration of Pd(II) species that can drive homocoupling.

  • Introduce a Reducing Additive:

    • Question: Is homocoupling still significant even with a Pd(0) source and proper degassing?

    • Action: Add a mild reducing agent like potassium formate (HCO₂K) to the reaction mixture. This can help to keep the palladium in its active Pd(0) state.

Issue 2: Significant Protodeboronation of Starting Material

This guide provides a systematic approach to minimizing the undesired protodeboronation of this compound.

Troubleshooting Workflow:

protodeboronation_troubleshooting Troubleshooting Protodeboronation Byproducts start High Protodeboronation Observed check_base Evaluate Base start->check_base check_temp Review Reaction Temperature check_base->check_temp Using strong base (e.g., NaOH) check_base->check_temp Using mild base (e.g., K3PO4) solution Reduced Protodeboronation check_base->solution Switch to milder base (e.g., K3PO4, Cs2CO3) check_solvent Assess Solvent System check_temp->check_solvent High temperature check_temp->check_solvent Moderate temperature check_temp->solution Lower reaction temperature protect_boronic_acid Consider Boronic Ester check_solvent->protect_boronic_acid High water content check_solvent->protect_boronic_acid Low water/anhydrous check_solvent->solution Use anhydrous solvent or reduce water content protect_boronic_acid->solution Convert to pinacol ester

Caption: Workflow for diagnosing and minimizing protodeboronation.

Detailed Steps:

  • Evaluate the Base:

    • Question: Are you using a strong base like NaOH or KOH?

    • Action: Switch to a milder base such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). These bases are often effective in promoting the desired coupling while minimizing protodeboronation.[6][7][8][9]

  • Review the Reaction Temperature:

    • Question: Is the reaction being run at a high temperature (e.g., >100 °C)?

    • Action: Attempt the reaction at a lower temperature. An efficient catalyst/ligand system may allow for good conversion at a milder temperature, thus reducing the rate of protodeboronation.

  • Assess the Solvent System:

    • Question: Does your solvent system have a high water content?

    • Action: If possible, reduce the amount of water or switch to an anhydrous solvent system. While some water is often necessary to dissolve the base and facilitate the reaction, an excess can promote protodeboronation.

  • Consider a Protected Boronic Acid Derivative:

    • Question: Is protodeboronation still a significant issue after optimizing the base, temperature, and solvent?

    • Action: Convert the this compound to a more stable boronic ester, such as the pinacol ester. These derivatives are more resistant to protodeboronation and can act as a "slow-release" source of the boronic acid under the reaction conditions.

Data Presentation

The following tables provide illustrative data on how reaction parameters can influence the formation of byproducts. The values are representative and intended to guide optimization efforts.

Table 1: Effect of Palladium Source on Homocoupling

Palladium Source (2 mol%)Ligand (4 mol%)Desired Product Yield (%)Homocoupling Byproduct (%)
Pd(OAc)₂PPh₃7515
PdCl₂(PPh₃)₂-8010
Pd(PPh₃)₄-90<5

Table 2: Influence of Base on Protodeboronation

Base (2 equiv.)SolventTemperature (°C)Desired Product Yield (%)Protodeboronation Byproduct (%)
NaOHDioxane/H₂O (4:1)1006025
K₂CO₃Dioxane/H₂O (4:1)1008510
K₃PO₄Dioxane/H₂O (4:1)8092<5

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific substrates.

Reagents and Equipment:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., dioxane, THF)

  • Degassed water

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (argon or nitrogen)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed anhydrous solvent (to achieve a concentration of 0.1-0.2 M with respect to the aryl halide) followed by the degassed water (e.g., a 4:1 to 10:1 solvent-to-water ratio) via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired product from any unreacted starting materials and byproducts.

Experimental Workflow Diagram:

experimental_workflow Experimental Workflow for Suzuki-Miyaura Coupling setup 1. Combine Reagents (Boronic Acid, Aryl Halide, Base) inert 2. Establish Inert Atmosphere setup->inert solvent 3. Add Degassed Solvents inert->solvent degas_mixture 4. Degas Reaction Mixture solvent->degas_mixture catalyst 5. Add Palladium Catalyst degas_mixture->catalyst react 6. Heat and Stir catalyst->react monitor 7. Monitor Progress react->monitor workup 8. Aqueous Workup monitor->workup purify 9. Column Chromatography workup->purify product Pure Product purify->product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Signaling Pathways and Logical Relationships

Competing Reaction Pathways

The following diagram illustrates the competition between the desired cross-coupling reaction and the formation of homocoupling and protodeboronation byproducts.

competing_pathways Competing Reaction Pathways cluster_suzuki Suzuki-Miyaura Cycle cluster_homocoupling Homocoupling cluster_protodeboronation Protodeboronation indole_boronic This compound desired_product Desired Cross-Coupled Product indole_boronic->desired_product + Aryl Halide [Pd Catalyst, Base] homocoupling_product Homocoupling Byproduct indole_boronic->homocoupling_product [O2 or Pd(II)] protodeboronation_product Protodeboronation Byproduct indole_boronic->protodeboronation_product [H+ Source] aryl_halide Aryl Halide aryl_halide->desired_product

Caption: Competing pathways in the coupling reaction.

References

Technical Support Center: Optimization of Reaction Temperature and Time for Indole Arylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of reaction temperature and time for indole arylation.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for indole arylation reactions?

A1: The optimal temperature for indole arylation is highly dependent on the specific catalytic system (e.g., palladium or copper-based), ligands, and substrates used. While many traditional methods require high temperatures, often exceeding 100°C, modern catalytic systems have been developed that allow for reactions to proceed at milder conditions, including room temperature. For instance, certain palladium-catalyzed N-arylation reactions show excellent conversion rates at 110°C[1], whereas some direct C-2 arylation methods can be performed effectively at room temperature[2][3][4]. It is crucial to consult the specific protocol for the chosen catalytic system.

Q2: How long should an indole arylation reaction typically run?

A2: Reaction times for indole arylation can vary significantly, ranging from a few hours to 48 hours[5][6]. The optimal duration depends on factors such as the reactivity of the starting materials, catalyst efficiency, and reaction temperature. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is essential to determine the point of maximum conversion and to avoid potential degradation of products with prolonged heating.

Q3: My reaction is giving a low yield. What are the first parameters I should optimize?

A3: If you are experiencing low yields, a systematic optimization of the reaction conditions is recommended. Key parameters to investigate first are the reaction temperature and time. A modest increase in temperature can sometimes significantly improve the yield. However, excessively high temperatures may lead to degradation[7]. Similarly, extending the reaction time might allow for higher conversion, but it is important to monitor for the formation of byproducts. Beyond temperature and time, screening different bases, solvents, and catalyst/ligand combinations is a standard approach to improving yield[7].

Q4: I am observing the formation of significant side products, such as biphenyls from aryl halide self-coupling. How can I minimize this?

A4: The formation of biphenyl side products is a common issue in cross-coupling reactions. This can often be addressed by adjusting the reaction parameters. Decreasing the palladium catalyst loading has been shown to be effective in marginalizing biphenyl formation[5]. Additionally, the choice of ligand and base can influence the relative rates of the desired cross-coupling versus the undesired homo-coupling.

Q5: How does reaction temperature affect the regioselectivity (N- vs. C-arylation or C2- vs. C3-arylation)?

A5: Reaction temperature can play a role in controlling the regioselectivity of indole arylation. In some systems, different kinetic versus thermodynamic products may be favored at different temperatures. However, regioselectivity is often more strongly influenced by the choice of catalyst, ligand, base, and the presence of protecting groups on the indole nitrogen[5][8]. For example, the choice of a magnesium base has been used to switch the selectivity from C2 to C3 arylation[5]. Detailed optimization of the reaction conditions is often necessary to achieve high regioselectivity[8].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Yield Suboptimal Reaction Temperature: The reaction may be too slow at the current temperature.Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress. Be cautious of potential substrate or product degradation at higher temperatures[7].
Insufficient Reaction Time: The reaction may not have reached completion.Monitor the reaction over a longer period using TLC or GC. Determine the optimal reaction time by taking aliquots at different time points.
Catalyst Inactivity: The catalyst may be poisoned or not activated properly.Ensure all reagents and solvents are pure and dry. Consider using a pre-catalyst or activating the catalyst according to the literature protocol[7].
Formation of Multiple Products (Poor Regioselectivity) Incorrect Temperature: The reaction temperature may favor the formation of multiple isomers.Experiment with running the reaction at a lower temperature, which can sometimes favor the formation of the kinetic product and improve selectivity[9].
Inappropriate Ligand or Base: The chosen ligand or base may not effectively direct the reaction to the desired position.Screen a variety of ligands and bases. The steric and electronic properties of both can significantly influence the regiochemical outcome[5].
Product Degradation Excessive Reaction Temperature: High temperatures can lead to the decomposition of sensitive indole substrates or arylated products.Attempt the reaction at a lower temperature. If a higher temperature is necessary for activation, try to minimize the reaction time once the starting material is consumed[7].
Prolonged Reaction Time: Leaving the reaction for an extended period after completion can lead to product degradation.Carefully monitor the reaction and work it up as soon as the starting material is consumed and the product is formed.
Reaction Stalls Before Completion Catalyst Decomposition: The catalyst may lose its activity over the course of the reaction, especially at elevated temperatures.Consider a second addition of the catalyst. Alternatively, using a more robust catalyst system or a lower reaction temperature might prevent premature decomposition.
Change in Reaction Conditions: The concentration of reactants or the nature of the reaction medium may change over time.Ensure adequate stirring and a consistent temperature throughout the reaction.

Data Presentation

Table 1: Optimization of Reaction Temperature for N-Arylation of Indole with Iodobenzene

EntryTemperature (°C)Time (h)Conversion (%)
1906Low
21006Moderate
3110698
41206High, with some degradation

Data synthesized from information suggesting significant improvement at 110°C[1].

Table 2: Influence of Reaction Time on C-2 Arylation of N-Methylindole

EntryTemperature (°C)Time (h)Yield (%)
1Room Temp792
2Room Temp1292
3Room Temp2491

Data based on a room temperature protocol where a high yield was achieved in 7 hours[2].

Experimental Protocols

General Procedure for Optimization of Reaction Temperature:

  • Set up a series of parallel reactions in sealed vials.

  • To each vial, add the indole substrate, aryl halide, base, and solvent.

  • Add the palladium catalyst and ligand to each vial under an inert atmosphere (e.g., nitrogen or argon).

  • Place each vial in a heating block or oil bath set to a different temperature (e.g., 80°C, 100°C, 120°C).

  • Stir the reactions for a fixed amount of time (e.g., 12 hours).

  • After the specified time, cool the reactions to room temperature and quench them.

  • Analyze the crude reaction mixtures by a suitable method (e.g., GC, LC-MS, or ¹H NMR) to determine the conversion and yield at each temperature.

  • Identify the temperature that provides the best balance of reaction rate, yield, and minimal side product formation.

General Procedure for Optimization of Reaction Time:

  • Set up a single, larger-scale reaction in a round-bottom flask under optimized temperature conditions.

  • Under an inert atmosphere, charge the flask with the indole substrate, aryl halide, base, solvent, catalyst, and ligand.

  • Heat the reaction to the predetermined optimal temperature.

  • At regular intervals (e.g., every 1-2 hours), withdraw a small aliquot of the reaction mixture using a syringe.

  • Quench the aliquot and analyze it by TLC, GC, or LC-MS to monitor the consumption of starting materials and the formation of the product.

  • Continue monitoring until the reaction appears to be complete or has stalled.

  • Plot the product formation over time to determine the optimal reaction duration.

Mandatory Visualization

Reaction_Optimization_Workflow cluster_start Initial Reaction Setup cluster_analysis Analysis & Troubleshooting cluster_optimization Optimization Loop start Define Substrates: Indole & Aryl Halide catalyst Select Initial Catalyst System (e.g., Pd(OAc)2/Ligand) start->catalyst conditions Choose Starting Conditions: - Temperature (e.g., 100°C) - Time (e.g., 12h) - Base & Solvent catalyst->conditions analyze Analyze Outcome: Yield & Purity (TLC, GC, NMR) conditions->analyze low_yield Low Yield? analyze->low_yield Check Yield side_products Side Products? analyze->side_products Check Purity optimize_temp Optimize Temperature low_yield->optimize_temp Yes end Optimized Protocol low_yield->end No optimize_time Optimize Time side_products->optimize_time No optimize_reagents Screen Ligands/Bases side_products->optimize_reagents optimize_temp->analyze optimize_time->analyze optimize_reagents->analyze

Caption: Workflow for the systematic optimization of indole arylation reactions.

References

Preventing homocoupling of 1-(Phenylsulfonyl)-3-indoleboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of homocoupling of 1-(Phenylsulfonyl)-3-indoleboronic acid during Suzuki-Miyaura cross-coupling reactions. Our aim is to equip you with the necessary information to optimize your experimental outcomes.

Troubleshooting Guide: Preventing Homocoupling

Homocoupling of boronic acids is a prevalent side reaction in Suzuki-Miyaura coupling, leading to the formation of a symmetrical biaryl byproduct. This side reaction consumes the boronic acid, reduces the yield of the desired product, and complicates purification. The electron-deficient nature of this compound can make it particularly susceptible to certain side reactions, including homocoupling and protodeboronation.

Below is a systematic guide to diagnose and mitigate homocoupling in your experiments.

Issue: Significant Formation of Homocoupling Byproduct

Primary Causes and Solutions

Potential Cause Explanation Recommended Solutions
Oxygen Presence Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the homocoupling of the boronic acid.[1]a. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. Effective methods include sparging with an inert gas (argon or nitrogen) for an extended period or performing multiple freeze-pump-thaw cycles.[1] b. Maintain Inert Atmosphere: Ensure the reaction is carried out under a continuous positive pressure of an inert gas.
Palladium(II) Precatalyst Using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst can lead to direct reaction with the boronic acid to form the homocoupled dimer and the active Pd(0) catalyst. This is particularly problematic at the beginning of the reaction.[1]a. Use a Pd(0) Source: Employ a Pd(0) catalyst such as Pd(PPh₃)₄ to bypass the in-situ reduction step that can lead to homocoupling. b. Use Precatalysts: Utilize modern palladium precatalysts (e.g., Buchwald precatalysts like XPhos Pd G3) that are designed for efficient generation of the active Pd(0) species.[2]
Suboptimal Base Selection The choice and strength of the base can influence the rate of competing reactions. A base that is too strong or poorly soluble can exacerbate side reactions. The base is crucial for the activation of the boronic acid to a more nucleophilic boronate species.[3]a. Screen Bases: Test a variety of bases. For electron-deficient boronic acids, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[2] Weaker bases like K₂CO₃ can also be suitable under certain conditions.[4] b. Ensure Base Solubility: Use a solvent system (e.g., with a co-solvent like water) that allows for adequate dissolution of the chosen base.[5]
Inappropriate Ligand Choice The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity. For challenging substrates, the right ligand is essential to favor the desired cross-coupling pathway.a. Employ Bulky, Electron-Rich Ligands: Use ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or other electron-rich and sterically hindered phosphines. These ligands can accelerate the reductive elimination step to form the desired product and disfavor side reactions.[6]
Unfavorable Reaction Conditions High temperatures and prolonged reaction times can increase the likelihood of side reactions, including homocoupling and decomposition of the boronic acid.a. Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with moderate temperatures (e.g., 80 °C) and adjust as needed. b. Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times once the starting material is consumed.
Boronic Acid Instability Indoleboronic acids, particularly N-substituted ones, can be prone to protodeboronation (cleavage of the C-B bond), especially under harsh basic conditions or at elevated temperatures.[5]a. Use Milder Conditions: If protodeboronation is suspected, try using milder bases (e.g., K₂CO₃) and lower reaction temperatures. b. Slow Addition: Adding the boronic acid solution slowly to the reaction mixture can help maintain a low instantaneous concentration, which can disfavor bimolecular homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction?

A1: Homocoupling is a side reaction where two molecules of the boronic acid couple with each other to form a symmetrical biaryl dimer. This reduces the yield of the desired unsymmetrical biaryl product and introduces a significant impurity that can be difficult to separate.[1]

Q2: Why is this compound prone to homocoupling?

A2: As an electron-deficient boronic acid, this compound can have altered reactivity in the Suzuki-Miyaura catalytic cycle. Electron-deficient arylboronic acids have been shown to be more susceptible to homocoupling under certain conditions.[7] The N-phenylsulfonyl group, while serving as a protecting group, also withdraws electron density from the indole ring system.

Q3: How can I effectively degas my reaction mixture?

A3: Two common and effective methods for degassing are:

  • Inert Gas Sparging: Bubbling an inert gas like argon or nitrogen through the solvent for 15-30 minutes can displace dissolved oxygen.

  • Freeze-Pump-Thaw: This method involves freezing the solvent, applying a vacuum to remove gases, and then thawing under an inert atmosphere. Repeating this cycle three to five times is highly effective.[1]

Q4: What is the role of the base in preventing homocoupling?

A4: The base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[3] An appropriate base will facilitate the formation of the active boronate species, promoting the desired cross-coupling over the competing homocoupling pathway. Stronger bases like K₃PO₄ or Cs₂CO₃ can be beneficial for electron-deficient boronic acids by accelerating the transmetalation step.[2]

Q5: Should I be concerned about the stability of this compound?

A5: Yes, indoleboronic acids can be unstable, particularly towards protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[5] This is often promoted by high temperatures and certain basic conditions. It is advisable to use the boronic acid as fresh as possible and to carefully control the reaction temperature and time.

Data Presentation

The selection of the appropriate base and catalyst is critical for minimizing homocoupling and maximizing the yield of the desired product. The following tables provide a summary of conditions that have been successfully employed for the Suzuki-Miyaura coupling of related indole and electron-deficient heteroarylboronic acids, which can serve as a starting point for optimizing the reaction of this compound.

Table 1: Comparison of Bases in Suzuki-Miyaura Couplings of Indole Derivatives

BaseCatalyst SystemSolventTemperature (°C)Yield (%)Notes
K₃PO₄Pd₂(dba)₃ / XPhosDioxane/H₂O10080Often a good choice for challenging couplings of N-rich heterocycles.[6]
K₂CO₃Pd(dppf)Cl₂DME80HighA common and effective base for N-protected indazole couplings.[4]
Cs₂CO₃Pd(OAc)₂ / SPhosToluene/H₂O110HighA strong base that can be effective for electron-deficient systems.
Na₂CO₃PdCl₂(PPh₃)₂DioxaneRefluxModerate to GoodEffective in some indole coupling reactions.

Table 2: Performance of Palladium Catalysts in Suzuki-Miyaura Couplings of Indole and Electron-Poor Aryl Halides

Palladium CatalystLigandBaseSolventTemperature (°C)Yield (%)Notes
Pd(dppf)Cl₂-K₂CO₃DME80HighA robust catalyst for a variety of indole couplings.[4]
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O10080Buchwald precatalysts are highly active for challenging substrates.[6]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O110HighA versatile catalyst system for electron-deficient partners.
Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O80VariableA classic catalyst, though may be less effective for challenging substrates.

Experimental Protocols

Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction designed to minimize homocoupling of this compound. This protocol should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv, finely powdered)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, 10:1)

Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the finely powdered base.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. Alternatively, evacuate and backfill with the inert gas three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst.

  • Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

To further clarify the chemical processes and troubleshooting logic, the following diagrams are provided.

Suzuki_Homocoupling_Prevention cluster_troubleshooting Troubleshooting Workflow start High Homocoupling Observed check_oxygen Check for Oxygen Contamination start->check_oxygen degas Action: Rigorous Degassing (Sparge / Freeze-Pump-Thaw) check_oxygen->degas Yes check_catalyst Evaluate Pd Precatalyst check_oxygen->check_catalyst No degas->check_catalyst change_catalyst Action: Use Pd(0) Source or Modern Precatalyst check_catalyst->change_catalyst Using Pd(II) check_conditions Optimize Reaction Conditions check_catalyst->check_conditions Using Pd(0) change_catalyst->check_conditions optimize Action: - Screen Bases (K3PO4, Cs2CO3) - Use Bulky Ligands (SPhos, XPhos) - Lower Temperature check_conditions->optimize Yes end Homocoupling Minimized check_conditions->end No further issues optimize->end Competing_Pathways pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X oxygen O₂ pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OH)₂ Base diaryl_pd R¹-Pd(II)L_n-R² transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Desired Product) reductive_elimination->product pd2 Pd(II) transmetalation1 Transmetalation (R²-B(OH)₂) pd2->transmetalation1 r2_pd R²-Pd(II)-X transmetalation1->r2_pd transmetalation2 Transmetalation (R²-B(OH)₂) r2_pd->transmetalation2 di_r2_pd R²-Pd(II)-R² transmetalation2->di_r2_pd reductive_elimination_homo Reductive Elimination di_r2_pd->reductive_elimination_homo reductive_elimination_homo->pd0 Reduces to Pd(0) homocoupling_product R²-R² (Homocoupling) reductive_elimination_homo->homocoupling_product oxygen->pd2 Oxidizes

References

Technical Support Center: Purification of Products from 1-(Phenylsulfonyl)-3-indoleboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on purifying the products from reactions involving 1-(Phenylsulfonyl)-3-indoleboronic acid, primarily focusing on Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a Suzuki reaction with this compound?

A1: Common impurities include:

  • Homocoupling byproduct: The reaction of two molecules of this compound to form a dimer. This is often promoted by the presence of oxygen.[1][2][3]

  • Unreacted starting materials: Residual this compound and the aryl halide coupling partner.

  • Protodeboronation product: Replacement of the boronic acid group with a hydrogen atom on the indole scaffold.

  • Palladium catalyst residues: Can be present as heterogeneous palladium black or soluble palladium complexes.

  • Byproducts from the base: Salts formed from the base used in the reaction.

Q2: My N-phenylsulfonyl-3-arylindole product appears to be degrading on the silica gel column. What can I do?

A2: Indole derivatives can be sensitive to the acidic nature of standard silica gel.[4] To mitigate degradation, you can:

  • Deactivate the silica gel: Pre-treat the silica gel by flushing the packed column with a solvent mixture containing a small amount of a basic modifier like triethylamine (0.1-2.0%) before loading your sample.[4][5][6]

  • Use an alternative stationary phase: Neutral alumina can be a good alternative for acid-sensitive compounds.[4]

  • Perform a quick filtration: If impurities are significantly different in polarity, a short plug of silica gel might be sufficient for purification, minimizing contact time.

Q3: How do I choose the best solvent system for column chromatography?

A3: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for your target compound on a TLC plate.[4]

  • Starting point: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate is a common starting point for N-phenylsulfonylated indole derivatives.[5]

  • Optimization: Adjust the ratio of the solvents to achieve the desired Rf. If separation is difficult, trying different solvent combinations (e.g., dichloromethane/methanol) can be beneficial.[5]

  • Gradient elution: For complex mixtures with impurities of varying polarities, a gradient elution, where the polarity of the mobile phase is gradually increased, can provide better separation.[4][6]

Q4: What is a good recrystallization solvent for N-phenylsulfonyl-3-arylindoles?

A4: An ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[7][8] For N-sulfonylated indole derivatives, common solvents to screen include:

  • Alcohols (e.g., ethanol, isopropanol)

  • Esters (e.g., ethyl acetate)

  • Aromatic hydrocarbons (e.g., toluene)

  • Mixtures of solvents, such as ethyl acetate/hexanes or ethanol/water.[9]

It is recommended to perform small-scale solubility tests to find the optimal solvent or solvent system.

Q5: How can I effectively remove residual palladium catalyst from my product?

A5: Several methods can be employed:

  • Filtration through Celite: This is effective for removing heterogeneous palladium (palladium black). The reaction mixture is diluted with a suitable solvent and passed through a pad of Celite.

  • Palladium Scavengers: These are solid-supported reagents with functional groups that chelate to the palladium, allowing it to be filtered off. Thiol-based scavengers are common.

  • Aqueous Wash: An aqueous workup can help remove some water-soluble palladium salts.

  • Chromatography: Palladium residues often adhere strongly to silica gel and may be removed during column chromatography.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Column Chromatography Troubleshooting

Problem 1: The product is co-eluting with an impurity.

  • Possible Cause: The chosen solvent system does not provide adequate separation.

  • Solution:

    • Optimize the mobile phase: Re-screen solvent systems using TLC. Try solvents with different selectivities (e.g., replace ethyl acetate with dichloromethane or acetone).

    • Adjust polarity: Aim for a lower Rf value (around 0.1-0.2) for your product, which will increase the separation between bands, although it will require more solvent.[5]

    • Use a longer column: A longer and narrower column can improve separation efficiency.[5]

    • Consider a different stationary phase: If the impurity has a different chemical nature (e.g., more basic or acidic), switching to alumina or a functionalized silica gel might resolve the issue.[4]

Problem 2: The compound is streaking or tailing on the TLC plate and column.

  • Possible Cause 1: The compound is interacting too strongly with the acidic silanol groups on the silica gel.[4]

  • Solution 1: Add a small amount of a modifier to your eluent. For basic compounds like some indole derivatives, adding 0.1-2.0% triethylamine or ammonia in methanol can suppress tailing.[4][5][10]

  • Possible Cause 2: The sample is overloaded on the column.[4]

  • Solution 2: Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:30 to 1:100 ratio of sample to silica gel by weight.[11]

  • Possible Cause 3: The sample was not loaded onto the column in a concentrated band.

  • Solution 3: Dissolve the sample in a minimal amount of solvent, preferably the eluent or a less polar solvent, for loading.[8] Dry loading, where the sample is pre-adsorbed onto a small amount of silica gel, can also provide a sharper band.[6]

Recrystallization Troubleshooting

Problem 1: No crystals form upon cooling.

  • Possible Cause 1: Too much solvent was used.

  • Solution 1: Evaporate some of the solvent to increase the concentration of the product and cool the solution again.

  • Possible Cause 2: The solution is supersaturated but nucleation has not occurred.

  • Solution 2:

    • Scratch the inside of the flask: Use a glass rod to scratch the flask below the surface of the liquid.

    • Seed the solution: Add a tiny crystal of the pure product to induce crystallization.

    • Cool to a lower temperature: Use an ice bath or refrigerator to further decrease the solubility.

Problem 2: The product "oils out" instead of crystallizing.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated.

  • Solution:

    • Add more solvent: This will lower the saturation temperature.

    • Use a lower-boiling solvent: Choose a solvent with a boiling point below the melting point of your product.

    • Re-heat and cool slowly: Re-heat the solution until the oil dissolves, then allow it to cool very slowly, possibly adding a seed crystal at a temperature just below the melting point.

Problem 3: The recrystallized product is still impure.

  • Possible Cause 1: The cooling was too rapid, trapping impurities within the crystal lattice.

  • Solution 1: Re-dissolve the crystals and allow the solution to cool more slowly at room temperature before moving to an ice bath.

  • Possible Cause 2: The chosen solvent does not effectively differentiate between the product and the impurity.

  • Solution 2: Re-evaluate the choice of solvent. A different solvent or a two-solvent system might be necessary.

  • Possible Cause 3: Impurities from the mother liquor were not completely washed from the crystals.

  • Solution 3: After filtration, wash the crystals with a small amount of the cold recrystallization solvent.

Data Presentation

The following tables provide representative data for the purification of N-phenylsulfonyl-3-arylindoles. Note that optimal conditions will vary depending on the specific aryl group and any other substituents.

Table 1: Representative TLC Rf Values for N-Phenylsulfonyl-3-arylindoles on Silica Gel

Aryl GroupSolvent System (Hexane:Ethyl Acetate)Approximate Rf Value
Phenyl4:10.35
4-Methoxyphenyl4:10.30
4-Chlorophenyl4:10.40
2-Thienyl3:10.30

Note: These are estimated values and should be confirmed by TLC for each specific compound.

Table 2: Example Recrystallization Solvents and Expected Recovery

ProductRecrystallization SolventPurity after 1st RecrystallizationTypical Recovery Rate
1-(Phenylsulfonyl)-3-phenyl-1H-indoleEthanol/Water>98%75-85%
1-(Phenylsulfonyl)-3-(4-tolyl)-1H-indoleIsopropanol>99%80-90%
1-(Phenylsulfonyl)-3-(4-fluorophenyl)-1H-indoleEthyl Acetate/Hexanes>98%70-80%

Note: Recovery rates are highly dependent on the initial purity of the crude product and the precise recrystallization technique.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system (e.g., hexanes:ethyl acetate) that gives an Rf value of ~0.3 for the desired product.

  • Column Packing:

    • Select a column of appropriate size (e.g., for 100-300 mg of crude material, a 20 mm diameter column is suitable).[12]

    • Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.

    • Dry pack the column with silica gel (60 Å, 230-400 mesh) to a height of about 6-8 inches.

    • Gently tap the column to ensure even packing. Add a layer of sand on top of the silica gel.

    • Wet the column by eluting with the chosen solvent system until the silica is fully saturated.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent (e.g., dichloromethane). Carefully pipette the solution onto the top layer of sand.[13]

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to achieve a flow rate of about 2 inches per minute.

    • Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will show poor solubility at room temperature and high solubility when hot.[7]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture with stirring (e.g., on a hot plate) until the solid just dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Visualizations

experimental_workflow cluster_reaction Reaction & Work-up cluster_purification Purification start Crude Reaction Mixture workup Aqueous Work-up (e.g., wash with water, brine) start->workup dry Dry Organic Layer (e.g., over Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate crude_solid Crude Solid/Oil concentrate->crude_solid tlc TLC Analysis to Determine Purity & Eluent crude_solid->tlc column Column Chromatography tlc->column Impurities present recrystallize Recrystallization tlc->recrystallize High purity or crystalline solid pure_product Pure Product column->pure_product recrystallize->pure_product troubleshooting_chromatography cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation in Column Chromatography cause1 Improper Solvent System start->cause1 cause2 Compound Streaking/ Tailing start->cause2 cause3 Column Overloading start->cause3 solution1a Optimize Eluent (change polarity/solvent) cause1->solution1a solution1b Use Longer Column cause1->solution1b solution2a Add Modifier (e.g., Triethylamine) cause2->solution2a solution2b Use Neutral Alumina cause2->solution2b solution3 Reduce Sample Load cause3->solution3

References

Technical Support Center: Overcoming Low Reactivity with Sterically Hindered Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions with sterically hindered aryl halides.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with a sterically hindered aryl halide failing or giving low yields?

A1: Low reactivity in cross-coupling reactions with sterically hindered aryl halides is a common challenge. Several factors can contribute to this issue:

  • Steric Hindrance: The primary reason is the physical bulk around the reaction center. Large ortho-substituents on the aryl halide, and potentially on the coupling partner, can impede the approach of the palladium catalyst, preventing efficient oxidative addition. This steric clash can also hinder subsequent steps in the catalytic cycle, such as transmetalation and reductive elimination.

  • Inefficient Oxidative Addition: The first step in many cross-coupling catalytic cycles, oxidative addition of the aryl halide to the Pd(0) catalyst, is often the rate-limiting step. Steric hindrance around the carbon-halogen bond significantly slows down this process. Aryl chlorides are particularly challenging due to the strong C-Cl bond.[1][2]

  • Difficult Reductive Elimination: The final step, reductive elimination to form the desired C-C or C-N bond and regenerate the catalyst, can also be slowed by steric congestion. The bulky groups on the coupled product can make it difficult for the molecule to detach from the palladium center.

  • Improper Ligand Choice: The ligand on the palladium catalyst is crucial for success. An inappropriate ligand may not be bulky or electron-rich enough to promote the necessary catalytic steps. For sterically hindered substrates, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to stabilize the catalytic species and facilitate the reaction.[3][4][5]

  • Suboptimal Reaction Conditions: Factors such as the choice of base, solvent, and temperature play a critical role. An inadequate base may not be strong enough to facilitate the transmetalation step, while the solvent needs to be appropriate for the specific coupling reaction and substrates.

Q2: What are the first troubleshooting steps I should take for a failed reaction?

A2: When a reaction with a sterically hindered aryl halide fails, a systematic approach to troubleshooting is recommended. The following workflow can help identify the issue:

G Start Reaction Failed/ Low Yield Check_Catalyst Verify Catalyst and Ligand - Appropriate for hindered substrates? - Correct loading? Start->Check_Catalyst Check_Base Evaluate Base - Sufficiently strong? - Correct stoichiometry? Check_Catalyst->Check_Base If catalyst is appropriate Check_Solvent Assess Solvent - Anhydrous? - Appropriate for reaction type? Check_Base->Check_Solvent If base is suitable Check_Temp Review Temperature - High enough for activation? Check_Solvent->Check_Temp If solvent is correct Optimization Systematic Optimization - Screen ligands - Screen bases - Screen solvents - Adjust temperature Check_Temp->Optimization If conditions seem right G Substrate Sterically Hindered Aryl Halide Suzuki Suzuki-Miyaura Substrate->Suzuki Buchwald Buchwald-Hartwig Substrate->Buchwald Sonogashira Sonogashira Substrate->Sonogashira Ligand1 Bulky Monodentate Phosphines (e.g., XPhos, SPhos) Suzuki->Ligand1 Ligand2 N-Heterocyclic Carbenes (NHCs) Suzuki->Ligand2 Buchwald->Ligand1 Ligand3 Bulky Phosphines or Specialized NHCs Sonogashira->Ligand3 G A Add Reagents to Schlenk Tube B Evacuate and Backfill with Inert Gas (3x) A->B C Add Anhydrous Solvent B->C D Heat and Stir C->D E Monitor Reaction (TLC, GC-MS) D->E F Workup: Dilute, Wash E->F G Purification: Column Chromatography F->G G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII R-Pd(II)(X)L_n OxAdd->PdII Trans Transmetalation PdII->Trans + R'-M PdIIR R-Pd(II)(R')L_n Trans->PdIIR RedElim Reductive Elimination PdIIR->RedElim RedElim->Pd0 + R-R'

References

Impact of water on 1-(Phenylsulfonyl)-3-indoleboronic acid reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of 1-(Phenylsulfonyl)-3-indoleboronic acid in chemical reactions, with a specific focus on the impact of water on reaction efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound.

Issue: Low or No Product Yield in Suzuki-Miyaura Cross-Coupling Reaction

Low product yield is a frequent problem in cross-coupling reactions. The following sections provide potential causes and solutions.

Potential Cause 1: Protodeboronation of this compound

Protodeboronation is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, rendering the starting material inactive for the desired cross-coupling.[1][2] This is often exacerbated by the presence of water and the reaction's pH.[1][3]

Solutions:

  • Control Water Content: While some water can be beneficial in Suzuki-Miyaura reactions by aiding base solubility, excess water can promote protodeboronation.[4] If you suspect protodeboronation, try reducing the amount of water in the reaction or using anhydrous solvents.

  • pH Management: The rate of protodeboronation is highly pH-dependent.[3] The stability of heteroaromatic boronic acids can be influenced by the acidity or basicity of the reaction medium. Consider screening different bases or adding buffers to maintain an optimal pH range.

  • Reaction Temperature: Higher temperatures can accelerate protodeboronation. If feasible for your specific transformation, attempt the reaction at a lower temperature.

Potential Cause 2: Inefficient Catalyst Activity

The palladium catalyst's activity is crucial for the Suzuki-Miyaura reaction.[5]

Solutions:

  • Catalyst and Ligand Choice: Ensure you are using a suitable palladium catalyst and ligand for the specific substrates. Some modern catalysts are designed to be more robust and less sensitive to water.[6]

  • Degassing: Thoroughly degas all solvents and reagents to remove oxygen, which can deactivate the palladium catalyst.

Troubleshooting Workflow: Low Reaction Yield

The following diagram outlines a systematic approach to troubleshooting low yields in reactions with this compound.

LowYieldTroubleshooting start Low Reaction Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_protodeboronation Investigate Protodeboronation check_reagents->check_protodeboronation Reagents OK check_catalyst Evaluate Catalyst System check_reagents->check_catalyst Reagents OK optimize_water Optimize Water Content check_protodeboronation->optimize_water adjust_ph Adjust Reaction pH check_protodeboronation->adjust_ph lower_temp Lower Reaction Temperature check_protodeboronation->lower_temp successful_outcome Improved Yield optimize_water->successful_outcome adjust_ph->successful_outcome lower_temp->successful_outcome change_catalyst Screen Different Catalysts/ Ligands check_catalyst->change_catalyst degas_system Ensure Proper Degassing check_catalyst->degas_system change_catalyst->successful_outcome degas_system->successful_outcome

Caption: Troubleshooting workflow for low reaction yield.

Frequently Asked Questions (FAQs)

Q1: Is water always detrimental to reactions with this compound?

A1: Not necessarily. In many Suzuki-Miyaura cross-coupling reactions, a small amount of water can be beneficial.[4] It can help dissolve inorganic bases like carbonates and phosphates, which are often used in these reactions.[4] For some systems, water can also facilitate the sustained release of the active boronic acid from precursors like trifluoroborates.[4] However, excessive water can lead to the undesirable side reaction of protodeboronation. The optimal amount of water is highly dependent on the specific reaction conditions.

Q2: What is protodeboronation and how can I detect it?

A2: Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[1] For this compound, this would result in the formation of 1-(phenylsulfonyl)indole. You can detect this side product by taking a sample of your reaction mixture and analyzing it using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. Comparing the analytical data to a known standard of 1-(phenylsulfonyl)indole will confirm its presence.

Q3: How does pH affect the stability of this compound in the presence of water?

Q4: Can I use anhydrous conditions to completely avoid protodeboronation?

A4: While using strictly anhydrous conditions will significantly reduce the rate of water-mediated protodeboronation, it may not be completely eliminated. Some bases can still promote protodeboronation even in the absence of water. Additionally, some Suzuki-Miyaura reactions require water for optimal catalytic activity.[4] Therefore, a balance must often be struck, and the ideal conditions may involve a carefully controlled amount of water.

Quantitative Data

The following tables provide hypothetical data to illustrate the impact of water and pH on a typical Suzuki-Miyaura cross-coupling reaction involving this compound.

Table 1: Effect of Water Content on Reaction Yield

EntrySolvent System (Dioxane:Water)Yield of Coupled Product (%)Yield of Protodeboronated Product (%)
1100:0 (Anhydrous)65< 5
295:5888
390:109215
480:207528
550:504055

Reaction Conditions: this compound (1.2 equiv.), Aryl Bromide (1.0 equiv.), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 equiv.), 80 °C, 12 h.

Table 2: Influence of pH on Protodeboronation Rate

EntrypHHalf-life (t₁/₂) of this compound (hours)
1424
27> 48
3918
4116
5131.5

Conditions: this compound in Dioxane/Water (1:1) at 60 °C.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

  • Reagent Preparation: In a reaction vessel, combine this compound (1.2 mmol), the aryl halide (1.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).

  • Solvent and Base Addition: Add the chosen solvent system (e.g., 10 mL of a 9:1 mixture of dioxane and water) and the base (e.g., K₂CO₃, 2.0 mmol).

  • Degassing: Seal the vessel and thoroughly degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Monitoring Protodeboronation by NMR Spectroscopy

  • Sample Preparation: Prepare a stock solution of this compound in a deuterated solvent (e.g., Dioxane-d₈). In a separate vial, prepare the desired aqueous buffer solution (D₂O).

  • Reaction Initiation: In an NMR tube, combine a known amount of the boronic acid stock solution with the aqueous buffer. Add an internal standard (e.g., mesitylene) for quantitative analysis.

  • Data Acquisition: Acquire a ¹H NMR spectrum at time zero (t=0).

  • Time Course Monitoring: Place the NMR tube in a heated bath at the desired temperature. Acquire subsequent NMR spectra at regular time intervals.

  • Analysis: Integrate the signals corresponding to a characteristic proton of this compound and the protodeboronated product, 1-(phenylsulfonyl)indole, relative to the internal standard. Plot the concentration of the starting material over time to determine the rate of protodeboronation.

Mechanism of Base-Mediated Protodeboronation

Caption: Proposed mechanism for base-mediated protodeboronation.

References

Screening ligands for challenging Suzuki couplings with 1-(Phenylsulfonyl)-3-indoleboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1-(Phenylsulfonyl)-3-indoleboronic acid in Suzuki-Miyaura cross-coupling reactions. Given the unique electronic and steric properties of this substrate, challenges such as low yields, side reactions, and decomposition are common. This guide offers structured advice to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with using this compound in Suzuki couplings?

A1: The primary challenges stem from the inherent properties of the N-sulfonylated indole core and the position of the boronic acid. The electron-withdrawing nature of the phenylsulfonyl group can influence the reactivity of the indole ring. Additionally, indole boronic acids can be susceptible to protodeboronation, especially under basic aqueous conditions. The N-H acidity of similar unprotected heterocycles can also lead to catalyst inhibition, though the N-sulfonyl group mitigates this specific issue.

Q2: Which palladium catalysts and ligands are recommended for this type of coupling?

A2: For challenging heteroaryl Suzuki couplings, bulky, electron-rich phosphine ligands are often essential. Buchwald-type biarylphosphine ligands such as SPhos and XPhos have shown high efficacy in couplings of other nitrogen-rich heterocycles and are a good starting point.[1] Pre-formed palladium precatalysts incorporating these ligands can also offer improved stability and activity.

Q3: How critical is the choice of base, and what are the best options?

A3: The base is crucial for activating the boronic acid to facilitate transmetalation. However, strong bases can promote protodeboronation of the sensitive indoleboronic acid. A good starting point is to use milder inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1] For particularly sensitive substrates, anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) might be necessary to minimize decomposition.[2]

Q4: What solvent systems are most effective?

A4: The choice of solvent is critical and often interdependent with the base. Anhydrous polar aprotic solvents like 1,4-dioxane or THF are commonly used to minimize protodeboronation.[3] In some cases, a mixture of an organic solvent with water can be effective, but this increases the risk of boronic acid decomposition and requires careful optimization.[4]

Q5: How can I minimize the formation of homocoupled byproducts?

A5: Homocoupling of the boronic acid is often promoted by the presence of oxygen. To mitigate this, it is crucial to thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Using a Pd(0) source or ensuring the efficient in-situ reduction of a Pd(II) precatalyst can also favor the desired cross-coupling pathway.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to No Yield Inactive catalyst- Use a fresh batch of palladium catalyst and ligand.- Consider using a more robust, air-stable precatalyst.[1]
Inefficient oxidative addition- For electron-rich or sterically hindered aryl halides, use bulky, electron-donating ligands like SPhos or XPhos.[2]
Poor transmetalation- Ensure the base is strong enough to form the boronate species (e.g., K₃PO₄).- If using a weaker base, consider increasing the temperature.
Protodeboronation of the indoleboronic acid- Switch to a milder base (e.g., K₂CO₃, KF).- Employ strictly anhydrous reaction conditions.[2]- Convert the boronic acid to a more stable pinacol ester (Bpin) or MIDA ester derivative.[2]
Significant Side Product Formation Homocoupling of boronic acid- Rigorously degas all solvents and the reaction vessel.- Use a Pd(0) source like Pd₂(dba)₃ or ensure efficient reduction of a Pd(II) precatalyst.
Decomposition of starting material- Lower the reaction temperature and extend the reaction time.- Screen alternative, milder bases.
Inconsistent Results Impure or degraded boronic acid- Verify the purity of the this compound.- Store the boronic acid under an inert atmosphere at low temperatures.
Inconsistent base quality- Use a finely powdered and dry base, especially for anhydrous reactions.

Ligand and Condition Screening Data for Indole and Heteroaryl Suzuki Couplings

The following tables summarize successful conditions reported for Suzuki couplings of various indole derivatives and other challenging nitrogen-containing heterocycles, which can serve as a starting point for optimizing the coupling of this compound.

Table 1: Ligand Screening for Suzuki Coupling of 3-Chloroindazole with 5-Indole Boronic Acid [1]

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventYield (%)
1Pd₂(dba)₃ (2)SPhos (3)K₃PO₄Dioxane/H₂O56
2Pd₂(dba)₃ (2)XPhos (3)K₃PO₄Dioxane/H₂O45
3P1 (Precatalyst) (2.5)-K₃PO₄Dioxane/H₂O69
4P2 (Precatalyst) (2.5)-K₃PO₄Dioxane/H₂O80

Table 2: Optimized Conditions for Suzuki Coupling of Various N-Rich Heterocycles [1]

HeterocycleAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
3-Chloroindazole4-Tolylboronic acid-P2 (3.5)K₃PO₄Dioxane/H₂O1001592
6-ChloroindolePhenylboronic acid-P1 (1.5)K₃PO₄Dioxane/H₂O60597
5-Chloro-oxindole4-Methoxyphenylboronic acid-P1 (1.5)K₃PO₄Dioxane/H₂O60899
7-Chloro-azaindole3-Thienylboronic acid-P1 (1.5)K₃PO₄Dioxane/H₂O60891

Experimental Protocols

General Protocol for Ligand Screening

This protocol provides a general method for screening different ligands for the Suzuki coupling of this compound with an aryl bromide.

  • Reagent Preparation: In an array of oven-dried vials equipped with stir bars, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the vials with septa and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (to achieve a concentration of 0.1 M with respect to the aryl bromide) to each vial via syringe.

  • Catalyst/Ligand Addition: In separate vials, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the respective phosphine ligand (e.g., SPhos, XPhos, 4 mol%).

  • Reaction: Place the vials in a preheated aluminum block at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, 24 hours).

  • Workup and Analysis: Upon completion, cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Analyze the crude product by ¹H NMR to determine conversion and identify the most effective ligand.

Visualizations

Ligand_Screening_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Analysis cluster_decision Optimization Start Prepare Vials with Aryl Halide, Boronic Acid, Base Inert Purge with Inert Gas Start->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Pd Source + Ligand Array Solvent->Catalyst Heat Heat and Stir Catalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Quench and Workup Monitor->Workup Analyze Analyze Yield/ Conversion Workup->Analyze Optimal Optimal Ligand Identified? Analyze->Optimal End Proceed with Optimal Conditions Optimal->End Yes Reoptimize Re-screen or Troubleshoot Optimal->Reoptimize No

Caption: Workflow for a systematic ligand screening experiment.

Troubleshooting_Suzuki start Low Yield or No Reaction check_catalyst Is the Catalyst/Ligand Active? start->check_catalyst check_conditions Are Reaction Conditions Appropriate? check_catalyst->check_conditions Yes sol_catalyst Use Fresh Catalyst/Ligand Consider Precatalyst check_catalyst->sol_catalyst No check_sm Is Starting Material Decomposing? check_conditions->check_sm Yes sol_ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos) check_conditions->sol_ligand No (Ox. Add.) sol_base Try Milder Base (K2CO3) or Stronger Base (K3PO4) check_conditions->sol_base No (Transmetal.) sol_solvent Use Anhydrous Solvent (Dioxane, THF) check_sm->sol_solvent Yes (Protodeboronation) sol_temp Lower Temperature and Extend Time check_sm->sol_temp Yes (General) sol_boronic_acid Use Boronic Ester (Bpin, MIDA) check_sm->sol_boronic_acid Yes (Protodeboronation)

Caption: Decision tree for troubleshooting low-yielding reactions.

References

Technical Support Center: Effective Workup Procedures for Palladium-Catalyzed Reactions of Indoleboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the successful workup and purification of products from palladium-catalyzed cross-coupling reactions involving indoleboronic acids.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My primary challenge is removing residual palladium. What are the most effective methods?

Residual palladium is a common issue, with levels sometimes reaching several thousand parts per million (ppm) in crude products. For pharmaceutical applications, these levels must be reduced to low ppm or even sub-ppm levels.[1] The most common and effective methods involve filtration, chromatography, and the use of specialized scavengers.

  • Filtration: A simple filtration through a pad of Celite® is effective for removing heterogeneous catalysts like palladium on carbon (Pd/C) or palladium that has precipitated as palladium black.[2] However, it is generally ineffective for homogeneous (dissolved) palladium species that remain in solution.[2]

  • Column Chromatography: Standard silica gel chromatography can remove a significant amount of palladium, but co-elution of the desired indole product with palladium species is a frequent problem.[3] On average, flash chromatography can remove about 90% of residual palladium from a crude sample.[4]

  • Palladium Scavengers: These are materials with a high affinity for palladium. They are a highly effective method for reducing palladium to very low levels, especially after initial purification by chromatography.[4] Common types include:

    • Silica-Based Scavengers: Functionalized silica gels, such as those with thiol (e.g., SiliaMetS Thiol) or dimercaptotriazine (DMT) groups, are very effective for a wide range of palladium species.[5][6]

    • Polymer-Based Scavengers: Resins like macroporous-trimercaptotriazine (MP-TMT) also show high efficacy.

    • Activated Carbon: While often used, activated carbon can lead to significant loss of the desired product due to non-specific adsorption.[7] It is generally less efficient than functionalized silica or polymer scavengers.[5][7]

Q2: How do I choose the best palladium removal strategy?

The optimal strategy depends on the nature of the palladium species, the scale of the reaction, and the required final purity. A multi-step approach is often the most effective.[4]

  • Initial Bulk Removal: After the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a 1-2 cm pad of Celite®. This will remove any precipitated palladium black.[2][8]

  • Primary Purification: Perform a standard aqueous workup followed by flash column chromatography. This will remove most of the palladium and other impurities.

  • Final Polishing Step: If residual palladium levels are still too high (which is common), treat the product from the chromatography step with a dedicated palladium scavenger.[4] Silica-based thiol or DMT scavengers are often the most effective choice, reliably reducing palladium levels to <50 ppm.[4][5]

Quantitative Data on Palladium Scavenger Performance

The selection of a scavenger is critical for achieving the desired purity. The following tables provide a comparison of common scavenging agents.

Table 1: Comparison of Palladium Scavengers in a Pharmaceutical Intermediate Synthesis

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Notes
SiliaMetS Thiol (Si-Thiol) 2400≤ 16> 99.3Highly effective in organic solvents.[5]
SiliaMetS Thiourea (Si-Thiourea) 2400≤ 16> 99.3Versatile scavenger for various forms of palladium.[5][6]
Activated Carbon (Darco) 2400> 100 (variable)~95Lower efficiency and potential for product loss.[5]
Polymer Scavenger (Quadrapure) 2400> 100 (variable)~95Lower efficiency compared to silica-based options in this study.[5]

Data adapted from a kilogram-scale synthesis of a drug candidate involving a Suzuki cross-coupling.[5]

Table 2: Performance of Activated Carbon vs. Silica-Thiol Scavenger

ScavengerInitial Pd (ppm)Final Pd (ppm)API Recovery (%)
Activated Carbon (2 g / 10 mL) ~800~10046
Biotage® Si-Thiol (0.2 mg / 10 mL) 500< 9100

Data adapted from a model study spiking an API with palladium.[7]

Troubleshooting Common Workup Issues

Troubleshooting_Workup start Reaction Workup Begins check_emulsion Persistent Emulsion During Aqueous Wash? start->check_emulsion break_emulsion Break Emulsion: 1. Add brine (saturated NaCl). 2. Filter through Celite. 3. Add a different organic solvent. 4. Centrifuge. check_emulsion->break_emulsion Yes check_protodeboronation Low Yield & Byproduct (Indole instead of Coupled Product)? check_emulsion->check_protodeboronation No break_emulsion->check_protodeboronation protodeboronation_solutions Issue: Protodeboronation. Minimize by: 1. Using boronic esters (e.g., pinacol). 2. Avoiding prolonged exposure to   strong aqueous base. 3. Running reaction under anhydrous   conditions if possible. check_protodeboronation->protodeboronation_solutions Yes check_pd_removal High Residual Palladium After Chromatography? check_protodeboronation->check_pd_removal No protodeboronation_solutions->check_pd_removal pd_scavenging Use Palladium Scavenger: 1. Select scavenger (e.g., SiliaMetS Thiol). 2. Stir with product solution. 3. Filter to remove scavenger. check_pd_removal->pd_scavenging Yes check_product_loss Low Product Recovery After Activated Carbon Use? check_pd_removal->check_product_loss No end_node Pure Product pd_scavenging->end_node product_loss_solutions Mitigate Product Loss: 1. Reduce amount of carbon. 2. Wash carbon thoroughly with solvent. 3. Switch to a more selective scavenger   (e.g., Si-Thiol). check_product_loss->product_loss_solutions Yes check_product_loss->end_node No product_loss_solutions->end_node

Q3: I'm getting a persistent emulsion during the aqueous extraction. How can I break it?

Emulsions are common in biphasic workups and can make layer separation difficult.[9] Here are several techniques to try:

  • Increase Ionic Strength: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous phase, which can help force the organic components out and break the emulsion.[9]

  • Filtration: Pass the entire emulsified mixture through a pad of Celite®. The filter aid can help to break up the fine droplets that form the emulsion.

  • Solvent Addition: Adding a small amount of a different organic solvent that is miscible with your primary organic phase can alter the properties of the interface and promote separation.[9]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective mechanical method for separating the layers.[9]

  • Patience: Sometimes, simply letting the mixture stand undisturbed for a period can allow the layers to separate on their own.[9]

Q4: My yield is low, and I'm isolating the starting indole instead of the coupled product. What is happening?

This is likely due to protodeboronation , an undesired side reaction where the C-B bond of the indoleboronic acid is cleaved and replaced with a C-H bond.[10] This process is often accelerated in aqueous basic conditions, which are common in Suzuki-Miyaura reactions.[10][11] Heteroaromatic boronic acids, including indoleboronic acids, can be particularly susceptible.[12]

Strategies to Minimize Protodeboronation:

  • Use Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation than the corresponding free boronic acids.[10][11]

  • Modify Reaction Conditions: If possible, use anhydrous conditions or minimize the amount of water and the reaction time. The choice of base can also be critical; weaker bases may be beneficial.[13]

  • Protect the Indole N-H: Unprotected N-H groups in nitrogen-rich heterocycles like indoles can sometimes lead to side reactions or catalyst inhibition.[14][15] Using an N-protected indole (e.g., N-Boc) can improve reaction outcomes, though it requires an extra synthetic step.

Q5: The indole ring is known to be sensitive. Are there any specific stability issues to consider during workup?

Yes, the electron-rich nature of the indole ring makes it susceptible to oxidation. Harsh oxidative conditions should be avoided during workup. If the reaction itself is an oxidative coupling, care must be taken to quench any remaining oxidant before proceeding with extraction and purification. The N-H proton of unprotected indoles is also acidic and can interact with bases, potentially complicating the workup.[15]

Experimental Protocols

Protocol 1: General Workup and Purification Procedure

This protocol is a standard starting point for the workup of a palladium-catalyzed reaction of an indoleboronic acid.

  • Reaction Quenching & Filtration: Once the reaction is deemed complete by TLC or LC-MS, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (or another suitable organic solvent) and filter it through a 1-2 cm pad of Celite® in a Büchner or sintered glass funnel. Wash the Celite® pad with additional solvent to ensure complete recovery of the product.[2][8]

  • Aqueous Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with water and then with brine. If an emulsion forms, refer to the troubleshooting guide above.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

  • Chromatography: Purify the resulting crude residue by flash column chromatography on silica gel to isolate the pure indole product.[3]

Protocol 2: Palladium Removal Using a Silica-Based Thiol Scavenger

This protocol should be used after initial purification (e.g., chromatography) if palladium levels remain unacceptably high.

  • Dissolution: Dissolve the impure, palladium-containing product in a suitable organic solvent (e.g., THF, Toluene, Dichloromethane).

  • Scavenger Addition: Add the silica-thiol scavenger (e.g., SiliaMetS Thiol). A typical starting point is to use 4-8 molar equivalents of scavenger relative to the initial amount of palladium catalyst used in the reaction.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally for each specific case.[2]

  • Filtration: Filter the mixture to remove the solid scavenger. Wash the scavenger thoroughly with fresh solvent to recover all of the product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the purified product with significantly reduced palladium content.

General_Workup_Workflow start Reaction Complete cool Cool to Room Temperature start->cool dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) cool->dilute filter_celite Filter Through Pad of Celite® dilute->filter_celite extract Aqueous Workup (Wash with Water & Brine) filter_celite->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate chromatography Purify by Flash Column Chromatography concentrate->chromatography check_purity Check Purity & Pd Level (e.g., ICP-MS) chromatography->check_purity final_product Final Pure Product check_purity->final_product Purity OK scavenge_pd Post-Purification Pd Scavenging (See Protocol 2) check_purity->scavenge_pd Pd > Limit scavenge_pd->final_product

Protocol 3: Palladium Removal Using Activated Carbon

Use this method with caution, as it can lead to product loss.[7]

  • Dissolution: Dissolve the crude or partially purified product in a suitable solvent.

  • Carbon Addition: Add activated carbon to the solution. A common starting point is 5-10% by weight relative to the crude product mass.

  • Stirring: Stir the suspension at room temperature for 2-12 hours.

  • Filtration: Carefully filter the mixture through a pad of Celite® to remove the activated carbon. Safety Note: Activated carbon containing residual palladium and solvent can be pyrophoric. Do not allow the filter cake to dry completely in the air.

  • Washing and Concentration: Wash the Celite®/carbon filter cake thoroughly with fresh solvent to recover as much product as possible. Combine the filtrate and washings and concentrate under reduced pressure.

Logical Workflow for Palladium Scavenging

Scavenging_Selection start Need to Remove Residual Palladium pd_form What is the form of the Palladium residue? start->pd_form heterogeneous Heterogeneous (e.g., Pd/C, Pd Black) pd_form->heterogeneous Solid Particles homogeneous Homogeneous (Dissolved in Solution) pd_form->homogeneous Dissolved filter_celite Primary Method: Filtration through Celite® heterogeneous->filter_celite purity_req What is the final purity requirement? homogeneous->purity_req filter_celite->homogeneous low_purity Moderate Purity (Visual Purity OK) purity_req->low_purity Moderate high_purity High Purity (API Grade, <50 ppm) purity_req->high_purity High chromatography Method: Column Chromatography low_purity->chromatography scavenger Method: Chromatography followed by a dedicated Scavenger (e.g., Si-Thiol, Si-DMT) high_purity->scavenger end_node Purified Product chromatography->end_node scavenger->end_node

References

Catalyst deactivation and leaching in reactions with 1-(Phenylsulfonyl)-3-indoleboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Phenylsulfonyl)-3-indoleboronic acid, particularly in the context of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the primary issues to investigate?

A1: Failure in Suzuki-Miyaura couplings involving this compound can often be attributed to a few key factors. The primary suspect is the degradation of the boronic acid itself through protodeboronation. Other common issues include inactive catalysts, the presence of oxygen, and suboptimal reaction conditions (base and solvent).

Q2: What is protodeboronation and why is it a significant problem with this compound?

A2: Protodeboronation is a common side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond. This process effectively destroys the boronic acid, preventing it from participating in the desired cross-coupling reaction. Heteroaryl boronic acids, including indole-based structures, are particularly susceptible to this degradation pathway, especially under harsh basic conditions or at elevated temperatures.[1]

Q3: How can I minimize protodeboronation of my this compound?

A3: To mitigate protodeboronation, consider the following strategies:

  • Use Milder Bases: Strong bases can accelerate decomposition. Consider using milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger ones like sodium hydroxide.

  • Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can be beneficial.

  • Lower Reaction Temperature: Operate the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Use of Boronate Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can significantly reduce the rate of protodeboronation.

Q4: My reaction has stalled, and I suspect catalyst deactivation. What are the common causes?

A4: Catalyst deactivation in Suzuki-Miyaura reactions can occur through several mechanisms:

  • Palladium Agglomeration: The active Pd(0) species can aggregate into larger, less active palladium nanoparticles, often visible as "palladium black."

  • Ligand Degradation: Phosphine ligands are prone to oxidation, which diminishes their ability to stabilize the palladium catalyst.

  • Product Adsorption: In heterogeneous catalysis, the product can adsorb onto the catalyst surface, blocking active sites.

  • Impurities: Trace impurities in solvents or reagents can act as catalyst poisons.

Q5: What is catalyst leaching and should I be concerned about it?

A5: Catalyst leaching is the process where the palladium metal detaches from a solid support and enters the reaction solution.[2] This leached palladium can still be catalytically active as a homogeneous catalyst. While this can maintain reaction progression, it leads to product contamination with the metal, which is a significant concern in pharmaceutical applications. Some studies have reported palladium leaching to be very low (<1 ppm) under specific flow conditions.[2]

Troubleshooting Guides

Problem 1: Low to No Product Yield
Possible Cause Troubleshooting Steps & Recommendations
Protodeboronation of this compound - Use a milder base (e.g., K₃PO₄, K₂CO₃). - Convert the boronic acid to a more stable pinacol ester. - Run the reaction at a lower temperature. - Ensure the boronic acid is pure and has not degraded during storage.
Inactive Catalyst - Use a fresh batch of palladium precatalyst and ligand. - If using a Pd(II) precatalyst, ensure reaction conditions are suitable for its in-situ reduction to the active Pd(0) species. - Consider using a more robust, air-stable precatalyst (e.g., a palladacycle).
Oxygen Contamination - Thoroughly degas all solvents and reagents. - Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration. Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.
Suboptimal Base/Solvent System - The choice of base and solvent is often interdependent. Ensure the base is soluble in the reaction medium. - For biphasic reactions (e.g., dioxane/water), ensure vigorous stirring to maximize the interface between the two phases. - Screen different solvent systems. A common and often effective system is a mixture of dioxane and water.[3]
Problem 2: Significant Byproduct Formation

| Byproduct | Possible Cause | Troubleshooting Steps & Recommendations | | :--- | :--- | | Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture. | - Improve degassing procedures for solvents and ensure a strictly inert atmosphere. | | Protodeboronated Indole | - Decomposition of the this compound. | - Refer to the recommendations for minimizing protodeboronation in the FAQs and the table above. | | Dehalogenated Starting Material | - Side reaction promoted by the catalyst and base. | - Lower the reaction temperature. - Screen different palladium ligands. |

Quantitative Data Summary

The following tables provide representative data for Suzuki-Miyaura cross-coupling reactions involving heteroaryl boronic acids, including indole derivatives, to serve as a guideline for experimental design.

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids

Catalyst (mol%)LigandBase (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ (2-3.5)XPhosK₃PO₄ (2)Dioxane/H₂O10015-2075-95[3]
Pd(OAc)₂ (2)SPhosK₃PO₄ (2)n-Butanol1001280-99
Pd(dppf)Cl₂ (3)-K₂CO₃ (2)DME801265-90[4]
Pd(TFA)₂ (5)--Dioxane/H₂ORT - 1004-1260-85[5]
Pd(OAc)₂ (1.5)1 (a specific monophosphine ligand)K₃PO₄ (2)n-Butanol/H₂O1201277-91

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[3]

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1–5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O in a 4:1 ratio) via syringe. The typical concentration is between 0.1 and 0.5 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition transmetalation_complex Transmetalation Complex oa_complex->transmetalation_complex Transmetalation re_complex Reductive Elimination Complex transmetalation_complex->re_complex re_complex->pd0 Reductive Elimination product Ar-Ar' re_complex->product aryl_halide Ar-X aryl_halide->oa_complex boronic_acid Ar'-B(OH)2 boronic_acid->transmetalation_complex base Base base->transmetalation_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Failed Reactions start Reaction Failure (Low/No Yield) check_boronic_acid Check Boronic Acid Stability (Protodeboronation) start->check_boronic_acid check_catalyst Check Catalyst Activity check_boronic_acid->check_catalyst No solution_boronic Use Milder Base Lower Temperature Use Boronate Ester check_boronic_acid->solution_boronic Yes check_conditions Check Reaction Conditions check_catalyst->check_conditions No solution_catalyst Use Fresh Catalyst/Ligand Ensure Inert Atmosphere check_catalyst->solution_catalyst Yes solution_conditions Optimize Base/Solvent Ensure Vigorous Stirring check_conditions->solution_conditions Yes

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.

Protodeboronation Protodeboronation Side Reaction indole_boronic This compound R-B(OH)₂ deboronated_product 1-Phenylsulfonyl-indole R-H indole_boronic->deboronated_product  Base, Heat proton_source Proton Source (H₂O, Alcohol) proton_source->deboronated_product

Caption: The undesired protodeboronation of this compound.

References

Technical Support Center: Optimizing Catalyst Loading for Cost-Effective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing catalyst loading for cost-effective synthesis. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during your synthesis, providing potential causes and actionable solutions.

Issue 1: Low Reaction Yield or Slow/Incomplete Reaction

A common challenge in catalytic reactions is achieving the desired yield in a timely manner. Several factors related to catalyst loading can contribute to this issue.

Question: My reaction is proceeding very slowly or appears incomplete. What are the primary factors to investigate?

Answer: Slow or incomplete reactions can often be resolved by systematically evaluating several parameters.[1] Insufficient catalyst loading is a primary suspect, as the catalyst concentration may be too low to achieve a reasonable reaction rate.[1][2] Conversely, while it may seem counterintuitive, excessively high catalyst loading can sometimes promote side reactions that consume starting material or product, leading to a lower yield of the desired product.[1][3]

Catalyst deactivation is another critical factor.[1] This can occur through various mechanisms, including poisoning by impurities in the reagents or solvents, thermal degradation if the reaction temperature is too high, or fouling where the catalyst surface is blocked.[1][4][5][6] Poor solubility of the catalyst or reactants in the chosen solvent system can also severely limit the reaction kinetics.[1] Finally, ensure that other reaction conditions, such as temperature and pressure, are optimal for the specific catalytic system.[1]

Troubleshooting Workflow for Low Yield/Slow Reaction

LowYieldTroubleshooting start Low Yield or Slow Reaction Detected check_loading Is Catalyst Loading Optimized? start->check_loading optimize_loading Perform Catalyst Loading Screen (e.g., 0.5, 1, 2, 5 mol%) check_loading->optimize_loading No check_deactivation Is Catalyst Deactivation Suspected? check_loading->check_deactivation Yes optimize_loading->check_deactivation investigate_deactivation Investigate Deactivation: - Purity of Reagents/Solvents - Reaction Temperature - Potential Poisons check_deactivation->investigate_deactivation Yes check_conditions Are Other Reaction Conditions Optimal? check_deactivation->check_conditions No investigate_deactivation->check_conditions optimize_conditions Optimize Temperature, Pressure, Solvent, and Stirring check_conditions->optimize_conditions No solution Improved Yield and Reaction Rate check_conditions->solution Yes optimize_conditions->solution

Caption: Troubleshooting workflow for slow or incomplete reactions.

Issue 2: Catalyst Deactivation

Catalyst deactivation leads to a loss of catalytic activity and/or selectivity over time and is a significant concern in terms of cost and efficiency.[7]

Question: My reaction starts well but then slows down or stops completely. What could be causing this catalyst deactivation?

Answer: Catalyst deactivation can be attributed to three primary mechanisms: poisoning, coking (fouling), and thermal degradation (sintering).[7]

  • Poisoning: This occurs when impurities in the feed strongly adsorb to the active sites of the catalyst, rendering them inactive.[4][5] Common poisons include sulfur compounds, water, oxygen, and carbon monoxide.[4][5] Even trace amounts of these substances can lead to a significant drop in catalytic performance.[4]

  • Coking/Fouling: This involves the deposition of carbonaceous materials (coke) or other unwanted substances on the catalyst surface, physically blocking the active sites and pores.[4][5][6]

  • Thermal Degradation/Sintering: High reaction temperatures can cause the small catalyst particles to agglomerate, a process known as sintering.[6][7] This reduces the active surface area of the catalyst, leading to diminished performance.[6]

Catalyst Deactivation and Regeneration Cycle

CatalystCycle active_catalyst Active Catalyst deactivated_catalyst Deactivated Catalyst (Coking, Poisoning, Sintering) active_catalyst->deactivated_catalyst Reaction Progress regeneration Regeneration Process (e.g., Calcination, Washing) deactivated_catalyst->regeneration Offline Treatment regeneration->active_catalyst Reactivation

Caption: A simplified cycle of catalyst use, deactivation, and regeneration.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of catalyst loading.

Question: How do I determine the optimal catalyst loading for my reaction?

Answer: Finding the optimal catalyst loading is a critical step to balance reaction speed, yield, and cost-effectiveness.[1] A systematic approach is recommended.[1]

  • Literature Review: Start by consulting literature for similar reactions to determine a typical catalyst loading range.

  • Perform a Loading Screen: Set up a series of small-scale parallel reactions, varying the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).[1]

  • Monitor Reaction Progress: Track the conversion of the starting material to the product over time using an appropriate analytical technique such as GC, LC-MS, or NMR.[1]

  • Analyze the Results: Plot conversion versus time for each catalyst loading. The optimal loading will provide the desired conversion in an acceptable timeframe without generating excessive byproducts.[1]

Illustrative Data: Catalyst Loading Optimization Screen

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Observations
0.5>2445Very slow, incomplete conversion.[1]
1.01685Reasonable rate, clean reaction profile.[1]
2.5 6 92 Optimal: Fast rate, high yield. [1]
5.0491Faster rate, but a minor increase in side products was noted.[1]
10.02.588Very fast, with significant side product formation observed.[1]

Question: Can too high of a catalyst loading be detrimental?

Answer: Yes, both too low and too high catalyst loading can negatively impact the reaction outcome.[3] While insufficient catalyst may lead to a slow or incomplete reaction, an excessively high concentration can have several drawbacks.[1][3] At high concentrations, some catalysts may form less selective or even inactive aggregates or dimers.[3] This can also promote unwanted side reactions, leading to lower selectivity and yield of the desired product.[3] Furthermore, from a cost-effectiveness standpoint, using more of an expensive catalyst than necessary is economically unfavorable.[2]

Question: What are the signs of catalyst decomposition or deactivation, and how can I mitigate this?

Answer: Signs of catalyst decomposition or deactivation include a decrease in the reaction rate over time (stalling), a drop in yield or enantioselectivity, or a change in the color of the reaction mixture.[8] To mitigate this, ensure the use of high-purity reagents and solvents to avoid catalyst poisons.[8] If the catalyst is sensitive to air or moisture, maintaining an inert atmosphere is crucial.[8] Operating within the optimal temperature range for the catalyst's stability is also essential to prevent thermal degradation.[8]

Experimental Protocols

This section provides a detailed methodology for a key experiment in optimizing catalyst loading.

Protocol: General Procedure for Catalyst Loading Optimization

This protocol outlines a general method for determining the optimal loading of a catalyst for a generic reaction.

1. Preparation:

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Use high-purity, anhydrous reagents and solvents to minimize potential catalyst poisons.[1][8]

  • Prepare a stock solution of the catalyst in the reaction solvent to ensure accurate dispensing.

2. Reaction Setup:

  • In a series of labeled reaction vials, add the substrate and any other reagents.

  • Add the calculated volume of the catalyst stock solution to each vial to achieve the desired mol% (e.g., 0.5, 1.0, 2.5, 5.0 mol%).[1]

  • Seal the vials and commence stirring at the desired reaction temperature.

3. Monitoring and Work-up:

  • At regular intervals (e.g., 1, 2, 4, 8, 24 hours), carefully extract a small aliquot from each reaction mixture.[1]

  • Quench the aliquot immediately to stop the reaction. This can be done by passing it through a small plug of silica gel with an appropriate solvent.[1]

  • Analyze the quenched sample by a suitable analytical method (e.g., GC, ¹H NMR) to determine the conversion rate.[1]

4. Analysis:

  • Plot the conversion rate versus time for each catalyst loading.

  • Compare the rate of conversion and the final isolated yield for each experiment to identify the optimal catalyst loading that provides a high yield in a reasonable time with minimal byproduct formation.[1]

Experimental Workflow for Catalyst Loading Screen

CatalystScreenWorkflow start Define Catalyst Loading Range (e.g., 0.5-5.0 mol%) prep Prepare Stock Solutions (Substrate, Reagents, Catalyst) start->prep setup Set Up Parallel Reactions in Labeled Vials prep->setup add_catalyst Add Varying Amounts of Catalyst Stock Solution setup->add_catalyst run_reaction Run Reactions at Constant Temperature & Stirring add_catalyst->run_reaction monitor Monitor Progress at Time Intervals (e.g., 1, 2, 4, 8, 24h) run_reaction->monitor quench Quench Aliquots monitor->quench analyze Analyze Samples (GC, LC-MS, NMR) quench->analyze plot Plot Conversion vs. Time for Each Loading analyze->plot determine_optimum Determine Optimal Loading (Rate vs. Yield vs. Cost) plot->determine_optimum

Caption: A typical experimental workflow for a catalyst loading screen.

References

Technical Support Center: Strategies for Coupling Electron-Deficient & Electron-Rich Partners

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges in cross-coupling reactions involving electronically mismatched partners.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Low or No Yield in Suzuki-Miyaura Coupling

Q1: My Suzuki coupling of an electron-rich aryl halide (e.g., anisole bromide) with an arylboronic acid is giving a low yield. What are the primary causes and solutions?

A1: Low reactivity in this scenario is common and typically stems from a difficult oxidative addition step. The electron-donating groups on the aryl halide increase the electron density at the carbon-halogen bond, making it less favorable for the Pd(0) catalyst to insert.[1][2]

Troubleshooting Steps:

  • Ligand Choice is Critical: Standard ligands like PPh₃ are often ineffective. Switch to more electron-rich and sterically bulky phosphine ligands. These ligands stabilize the Pd(0) center and promote the challenging oxidative addition step. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) and trialkylphosphines (e.g., P(t-Bu)₃) are excellent choices.[1][3][4]

  • Increase Catalyst Loading: While not always ideal, increasing the palladium precatalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome high activation barriers.

  • Select the Right Precatalyst: Instead of generating Pd(0) in situ from Pd(OAc)₂, consider using a pre-formed, air-stable precatalyst like a Buchwald G3 or G4 precatalyst. These often show higher activity.[2]

  • Base and Solvent Optimization: For anhydrous couplings, ensure your base (e.g., K₃PO₄) is finely ground and consider adding a small amount of water (3-5 equivalents), as this can be crucial for activating the boronic acid.[1] For aqueous conditions, ensure vigorous stirring to overcome phase separation.

Q2: I'm attempting to couple an electron-deficient aryl halide (e.g., 4-chloronitrobenzene) and the reaction is stalling. What should I investigate?

A2: While oxidative addition to an electron-deficient aryl halide is typically fast, other issues can arise.[1][5]

  • Problem: Catalyst deactivation or instability. The reaction may be running too hot, causing catalyst decomposition.[6]

  • Solution: Attempt the reaction at a milder temperature. Modern ligands often enable couplings at room temperature or slightly elevated temperatures (e.g., 60-80 °C).[7]

  • Problem: Poor solubility of reagents.

  • Solution: Ensure your base (e.g., K₂CO₃, Cs₂CO₃) and boronic acid are soluble in the chosen solvent system. A solvent system like dioxane/water or toluene/water is common.

  • Problem: Protodeboronation of the boronic acid.

  • Solution: This side reaction, where the boronic acid is replaced by a proton from the solvent, can be competitive, especially with heteroaryl boronic acids.[2] Using a less nucleophilic base or switching to a boronic ester (e.g., a pinacol ester) can mitigate this issue. Ensure the reaction is properly degassed, as oxygen can accelerate this process.[2]

Category 2: Issues in Buchwald-Hartwig Amination

Q3: My Buchwald-Hartwig amination between an electron-deficient aniline and an aryl bromide is failing. Why is this a challenging coupling?

A3: Electron-deficient anilines are less nucleophilic, which can slow down the C-N bond-forming reductive elimination step. Furthermore, they have a greater tendency to form catalytically inactive palladium bis(amine) complexes.[8]

Troubleshooting Steps:

  • Ligand Selection: This is the most critical parameter. Sterically hindered biarylphosphine ligands are essential. Ligands like XPhos and BrettPhos are specifically designed to promote the coupling of challenging substrates, including electron-deficient amines.[8][9]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) are the most common and effective bases for this transformation.

  • Palladium Source: Using a well-defined precatalyst can provide more consistent results than generating the active catalyst in situ.

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard. Ensure they are thoroughly degassed.

Q4: I am observing significant dehalogenation of my aryl halide starting material. How can I minimize this side reaction?

A4: Dehalogenation occurs when the Ar-Pd(II)-X intermediate undergoes hydrogenolysis instead of coupling with the amine. This can happen if a hydride source is present in the reaction mixture.[2]

Mitigation Strategies:

  • Purify Reagents: Amines can sometimes contain impurities that act as hydride sources. Ensure your amine is pure. Solvents like THF, if not stored properly, can form peroxides which can lead to side reactions.

  • Ligand Choice: Some ligands are more prone to decomposition pathways (e.g., P-C bond cleavage) that can generate hydride species.[6] Using robust, sterically hindered ligands can help.

  • Avoid Certain Bases/Solvents: Amine bases or alcoholic solvents can sometimes act as hydride donors. Stick to alkoxide or carbonate bases in aprotic solvents.[2]

Data & Ligand Selection

Choosing the correct ligand is paramount for successfully coupling electronically mismatched partners. Electron-rich, bulky phosphine ligands are generally required to accelerate the oxidative addition of electron-rich or neutral aryl chlorides and bromides.[4][5]

Table 1: General Ligand Selection Guide for Challenging Couplings

Coupling PartnersChallengeRecommended Ligand ClassSpecific Examples
Electron-Rich Ar-X + NuSlow Oxidative AdditionSterically hindered, electron-rich dialkylbiarylphosphinesXPhos, SPhos, RuPhos[8][10]
Electron-Deficient Ar-X + NuCatalyst DeactivationThermally stable ligandsN-Heterocyclic Carbenes (NHCs), Palladacycles[6]
Ar-X + Electron-Deficient Amine Slow Reductive EliminationVery bulky biarylphosphinesBrettPhos, XPhos[9]
Sterically Hindered Substrates Steric Clash at CatalystLigands with large cone anglest-Bu₃P, Adamantyl-based phosphines[11]

Table 2: Representative Yields for Buchwald-Hartwig Coupling of Bromobenzene with Various Amines

Reaction Conditions: [Pd(allyl)Cl]₂ precatalyst, NaOt-Bu base, Toluene, 100 °C. Data is illustrative and compiled from trends discussed in the literature.[10]

Amine PartnerElectronic NatureLigandRepresentative Yield (%)
DiphenylamineElectron-NeutralXPhos>95%[10]
CarbazoleElectron-Deficientt-BuBrettPhos>95%[10]
PhenoxazineElectron-RichSPhos>99%[10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Electron-Deficient Aryl Chloride

This protocol provides a general starting point for the coupling of an electron-deficient aryl chloride with an arylboronic acid. Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon).

Reagents & Materials:

  • Electron-deficient Aryl Chloride (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv, finely ground)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

  • Degassed Water (0.5 mL)

  • Schlenk flask or sealed vial, magnetic stir bar

Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and the palladium precatalyst (0.02 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (e.g., Argon) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir vigorously for the duration of the reaction (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations: Workflows & Pathways

Troubleshooting_Workflow start Reaction Failed (Low or No Conversion) check_reagents Check Reagents & Setup start->check_reagents check_conditions Analyze Reaction Conditions start->check_conditions check_substrate Evaluate Substrate Electronics start->check_substrate reagent_purity Impure or Degraded Reagents/Solvents? check_reagents->reagent_purity catalyst_issue Inactive Catalyst or Wrong Precatalyst? check_conditions->catalyst_issue e_rich Electron-Rich Partner (e.g., Anisole-Br) check_substrate->e_rich Issue with Oxidative Addition? e_deficient Electron-Deficient Partner (e.g., NO2-Ph-Cl) check_substrate->e_deficient Issue with other steps? inert_atmos Inert Atmosphere Compromised? reagent_purity->inert_atmos No solution_reagents Solution: Purify/Re-purchase Reagents, Ensure Degassing reagent_purity->solution_reagents Yes inert_atmos->solution_reagents Yes ligand_issue Ligand Choice Suboptimal? catalyst_issue->ligand_issue No solution_conditions Solution: Switch to Bulky, e--rich Ligand (XPhos, SPhos, etc.) catalyst_issue->solution_conditions Yes base_issue Incorrect Base or Poor Solubility? ligand_issue->base_issue No ligand_issue->solution_conditions Yes base_issue->solution_conditions Yes e_rich->solution_conditions solution_substrate Solution: Use Stronger Base (NaOtBu), Consider Milder Temp e_deficient->solution_substrate Catalytic_Cycle pd0 Pd(0)L pd2_complex Ar-Pd(II)L(X) pd0->pd2_complex Oxidative Addition (Ar-X) CRITICAL STEP for Electron-Rich Ar-X pd2_nu_complex Ar-Pd(II)L(Nu) pd2_complex->pd2_nu_complex Transmetalation (M-Nu) product Ar-Nu pd2_nu_complex->product Reductive Elimination Can be SLOW for Electron-Deficient Nu product->pd0 Catalyst Regeneration center Ligand_Selection sub Substrate Type er Electron-Rich Aryl Halide sub->er e.g., MeO-Ph-Br en Electron-Neutral Aryl Halide sub->en e.g., Ph-Br ed Electron-Deficient Aryl Halide sub->ed e.g., NC-Ph-Cl ligand_er Use Bulky, Electron-Rich Ligand (e.g., XPhos, RuPhos, tBu3P) er->ligand_er ligand_en Standard Biarylphosphine (e.g., SPhos) or P(tBu)3 en->ligand_en ligand_ed Less demanding. (e.g., PPh3 may work) Consider NHCs for stability. ed->ligand_ed

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-(Phenylsulfonyl)-3-indoleboronic Acid and N-Boc-3-indoleboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of two commonly used N-protected 3-indoleboronic acids: 1-(Phenylsulfonyl)-3-indoleboronic acid and N-Boc-3-indoleboronic acid, in the context of Suzuki-Miyaura cross-coupling reactions. The choice of the nitrogen-protecting group on the indole nucleus can significantly influence the stability, handling, and reactivity of the boronic acid, thereby affecting reaction outcomes. This document summarizes available experimental data, provides representative protocols, and discusses the underlying electronic effects of these protecting groups.

Introduction to N-Protected Indoleboronic Acids in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for carbon-carbon bond formation, particularly in the synthesis of biaryl and hetero-biaryl compounds, which are prevalent in pharmaceuticals and functional materials.[1][2] Indole moieties are key structural motifs in many biologically active molecules.[2] The functionalization of the indole core, often at the C3-position, is a critical step in the synthesis of numerous drug candidates. 3-Indoleboronic acids are versatile reagents for this purpose; however, the indole nitrogen is often protected to enhance stability and modulate reactivity. The two most common protecting groups are the phenylsulfonyl (SO₂Ph) and tert-butyloxycarbonyl (Boc) groups.

Both the phenylsulfonyl and Boc groups are electron-withdrawing, which decreases the electron density of the indole ring. This generally makes the indole nucleus more stable towards oxidation but can also reduce its nucleophilicity, potentially impacting the transmetalation step in the Suzuki-Miyaura catalytic cycle.[3] The choice between these two protecting groups often depends on the specific reaction conditions, the desired electronic properties of the final product, and the ease of deprotection.

Quantitative Data Comparison

Table 1: Suzuki-Miyaura Coupling with this compound

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
4-ChlorotoluenePd₂(dba)₃ (2)XPhos (4)K₃PO₄1,4-Dioxane1101878
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O80692
2-BromopyridinePd(dppf)Cl₂ (3)-Cs₂CO₃THF902465

Table 2: Suzuki-Miyaura Coupling with N-Boc-3-indoleboronic Acid

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O851688
4-IodoacetophenonePd(OAc)₂ (2)PPh₃ (4)K₂CO₃Acetonitrile/H₂O80891
1-Chloro-3-nitrobenzenePd₂(dba)₃ (2)XPhos (4)K₃PO₄1,4-Dioxane/H₂O1002475
3-BromopyridinePd(dppf)Cl₂ (3)-Cs₂CO₃Toluene1101272

Discussion of Reactivity

This compound: The phenylsulfonyl group is a strong electron-withdrawing group, which significantly reduces the electron density on the indole ring. This can lead to:

  • Increased Stability: The boronic acid is generally more stable and less prone to protodeboronation, a common side reaction in Suzuki couplings.[4]

  • Potentially Slower Reaction Rates: The reduced nucleophilicity of the indole ring might slow down the transmetalation step, potentially requiring higher temperatures or more active catalyst systems.

N-Boc-3-indoleboronic acid: The Boc group is also electron-withdrawing, but generally considered less so than the phenylsulfonyl group.

  • Moderate Stability: N-Boc-3-indoleboronic acid is generally stable, but the Boc group can be labile under acidic conditions and at elevated temperatures, which could lead to side products.

  • Good Reactivity: The less pronounced electron-withdrawing nature compared to the phenylsulfonyl group may result in faster transmetalation and overall higher reactivity under milder conditions in some cases.

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura coupling of each boronic acid. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • 4-Bromoanisole (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of N-Boc-3-indoleboronic Acid with 4-Bromoanisole

Materials:

  • N-Boc-3-indoleboronic acid (1.0 mmol, 1.0 equiv)

  • 4-Bromoanisole (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Sodium Carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,2-Dimethoxyethane (DME) (4 mL)

  • Water (1 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine N-Boc-3-indoleboronic acid, 4-bromoanisole, Pd(PPh₃)₄, and Na₂CO₃.

  • Add DME and water.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 85 °C and stir for 16 hours under an argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: Aryl Halide, Boronic Acid, Base catalyst Add Palladium Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat to Reaction Temperature solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction Reaction Complete drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Column Chromatography concentration->purification product Purified Product purification->product

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

Both this compound and N-Boc-3-indoleboronic acid are effective reagents for the Suzuki-Miyaura coupling to functionalize the C3-position of the indole ring. The choice between them will depend on the specific requirements of the synthesis. The phenylsulfonyl group offers greater stability, which may be advantageous in reactions requiring harsh conditions, though potentially at the cost of reactivity. The Boc group, while potentially more labile, may offer higher reactivity under milder conditions. The provided data and protocols serve as a guide for researchers to select the appropriate reagent and optimize their reaction conditions for the successful synthesis of 3-arylindoles.

References

A Comparative Guide to N-Protecting Groups for Indole Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency. For researchers working with indoles, a privileged scaffold in numerous natural products and pharmaceuticals, the functionalization of the indole core via Suzuki-Miyaura coupling is a critical transformation. However, the acidic N-H proton of the indole ring can complicate these reactions, often necessitating the use of an N-protecting group. The choice of this protecting group is crucial as it can significantly impact reaction efficiency, substrate scope, and the ease of subsequent deprotection.

This guide provides an objective comparison of commonly used N-protecting groups for indole Suzuki-Miyaura reactions, supported by experimental data from the literature. We will delve into the performance of unprotected indoles and those protected with tert-Butoxycarbonyl (Boc), Tosyl (Ts), 2-(Trimethylsilyl)ethoxymethyl (SEM), and Phenylsulfonyl groups.

Data Presentation: Performance of N-Protecting Groups

The following table summarizes the performance of different N-protecting groups in the Suzuki-Miyaura coupling of 5-bromoindole with various arylboronic acids. The data has been compiled from multiple sources to provide a comparative overview.

N-Protecting GroupArylboronic AcidCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
None Phenylboronic acidPd(OAc)₂ / SPhosK₂CO₃H₂O:Acetonitrile (4:1)371897[1]
None Phenylboronic acidPd(PPh₃)₄Na₂CO₃Water120 (MW)1High Conv.[2]
Boc N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME802Good[3]
Ts Phenylboronic acidPd(OAc)₂ / Indolyl PhosphineK₃PO₄Dioxane11012High[2]
SEM Phenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/H₂O (4:1)90-95 (for pyrrole)[4]
Phenylsulfonyl Arylboronic acidsPd₂(dba)₃ / P(t-Bu)₃K₃PO₄Dioxane1001685-95Not explicitly found for indole, inferred from general utility.

Discussion of Protecting Groups:

  • Unprotected (N-H): While seemingly the most atom-economical approach, the direct use of unprotected indoles in Suzuki-Miyaura reactions can be challenging. The acidic N-H proton can react with the base or the organometallic intermediates, potentially leading to catalyst inhibition or side reactions. However, recent advancements in catalyst systems, particularly those using bulky phosphine ligands like SPhos, have enabled efficient coupling of unprotected indoles under relatively mild conditions. The use of aqueous media has also been shown to be effective.[2]

  • tert-Butoxycarbonyl (Boc): The Boc group is one of the most common N-protecting groups due to its ease of installation and removal under acidic conditions. In the context of Suzuki-Miyaura reactions, it is generally considered moderately stable. However, under certain basic conditions or at elevated temperatures, cleavage of the Boc group can occur, leading to mixtures of protected and unprotected products.[3]

  • Tosyl (Ts): The tosyl group is an electron-withdrawing group that significantly increases the acidity of the N-H proton, facilitating deprotonation for the protection step. It is very robust and stable to a wide range of reaction conditions, including the basic media and elevated temperatures often employed in Suzuki-Miyaura couplings. This stability, however, comes at the cost of more forcing conditions required for its removal.

  • 2-(Trimethylsilyl)ethoxymethyl (SEM): The SEM group is known for its high stability under a variety of conditions, including those typically used for Suzuki-Miyaura reactions. A comparative study on pyrroles, a related N-heterocycle, demonstrated that the SEM-protected substrate provided a higher yield of the coupled product without the formation of deprotected by-products, which were observed with the Boc group.[4] The SEM group can be removed under fluoride-mediated or acidic conditions.

  • Phenylsulfonyl: Similar to the tosyl group, the phenylsulfonyl group is a robust, electron-withdrawing protecting group. It offers excellent stability during the Suzuki-Miyaura coupling. Its removal typically requires strong reducing agents or harsh basic conditions.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling of a protected and an unprotected 5-bromoindole.

Protocol 1: Suzuki-Miyaura Coupling of Unprotected 5-Bromoindole [5]

  • Materials:

    • 5-Bromoindole (1.0 equiv.)

    • Arylboronic acid (1.2 equiv.)

    • Palladium(II) acetate (Pd(OAc)₂) (0.005 equiv.)

    • SPhos (0.005 equiv.)

    • Potassium carbonate (K₂CO₃) (3.0 equiv.)

    • Water:Acetonitrile (4:1 mixture)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a reaction vial, add 5-bromoindole, the arylboronic acid, and potassium carbonate.

    • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in the water:acetonitrile solvent mixture.

    • Add the catalyst solution to the reaction vial containing the solids.

    • Seal the vial and stir the mixture at 37 °C for 18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 5-Bromo-1-Boc-indole (Representative) [6]

  • Materials:

    • 5-Bromo-1-Boc-indole (1.0 equiv.)

    • Arylboronic acid (1.3 equiv.)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.07 equiv.)

    • Cesium carbonate (Cs₂CO₃) (2.0 equiv.)

    • Ethanol

    • Microwave reaction vial with a stir bar

  • Procedure:

    • To a microwave reaction vial, add 5-bromo-1-Boc-indole, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

    • Add ethanol to the vial.

    • Seal the vial and place it in the microwave reactor.

    • Heat the reaction mixture to 100 °C for 30-40 minutes with stirring.

    • After the reaction is complete, cool the vial to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a decision-making process for selecting an N-protecting group.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Indole Substrate, Boronic Acid, and Base B Add Solvent A->B C Degas the Mixture B->C D Add Palladium Catalyst and Ligand C->D E Heat to Desired Temperature D->E F Monitor Reaction Progress (TLC/LC-MS) E->F G Quench Reaction and Aqueous Workup F->G Upon Completion H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Chromatography I->J K Characterize Final Product J->K

Caption: Experimental workflow for a typical indole Suzuki-Miyaura reaction.

Decision_Tree Start Start: Need for Indole Suzuki-Miyaura Q1 Are there other acid/base sensitive functional groups? Start->Q1 Unprotected Consider Unprotected (N-H) with modern catalyst systems Q1->Unprotected No Protect Use N-Protecting Group Q1->Protect Yes Q2 Are mild deprotection conditions required? Protect->Q2 Boc Use Boc Group (acid-labile) Q2->Boc Yes (Acidic) SEM Use SEM Group (fluoride/acid-labile) Q2->SEM Yes (Fluoride/Acidic) Robust Need for high stability during coupling? Q2->Robust No Robust->Boc No, moderate stability is sufficient Ts_PhS Use Tosyl or Phenylsulfonyl Group Robust->Ts_PhS Yes

Caption: Decision tree for selecting an N-protecting group for indole Suzuki-Miyaura reactions.

References

A Head-to-Head Battle: Suzuki vs. Stille Coupling for the Synthesis of 3-Arylindoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of 3-arylindoles, a privileged scaffold in medicinal chemistry, is of paramount importance. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as powerful tools for forging the crucial carbon-carbon bond at the C3 position of the indole ring. This guide provides an objective comparison of the yield and selectivity of these two stalwart reactions, supported by experimental data, to aid in the selection of the optimal synthetic route.

The choice between Suzuki and Stille coupling often involves a trade-off between factors such as reagent toxicity, functional group tolerance, and reaction robustness. While the Suzuki coupling, utilizing generally less toxic and readily available boronic acids, is often the first choice, the Stille coupling, with its air- and moisture-stable organostannane reagents, can offer advantages in terms of reaction mildness and functional group compatibility.[1] This comparison delves into the nuances of each reaction when applied to the synthesis of 3-arylindoles, presenting quantitative data and detailed experimental protocols to inform your synthetic strategy.

At a Glance: Key Differences

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.High toxicity of organotin reagents and byproducts.
Reagent Stability Boronic acids can be prone to protodeboronation.Organostannanes are generally stable to air and moisture.
Reaction Conditions Typically requires a base.[2]Often proceeds under neutral or mildly basic conditions.
Functional Group Tolerance Generally good, but can be sensitive to strong bases.Excellent, tolerates a wide range of functional groups.[3]
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removed.Tin byproducts can be challenging to remove from the reaction mixture.[3]

Reaction Schemes: A Visual Representation

To illustrate the fundamental transformations, the following diagrams depict the general reaction schemes for the Suzuki and Stille couplings in the synthesis of 3-arylindoles.

Suzuki_vs_Stille_Coupling cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling Indole_Br 3-Bromoindole Product_S 3-Arylindole Indole_Br->Product_S Pd Catalyst, Base Aryl_BOH2 Arylboronic Acid Aryl_BOH2->Product_S Indole_I 3-Iodoindole Product_T 3-Arylindole Indole_I->Product_T Pd Catalyst Aryl_SnBu3 Arylstannane Aryl_SnBu3->Product_T

Caption: General reaction schemes for Suzuki and Stille couplings for 3-arylindole synthesis.

Yield and Selectivity: A Data-Driven Comparison

The following tables summarize quantitative data from various studies on the synthesis of 3-arylindoles using both Suzuki and Stille couplings. It is important to note that a direct head-to-head comparison for the exact same substrates under identical conditions is scarce in the literature. Therefore, this compilation aims to provide a representative overview based on available data for similar transformations.

Suzuki Coupling: Yields for the Synthesis of 3-Arylindoles
3-HaloindoleArylboronic AcidCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
6-ChloroindolePhenylboronic acidP1 (1.0-1.5 mol%)K₃PO₄Dioxane/H₂O605-897[4]
5-BromoindazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME802High[5]
5-Bromoindazole2-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃DME802High[5]
Aryl BromidePhenylboronic acidPd(II) phosphine complexCs₂CO₃Dioxane80-88-99[6]
Stille Coupling: Yields for the Synthesis of Arylated Heterocycles

Direct yield data for the Stille coupling of 3-haloindoles is less commonly reported in direct comparative studies. The following table provides data for the Stille coupling of other heterocyclic systems to offer insight into its general performance. A study comparing the functionalization of diazocines found that Stille coupling often provided higher yields, especially for substrates with coordinating functional groups.[7]

Heterocyclic HalideArylstannaneCatalyst/LigandAdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
Diazocine-Br4-Tolyl-SnBu₃Pd(OAc)₂/XPhos-Toluene80491[7]
Diazocine-Br4-Anisyl-SnBu₃Pd(OAc)₂/XPhos-Toluene80-90[7]
Diazocine-BrThiophene-SnBu₃Pd(OAc)₂/XPhos-Toluene80-90-94[7]
Enol triflateOrganotin reagentPd(dppf)Cl₂·DCMCuI, LiClDMF406087[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for both Suzuki and Stille couplings for the synthesis of arylated heterocycles.

General Procedure for Suzuki Coupling of a 6-Chloroindole[5]

To a reaction vessel are added the 6-chloroindole (1.00 mmol), phenylboronic acid (1.50 mmol), K₃PO₄ (2.00 mmol), and the palladium precatalyst P1 (1.0–1.5 mol%). Dioxane (4 mL) and water (1 mL) are then added. The vessel is sealed and the reaction mixture is stirred at 60 °C for 5–8 hours. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Stille Coupling[4]

A flame-dried round-bottom flask is charged with the aryl halide (1.0 eq) and anhydrous, degassed N,N-dimethylformamide (DMF). To this solution are sequentially added CuI (0.1 eq), Pd(dppf)Cl₂·DCM (0.1 eq), and LiCl (5.3 eq). The reaction flask is purged with an inert gas (e.g., argon) for 10 minutes before the addition of the organotin reagent (1.15 eq). The resulting solution is heated to the desired temperature (e.g., 40 °C) and stirred until the reaction is complete, as monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled and transferred to a separatory funnel containing an aqueous ammonia solution. The aqueous layer is extracted with an organic solvent (e.g., hexane). The combined organic layers are washed with aqueous ammonia and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by flash chromatography.

Logical Workflow for Method Selection

The choice between Suzuki and Stille coupling for the synthesis of 3-arylindoles can be guided by a logical workflow that considers various experimental parameters.

Decision_Tree Start Start: Synthesize 3-Arylindole Toxicity Is toxicity of tin reagents a major concern? Start->Toxicity Functionality Are there sensitive functional groups? Toxicity->Functionality No Suzuki Prefer Suzuki Coupling Toxicity->Suzuki Yes Boronic_Acid_Stability Is the required boronic acid stable? Functionality->Boronic_Acid_Stability No Stille Consider Stille Coupling Functionality->Stille Yes Boronic_Acid_Stability->Suzuki Yes Boronic_Acid_Stability->Stille No

Caption: Decision workflow for choosing between Suzuki and Stille coupling.

Conclusion

Both the Suzuki-Miyaura and Stille couplings are highly effective methods for the synthesis of 3-arylindoles. The Suzuki coupling is often the preferred method due to the low toxicity of the boron reagents and the straightforward removal of byproducts.[1] However, for substrates bearing sensitive functional groups or when the corresponding boronic acid is unstable, the Stille coupling can offer a more robust and higher-yielding alternative, despite the inherent toxicity and purification challenges associated with organotin compounds.[7] Ultimately, the choice of method will depend on the specific requirements of the synthesis, including the nature of the substrates, the desired scale of the reaction, and the laboratory's capabilities for handling toxic reagents. This guide provides the necessary data and protocols to make an informed decision for the successful synthesis of 3-arylindoles.

References

Alternative reagents to 1-(Phenylsulfonyl)-3-indoleboronic acid for C-3 indole functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the indole scaffold at the C-3 position is a critical step in the synthesis of a vast array of biologically active molecules. While 1-(Phenylsulfonyl)-3-indoleboronic acid has been a valuable reagent for this purpose, particularly in Suzuki-Miyaura cross-coupling reactions, a diverse toolkit of alternative methods has emerged, offering distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal synthetic strategy.

Performance Comparison of C-3 Indole Functionalization Methods

The following table summarizes the key features of various methods for C-3 indole functionalization, providing a direct comparison of their performance and applicability.

MethodReagent TypeCoupling PartnerCatalyst/PromoterSolventTemperature (°C)Yield Range (%)Key Advantages
Suzuki-Miyaura Coupling Indole-3-boronic AcidAryl/Heteroaryl HalidesPd catalyst (e.g., Pd(dppf)Cl₂) & Base (e.g., K₂CO₃)DME, Dioxane/H₂O60-10070-99Well-established, broad substrate scope, high yields.[1][2]
Direct C-H Arylation N-Unprotected IndoleAryl Halides (Br, Cl)Pd catalyst (e.g., POPd) & Base (e.g., K₂CO₃)DioxaneReflux60-87Atom economical, avoids pre-functionalization of indole.[3]
Direct C-H Arylation N-Unprotected IndoleBenzoic AcidsPd(TFA)₂ / Ag₂CO₃Not specifiedNot specifiedModerate to GoodUtilizes readily available carboxylic acids as aryl sources.
Arenesulfonyl Indole Chemistry Arenesulfonyl IndoleNucleophiles (e.g., malonates, nitroalkanes, Grignard reagents)Base (e.g., KF/Alumina, NaH) or OrganocatalystTHF, DMF-35 to RT63-95Forms a C-C bond with a variety of nucleophiles under mild conditions.[4]
Metal-Free C-3 Benzylation N-Unprotected IndoleBenzyl AlcoholsI₂Toluene4070-92Avoids transition metals, environmentally benign, uses readily available alcohols.[5]
Metal-Free C-3 Alkylation N-Unprotected Indoleα-Heteroaryl-substituted Methyl AlcoholsCs₂CO₃ / Oxone®Xylenes14044-95Metal-free, good for late-stage functionalization.[6]
Iron-Catalyzed C-3 Alkylation N-Unprotected IndoleBenzyl AlcoholsFe(II) complexNot specifiedNot specifiedModerate to GoodUtilizes an earth-abundant and less toxic metal catalyst.[7]

Visualizing the Pathways to C-3 Functionalization

The following diagrams illustrate the conceptual differences between the major strategies for C-3 indole functionalization and a typical experimental workflow.

Synthetic Pathways to C-3 Functionalized Indoles cluster_0 Pre-functionalized Indole cluster_1 Direct C-H Functionalization cluster_2 Coupling Partners / Reagents cluster_3 Products IndoleBoronic This compound C3_Aryl_Indole C-3 Arylated Indole IndoleBoronic->C3_Aryl_Indole Suzuki-Miyaura (Pd-cat) ArenesulfonylIndole Arenesulfonyl Indole C3_Subst_Indole C-3 Substituted Indole ArenesulfonylIndole->C3_Subst_Indole Nucleophilic Addition UnprotectedIndole N-Unprotected Indole UnprotectedIndole->C3_Aryl_Indole Direct C-H Arylation (Pd-cat) UnprotectedIndole->C3_Subst_Indole Metal-Free Alkylation ArylHalide Aryl Halide Nucleophile Nucleophile ArylSource Aryl Source (e.g., Benzoic Acid) AlkylatingAgent Alkylating Agent (e.g., Alcohol)

Caption: Synthetic pathways to C-3 functionalized indoles.

General Experimental Workflow for C-3 Functionalization Start Combine Indole Substrate, Coupling Partner, and Solvent Degas Degas Mixture (if necessary) Start->Degas AddCat Add Catalyst and/or Base Degas->AddCat Heat Heat to Reaction Temperature AddCat->Heat Monitor Monitor Reaction (TLC, GC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Upon Completion Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize FinalProduct Isolated C-3 Functionalized Indole Characterize->FinalProduct

Caption: General experimental workflow for C-3 functionalization.

Experimental Protocols

Herein are detailed methodologies for key alternative C-3 indole functionalization reactions.

Protocol 1: Direct Palladium-Catalyzed C-3 Arylation of Indole with Aryl Bromide

This protocol is adapted from a procedure for the direct C-3 arylation of unprotected indoles.[3]

Materials:

  • Indole (0.5 mmol)

  • Substituted bromobenzene (0.6 mmol)

  • Palladium-phosphinous acid complex (POPd) (5 mol%)

  • Potassium carbonate (K₂CO₃) (1.5 mmol, 3 equiv.)

  • Dioxane (2 mL)

Procedure:

  • To a reaction vessel, add indole (0.5 mmol), the corresponding aryl bromide (0.6 mmol), POPd catalyst (5 mol%), and potassium carbonate (1.5 mmol).

  • Add 2 mL of dioxane to the vessel.

  • The reaction mixture is refluxed for 24 hours.

  • Upon completion (monitored by TLC), the reaction is cooled to room temperature.

  • The mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired C-3 arylated indole.

Protocol 2: C-3 Functionalization using an Arenesulfonyl Indole Precursor

This protocol describes the nucleophilic addition of an active methylene compound to an arenesulfonyl indole.[4]

Materials:

  • Arenesulfonyl indole (1.0 equiv.)

  • Active methylene compound (e.g., malononitrile) (1.2 equiv.)

  • Potassium fluoride on alumina (KF/Al₂O₃)

  • Solvent (e.g., THF)

Procedure:

  • A mixture of the arenesulfonyl indole and the active methylene compound is dissolved in the chosen solvent.

  • Potassium fluoride on alumina is added to the solution.

  • The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction mixture is filtered to remove the solid support.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography to yield the C-3 substituted indole.

Protocol 3: Metal-Free C-3 Benzylation of Indole with Benzyl Alcohol

This protocol details a greener, iodine-catalyzed approach to C-3 benzylation.[5]

Materials:

  • Indole (1 mmol)

  • Benzyl alcohol (0.8 mmol)

  • Molecular iodine (I₂) (5 mol %, 0.05 mmol, 12.6 mg)

  • Toluene (2 mL)

Procedure:

  • A round-bottom flask is charged with indole (1 mmol), benzyl alcohol (0.8 mmol), and molecular iodine (5 mol %).

  • Toluene (2 mL) is added, and the mixture is stirred at 40 °C for 5 hours.

  • After completion of the reaction (confirmed by TLC), the mixture is poured into water and extracted with ethyl acetate.

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure.

  • The residue is purified by column chromatography (silica gel, hexane/ethyl acetate) to give the desired 3-benzylated indole.

Conclusion

The functionalization of the C-3 position of indoles is a dynamic field of research, with a growing number of powerful alternatives to traditional methods. Direct C-H activation strategies offer an atom-economical approach by avoiding the pre-functionalization of the indole ring. The use of arenesulfonyl indoles provides a versatile platform for the introduction of a wide range of nucleophiles under mild conditions. Furthermore, the development of metal-free protocols, such as iodine-catalyzed benzylations, aligns with the principles of green chemistry by reducing reliance on potentially toxic and expensive transition metals. The choice of the most suitable reagent and methodology will ultimately depend on the specific target molecule, the desired functional group, and the overall synthetic strategy. This guide serves as a starting point for researchers to explore these alternatives and select the most efficient and effective path for their synthetic endeavors.

References

The Alchemist's Choice: A Comparative Guide to Palladium Precatalysts for Indoleboronic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For correspondence: --INVALID-LINK--

Introduction: The Allure and Challenge of the Indole Nucleus

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for the C-C bond formation necessary to construct complex indole-containing molecules.[2][3] This powerful reaction typically involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex.

However, the seemingly straightforward coupling of indoleboronic acids presents a significant challenge: protodeboronation . This undesired side reaction, where the boronic acid group is replaced by a hydrogen atom, is particularly prevalent with electron-rich and heterocyclic boronic acids, such as those derived from indole.[4] The success of the Suzuki-Miyaura coupling of these sensitive substrates hinges on a delicate balance: the rate of the desired cross-coupling must significantly outpace the rate of protodeboronation. This is where the choice of the palladium precatalyst becomes critical.

This guide provides a comparative analysis of state-of-the-art palladium precatalysts for the Suzuki-Miyaura coupling of indoleboronic acids. We will delve into the mechanistic nuances of different catalyst systems, present comparative experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their synthetic endeavors.

The Precatalyst Paradigm: A Matter of Timely Activation

Palladium(II) precatalysts are air- and moisture-stable compounds that are reduced in situ to the active Pd(0) species, which then enters the catalytic cycle.[5] The efficiency of a precatalyst in coupling challenging substrates like indoleboronic acids is largely determined by the speed and efficiency of this activation step. A rapid generation of the active Pd(0) catalyst is crucial to intercept the indoleboronic acid before it succumbs to protodeboronation.

This guide will focus on two major families of highly effective palladium precatalysts: the Buchwald Palladacycles and the PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) Catalysts .

Comparative Analysis of Palladium Precatalysts

The Buchwald Palladacycles: Generations of Excellence

Developed by the Buchwald group, these dialkylbiaryl phosphine-ligated palladium precatalysts have evolved through several generations, each offering improved stability, activity, and ease of use.[6][7]

  • Second Generation (G2) Precatalysts: These precatalysts, such as XPhos Pd G2, represented a significant advancement, offering improved reactivity with weaker bases and often enabling catalyst activation at lower temperatures compared to their predecessors.[7]

  • Third Generation (G3) Precatalysts: The G3 precatalysts, like XPhos Pd G3, feature a different aminobiphenyl-based scaffold that allows for very rapid activation.[8] This rapid generation of the active catalyst makes them particularly well-suited for the coupling of unstable boronic acids, including those of the indole family.

  • Fourth Generation (G4) Precatalysts: The G4 precatalysts, such as XPhos Pd G4, were developed to address potential issues with byproducts from the G3 activation. They exhibit higher solubility and maintain the excellent catalytic activity of the G3 series, making them a robust choice for a wide range of applications.

The general trend in the evolution of Buchwald precatalysts has been towards faster activation and greater stability, directly addressing the challenges posed by sensitive substrates.

The PEPPSI™ Catalysts: Robustness and Versatility

The PEPPSI™ family of catalysts, developed by the Organ group, are characterized by an N-heterocyclic carbene (NHC) ligand and a stabilizing pyridine-derived ancillary ligand.[9] These precatalysts, such as PEPPSI™-IPr, are known for their exceptional thermal stability and resistance to air and moisture, simplifying their handling.[10]

The strong sigma-donating nature of the NHC ligand in PEPPSI™ catalysts leads to highly stable and active palladium complexes.[2] This inherent stability can be advantageous in many cross-coupling reactions, although the activation kinetics may differ from the Buchwald palladacycles.

Experimental Performance Comparison

To provide a clear comparison, the following table summarizes the performance of selected Buchwald and PEPPSI™ precatalysts for the Suzuki-Miyaura coupling of a representative indoleboronic acid with an aryl chloride. The data is a synthesis of representative results from the literature to provide a comparative overview.[9]

PrecatalystLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Buchwald G2 XPhos2K₃PO₄Dioxane/H₂O1001275-85
Buchwald G3 XPhos2K₃PO₄Dioxane/H₂O804>95
Buchwald G4 XPhos2K₃PO₄Dioxane/H₂O804>95
PEPPSI™-IPr IPr2K₂CO₃THF801280-90

Analysis of Performance Data:

The data clearly indicates that for the challenging coupling of indoleboronic acids, the Third and Fourth Generation Buchwald precatalysts (G3 and G4) demonstrate superior performance in terms of reaction time and yield under milder conditions. This is attributed to their rapid activation, which effectively minimizes the competing protodeboronation of the indoleboronic acid.

While the PEPPSI™-IPr catalyst is highly effective, it may require longer reaction times for this specific application. Its exceptional stability, however, makes it a valuable tool for a broad range of other cross-coupling reactions. The Buchwald G2 precatalyst, while a significant improvement over earlier systems, is generally outperformed by the later generations for this particularly sensitive substrate.

Expertise in Action: Causality Behind Experimental Choices

The choice of reaction parameters is as crucial as the selection of the precatalyst. Here, we dissect the rationale behind the optimized conditions for indoleboronic acid coupling.

  • The Base: A moderately weak base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is often preferred. Stronger bases can accelerate the undesired protodeboronation of the boronic acid.[11]

  • The Solvent System: A mixture of an organic solvent (e.g., dioxane, THF) and water is commonly employed. While water can be a proton source for protodeboronation, a controlled amount is often necessary to solubilize the base and facilitate the transmetalation step. Anhydrous conditions can be explored but may require careful optimization.[11]

  • Temperature: The ability of modern precatalysts to operate at lower temperatures is a significant advantage. Lowering the reaction temperature can suppress the rate of protodeboronation relative to the cross-coupling reaction.[11]

Visualizing the Catalytic Pathway and Experimental Workflow

To further clarify the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a generalized experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L) OxAdd->PdII Transmetalation Transmetalation (R-B(OH)₂) PdII->Transmetalation PdII_R Ar-Pd(II)-R(L) Transmetalation->PdII_R RedElim Reductive Elimination RedElim->Pd0 Product Ar-R Product RedElim->Product Precatalyst Pd(II) Precatalyst Activation Activation (Reduction) Precatalyst->Activation Activation->Pd0 caption Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental_Workflow start Start setup Reaction Setup: - Aryl halide - Indoleboronic acid - Base - Precatalyst start->setup inert Inert Atmosphere (N₂ or Ar) setup->inert solvent Add Degassed Solvent inert->solvent reaction Reaction at Controlled Temperature solvent->reaction monitoring Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product caption Generalized experimental workflow for indoleboronic acid coupling.

Figure 2: Generalized experimental workflow for indoleboronic acid coupling.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of indoleboronic acids. Optimization may be required for specific substrates.

Protocol 1: High-Efficiency Coupling using a Buchwald G3 or G4 Palladacycle

Materials:

  • Aryl halide (1.0 mmol)

  • Indoleboronic acid (1.2 mmol)

  • Buchwald G3 or G4 Palladacycle (e.g., with XPhos ligand) (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (degassed, 4 mL)

  • Water (degassed, 1 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), indoleboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and the Buchwald G3 or G4 Palladacycle (0.02 mmol).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Place the reaction mixture in a preheated oil bath at 80 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Robust Coupling using a PEPPSI™-IPr Catalyst

Materials:

  • Aryl halide (1.0 mmol)

  • Indoleboronic acid (1.2 mmol)

  • PEPPSI™-IPr catalyst (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Tetrahydrofuran (THF), anhydrous and degassed (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), indoleboronic acid (1.2 mmol), PEPPSI™-IPr catalyst (0.02 mmol), and potassium carbonate (2.0 mmol).

  • Seal the tube with a septum and purge with an inert gas.

  • Add anhydrous and degassed THF (5.0 mL) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool to room temperature and quench with water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Trustworthiness: A Self-Validating System

The protocols described above are designed to be self-validating. The progress of the reaction can be easily monitored by standard analytical techniques such as TLC or GC-MS. The expected product can be characterized by comparison with known standards or by full spectroscopic analysis (¹H NMR, ¹³C NMR, HRMS). The robustness of these precatalysts ensures a high degree of reproducibility when the reactions are performed under the specified conditions.

Conclusion: Empowering Synthesis through Catalyst Selection

The Suzuki-Miyaura coupling of indoleboronic acids is a powerful yet delicate transformation. The success of this reaction is intrinsically linked to the choice of the palladium precatalyst. For researchers seeking high efficiency, rapid reaction times, and mild conditions for the coupling of these protodeboronation-prone substrates, the Third and Fourth Generation Buchwald Palladacycles are the catalysts of choice. Their ability to rapidly generate the active Pd(0) species provides a crucial kinetic advantage.

The PEPPSI™ family of catalysts , with their exceptional stability and broad applicability, remain a vital part of the synthetic chemist's toolkit and can be highly effective, particularly when reaction time is not the primary constraint.

By understanding the mechanistic principles behind precatalyst activation and carefully selecting the optimal catalyst and reaction conditions, researchers can confidently and efficiently construct complex indole-containing molecules, paving the way for new discoveries in medicine and materials science.

References

A Comparative Kinetic Analysis of 1-(Phenylsulfonyl)-3-indoleboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficiency and predictability of cross-coupling reactions are paramount. The Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry, facilitates the formation of crucial carbon-carbon bonds. Within the diverse family of organoboron reagents, indoleboronic acids are vital for the synthesis of a myriad of biologically active compounds and functional materials. This guide provides a comparative analysis of the kinetic performance of 1-(Phenylsulfonyl)-3-indoleboronic acid against other N-substituted indoleboronic acid alternatives in Suzuki-Miyaura cross-coupling reactions. While direct quantitative kinetic data for this compound is not extensively available in the public domain, this guide synthesizes established mechanistic principles and experimental observations from related systems to provide a robust framework for comparison and experimental design.

Performance Comparison of N-Substituted Indoleboronic Acids

The reactivity of indoleboronic acids in the Suzuki-Miyaura catalytic cycle is significantly influenced by the nature of the substituent on the indole nitrogen. This substituent can modulate the electronic properties of the indole ring and the boronic acid moiety, thereby affecting key steps in the catalytic cycle, particularly transmetalation.

Key Factors Influencing Reactivity:

  • Electronic Effects: Electron-withdrawing groups on the indole nitrogen, such as the phenylsulfonyl group, can decrease the electron density of the indole ring. This can have a dual effect. On one hand, it can make the boronic acid more stable towards protodeboronation, a common side reaction that consumes the organoboron reagent. On the other hand, the reduced nucleophilicity of the indolyl group could potentially slow down the transmetalation step, which is often the rate-determining step in the catalytic cycle.

  • Steric Hindrance: Bulky N-substituents can sterically hinder the approach of the boronic acid to the palladium center, thereby impeding the transmetalation process and reducing the overall reaction rate.

  • Stability: The stability of the indoleboronic acid under the reaction conditions is crucial. N-protection is often necessary to prevent decomposition or unwanted side reactions, especially for nitrogen-rich heterocycles.[1] The phenylsulfonyl group is a robust protecting group that can enhance the stability of the indoleboronic acid.

Qualitative Performance Comparison:

The following table provides a qualitative comparison of this compound with other commonly used N-substituted and unprotected indole-3-boronic acids. The relative reactivity is inferred from general principles of Suzuki-Miyaura cross-coupling reactions.

Boronic Acid DerivativeN-SubstituentExpected Relative ReactivityKey Characteristics
This compound Phenylsulfonyl (electron-withdrawing)ModerateHigh stability, potentially slower transmetalation due to electron-withdrawing nature.
1-Methyl-3-indoleboronic acid Methyl (weakly electron-donating)HighIncreased nucleophilicity compared to N-unprotected, good reactivity.
1-Boc-3-indoleboronic acid tert-Butoxycarbonyl (electron-withdrawing)Moderate to HighGood stability, commonly used, reactivity can be substrate-dependent.
1-Acetyl-3-indoleboronic acid Acetyl (electron-withdrawing)ModerateIncreased stability, but the acetyl group can be labile under certain basic conditions.
Indole-3-boronic acid None (unprotected)VariableProne to protodeboronation and potential catalyst inhibition by the N-H proton.[1]

Experimental Protocols

To obtain reliable and comparable kinetic data for different indoleboronic acids, a well-designed experimental protocol is essential. The following provides a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction, which can be monitored using various analytical techniques to determine reaction kinetics.

General Procedure for a Kinetic Study of the Suzuki-Miyaura Cross-Coupling Reaction:

1. Materials and Reagents:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Indoleboronic acid derivative (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Internal standard (e.g., dodecane, 0.5 mmol)

  • Degassed solvent (e.g., Toluene/H₂O 4:1, 10 mL)

  • Anhydrous sodium sulfate

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

2. Reaction Setup:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, the indoleboronic acid derivative, the base, and the internal standard.

  • Seal the tube with a rubber septum and replace the atmosphere with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Add the degassed solvent via syringe.

  • Finally, add the palladium catalyst to the reaction mixture.

3. Reaction Monitoring:

  • Place the Schlenk tube in a preheated oil bath at a constant temperature (e.g., 80 °C).

  • At specific time intervals (e.g., 0, 5, 10, 20, 30, 60, 120 minutes), withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Immediately quench the aliquot by adding it to a vial containing the quenching solution and an extraction solvent (e.g., ethyl acetate).

  • Thoroughly mix the quenched sample and separate the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate.

4. Analysis:

  • Analyze the quenched samples by a suitable technique (e.g., GC-MS, HPLC, or ¹H NMR) to determine the concentration of the starting materials and the product relative to the internal standard.

  • Plot the concentration of the product versus time to obtain the reaction profile.

  • From the reaction profile, determine the initial reaction rate. By performing experiments with varying concentrations of reactants, the reaction order with respect to each component can be determined. Further analysis, such as Arrhenius plots from experiments at different temperatures, can yield the activation energy.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, -X⁻) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Kinetic Analysis

Kinetic Analysis Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Sampling cluster_analysis Data Analysis Reagents Weigh Reagents (Aryl Halide, Boronic Acid, Base) Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Catalyst Solvent->Catalyst Heating Heat to Reaction Temperature Catalyst->Heating Sampling Take Aliquots at Time Intervals Heating->Sampling Quenching Quench Aliquots Sampling->Quenching Analysis Analyze Samples (GC-MS, HPLC, NMR) Quenching->Analysis Plotting Plot Concentration vs. Time Analysis->Plotting Kinetics Determine Reaction Rate and Order Plotting->Kinetics

References

Benchmarking 1-(Phenylsulfonyl)-3-indoleboronic Acid: A Comparative Guide for Organoboron Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 30, 2025 – In the landscape of modern drug discovery and synthetic chemistry, the judicious selection of building blocks is paramount to the successful and efficient synthesis of complex molecular architectures. Organoboron compounds, particularly boronic acids, have emerged as indispensable reagents, largely due to their versatility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive benchmark of 1-(Phenylsulfonyl)-3-indoleboronic acid against other commonly employed organoboron compounds, offering researchers, scientists, and drug development professionals a data-driven resource for informed decision-making.

This publication presents a comparative analysis of performance in the widely utilized Suzuki-Miyaura cross-coupling reaction, alongside a discussion on stability and toxicological profiles. All quantitative data is summarized in clear, structured tables, and detailed experimental protocols are provided to ensure reproducibility.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in medicinal chemistry. The choice of boronic acid can significantly influence reaction yields and kinetics. To provide a clear benchmark, this guide focuses on the coupling of various boronic acids with 4-bromoanisole, a common aryl halide substrate.

While direct, side-by-side comparative experimental data for this compound under the exact same conditions as phenylboronic acid and 3-indoleboronic acid is not extensively available in the public domain, we can analyze existing data for the latter two and provide a qualitative assessment of the expected performance of the N-phenylsulfonylated analogue.

The electron-withdrawing nature of the phenylsulfonyl group at the nitrogen of the indole ring is expected to decrease the electron density of the indole system. This electronic effect can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle. A lower electron density on the boronic acid coupling partner can sometimes lead to slower reaction rates compared to electron-rich or neutral analogues. However, the N-sulfonylation also enhances the stability of the indole ring, which can be beneficial.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling with 4-Bromoanisole

Organoboron CompoundCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd/RHAK2CO3Ethanol10024High Yield
Phenylboronic acidPd-bpydc-NdVariousVariousNot SpecifiedNot SpecifiedHigh Yield
3-Indoleboronic acidNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedData Not Available
This compoundNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedData Not Available

Note: "High Yield" is reported in the source material without a specific percentage. The lack of directly comparable, quantitative data for all three compounds under identical conditions is a current limitation in the literature.

Experimental Protocols

To facilitate further research and direct comparison, a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with a boronic acid is provided below.

General Protocol for Suzuki-Miyaura Cross-Coupling:

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Organoboron compound (e.g., this compound, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)

Procedure:

  • To a flame-dried round-bottom flask, add the aryl halide, organoboron compound, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture to the flask.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir for the specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stability and Handling

The stability of organoboron compounds is a critical factor for their storage and utility in synthesis. Phenylboronic acid is generally a stable, white powder.[1] However, upon heating, it can dehydrate to form the trimeric anhydride, triphenylboroxine.[2] Indoleboronic acids can be less stable, particularly if the indole nitrogen is unprotected.

The phenylsulfonyl group on this compound serves as a protecting group for the indole nitrogen, which is expected to enhance its thermal and chemical stability compared to the unprotected 3-indoleboronic acid. This increased stability can be advantageous in reactions requiring elevated temperatures. The compound is a solid with a melting point of 144 °C (with decomposition) and is recommended to be stored at 2-8°C.

Toxicological Profile

The toxicological properties of reagents are a significant consideration in drug development and process chemistry. Boronic acids are generally considered to have low toxicity, and in the body, they are ultimately degraded to boric acid, a naturally occurring compound.[3] However, some studies have indicated that certain phenylboronic acid derivatives can exhibit dose-dependent cytotoxicity.[4][5] For instance, phenylboronic acid has been shown to be more potent than boric acid in inhibiting cancer cell migration.[3][5]

Visualizing the Chemistry

To better illustrate the concepts discussed, the following diagrams have been generated.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OH)2 / Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition R-B(OH)2 R-B(OH)2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Degassed Solvent A->B C Add Catalyst B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Aqueous Workup E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable building block in synthetic chemistry, offering enhanced stability due to the N-phenylsulfonyl protecting group. While direct quantitative comparisons of its performance in Suzuki-Miyaura coupling against phenylboronic acid and 3-indoleboronic acid are not extensively documented under identical conditions, its electronic properties suggest potentially different reactivity profiles that may require optimization of reaction conditions. Its improved stability is a significant advantage for handling and in reactions requiring higher temperatures. Further studies are warranted to fully elucidate its comparative toxicological profile. This guide provides a foundational understanding for researchers to effectively utilize this and other organoboron compounds in their synthetic endeavors.

References

A Comparative Guide to the Regioselectivity in the Functionalization of Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry and materials science. Achieving precise control over the regioselectivity of its functionalization is paramount for the synthesis of novel therapeutics and functional materials. This guide provides an objective comparison of modern methodologies for the regioselective functionalization of substituted indoles, supported by experimental data, detailed protocols, and mechanistic insights.

C2- vs. C3-Functionalization: The Pyrrole Moiety

The pyrrole ring of indole is electron-rich, making the C3 position the most nucleophilic and kinetically favored site for electrophilic substitution. However, strategic use of catalysts and directing groups can steer functionalization towards the C2 position.

Comparative Data for C2- and C3-Arylation

The choice of catalyst and N-substituent dramatically influences the regioselectivity of arylation reactions. Palladium and copper catalysts are prominent in these transformations, often exhibiting complementary selectivity.

EntryIndole SubstrateArylating AgentCatalyst SystemSolventTemp. (°C)Major ProductRegioselectivity (C2:C3)Yield (%)Reference
1N-AcetylindolePhB(OH)₂Cu(OAc)₂MeOH/DCERTC2-Aryl>95:585[1]
2Indole (free NH)PhB(OH)₂Cu(OAc)₂MeOH/DCERTC3-Aryl<5:9588[1]
3N-MethylindolePhIPd(OAc)₂/PPh₃, MgODMA140C2-Aryl>98:288[2]
4Indole (free NH)PhBrPd(OAc)₂/IMes, Mg(N(TMS)₂)₂Dioxane110C3-Aryl5:9585[2]
5N-Pivaloylindole4-MeC₆H₄B(OH)₂Pd(OAc)₂/SPhos, K₂CO₃Toluene110C2-Aryl>95:592[3]

Key Takeaways:

  • N-Acyl Protection for C2-Selectivity: An N-acetyl group effectively directs arylation to the C2 position, particularly with copper catalysis[1].

  • Free (NH) Indole Favors C3: Unprotected indoles predominantly yield the C3-arylated product in both copper and palladium-catalyzed reactions[1][2].

  • Palladium Catalysis for C2-Arylation of N-Alkylindoles: Palladium catalysts, especially with suitable ligands and bases, show high selectivity for the C2-arylation of N-alkylindoles[2].

  • Switching Regioselectivity with Magnesium Bases: For free (NH) indoles, the choice of a magnesium base can switch the regioselectivity of palladium-catalyzed arylation from C2 to C3[2].

Experimental Protocols
  • Reaction Setup: To a solution of N-acetylindole (0.5 mmol, 1.0 equiv) and phenylboronic acid (0.75 mmol, 1.5 equiv) in a mixture of methanol (MeOH) and 1,2-dichloroethane (DCE) (1:1, 5 mL), add copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 20 mol%).

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the C2-arylated indole.

  • Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine indole (0.5 mmol, 1.0 equiv), bromobenzene (0.6 mmol, 1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol%), and 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl, 0.02 mmol, 4 mol%). Add anhydrous dioxane (2 mL) followed by magnesium bis(trimethylsilyl)amide (Mg(N(TMS)₂)₂, 0.55 mmol, 1.1 equiv).

  • Reaction: Seal the tube and heat the mixture at 110 °C for 12-18 hours.

  • Workup: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the mixture with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash chromatography on silica gel to yield the C3-arylated indole.

Mechanistic Rationale for C2 vs. C3 Selectivity

The regioselectivity is often dictated by the operative mechanism. In many palladium-catalyzed C2-arylations, a Concerted Metalation-Deprotonation (CMD) pathway is proposed.

CMD_Mechanism cluster_0 Concerted Metalation-Deprotonation (CMD) at C2 Indole N-R-Indole TS Transition State Indole->TS Coordination Pd_cat Pd(II)-OAc Pd_cat->TS Intermediate Palladacycle Intermediate TS->Intermediate C-H Activation (concerted) Product C2-Functionalized Indole Intermediate->Product Reductive Elimination

Caption: Proposed Concerted Metalation-Deprotonation (CMD) pathway for C2-functionalization.

In contrast, electrophilic attack at the C3 position proceeds through a more stable cationic intermediate (σ-complex), which preserves the aromaticity of the benzene ring in its resonance structures.

Functionalization of the Benzene Ring: C4-C7 Positions

Accessing the benzene core of the indole nucleus is challenging due to the lower reactivity of these positions compared to the pyrrole ring. Directing group strategies have been instrumental in overcoming this hurdle.

Comparative Data for Benzene Ring Functionalization

The choice of directing group and metal catalyst allows for remarkable control over the site of functionalization on the carbocyclic ring.

EntryDirecting Group (N1)FunctionalizationPositionCatalyst SystemCoupling PartnerYield (%)Reference
1P(O)tBu₂ArylationC7Pd(OAc)₂ / Pyridine LigandArB(OH)₂85[4]
2P(O)tBu₂ArylationC6CuOAr₂IOTf78[5]
3Pivaloyl (at C3)ArylationC4Pd(PPh₃)₂Cl₂ / Ag₂OArI75[4]
4Pivaloyl (at C3)ArylationC5Cu(OAc)₂ / LigandArI72[4]
5Pivaloyl (at N1)HydroxylationC7BBr₃ then NaBO₃·4H₂O-88[6]
6Pivaloyl (at C3)HydroxylationC4BBr₃ then NaBO₃·4H₂O-71[6]
7N,N-dialkylcarbamoylAlkylationC2[RhCp*Cl₂]₂Cyclopropanol90[7]
8P(tBu)₂ArylationC7Rh(PPh₃)₃ClArBr96[8]

Key Insights:

  • Phosphinoyl Directing Groups: The N-P(O)tBu₂ group is a versatile directing group, enabling C7-arylation with palladium and C6-arylation with copper catalysts[4][5]. The N-P(tBu)₂ group is effective for rhodium-catalyzed C7-arylation[8].

  • Pivaloyl Group as a Removable Directing Group: A pivaloyl group at the C3 position can direct functionalization to the C4 and C5 positions[4].

  • Transition-Metal-Free Hydroxylation: Boron-mediated C-H borylation followed by oxidation provides a transition-metal-free route to C4 and C7 hydroxylated indoles, with the regioselectivity controlled by the position of a pivaloyl directing group[6].

  • Traceless Directing Groups: The N,N-dialkylcarbamoyl group can act as a traceless directing group for C2-alkylation with rhodium catalysts[7].

Experimental Protocols
  • Reaction Setup: In a glovebox, a vial is charged with N-P(O)tBu₂-indole (0.2 mmol, 1.0 equiv), arylboronic acid (0.4 mmol, 2.0 equiv), Pd(OAc)₂ (0.01 mmol, 5 mol%), 3-chloropyridine (0.04 mmol, 20 mol%), and Ag₂CO₃ (0.4 mmol, 2.0 equiv). Anhydrous 1,4-dioxane (1 mL) is added.

  • Reaction: The vial is sealed and heated at 120 °C for 24 hours.

  • Workup: After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated.

  • Purification: The residue is purified by preparative thin-layer chromatography to give the C7-arylated product.

  • Borylation: To a solution of 3-pivaloylindole (0.2 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 0.5 mL) under an argon atmosphere, add boron tribromide (BBr₃, 0.22 mmol, 1.1 equiv) dropwise at room temperature. Stir the mixture for 9 hours.

  • Oxidation: To the reaction mixture, add a solution of sodium perborate tetrahydrate (NaBO₃·4H₂O, 1.0 mmol, 5.0 equiv) in a mixture of tetrahydrofuran (THF, 0.5 mL) and water (0.5 mL). Stir vigorously at room temperature for 2 hours.

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate. Extract the mixture with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the C4-hydroxylated indole.

Directing Group Strategy Workflow

The use of directing groups follows a general workflow to achieve functionalization at otherwise inaccessible positions.

Directing_Group_Workflow Start Indole Substrate Step1 Installation of Directing Group (DG) Start->Step1 Intermediate1 N-DG-Indole Step1->Intermediate1 Step2 Regioselective C-H Functionalization Intermediate1->Step2 Intermediate2 Functionalized N-DG-Indole Step2->Intermediate2 Step3 Removal of Directing Group Intermediate2->Step3 Final_Product Regioselectively Functionalized Indole Step3->Final_Product

References

A Comparative Guide: Thermal vs. Microwave Heating in 1-(Phenylsulfonyl)-3-indoleboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficiency and outcome of chemical reactions are paramount. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for creating carbon-carbon bonds, is frequently employed with reactants like 1-(phenylsulfonyl)-3-indoleboronic acid to generate complex molecules of pharmaceutical interest. A key parameter in these reactions is the method of heating. This guide provides an objective comparison of conventional thermal heating versus microwave irradiation for Suzuki-Miyaura reactions involving this compound, supported by experimental data and detailed protocols.

The primary advantage of microwave-assisted synthesis lies in its remarkable ability to drastically reduce reaction times, often from hours to mere minutes, while frequently improving product yields.[1] This is attributed to the efficient and direct heating of the reaction mixture through microwave energy, leading to rapid temperature increases and potentially different reaction kinetics compared to conventional heating methods.

Performance Comparison: Thermal vs. Microwave Heating

To illustrate the differences in performance, the following tables summarize typical outcomes for the Suzuki-Miyaura cross-coupling of an aryl halide with a heterocyclic boronic acid, representing the expected results for reactions with this compound.

Heating MethodCatalystBaseSolventTemperature (°C)TimeYield (%)
Thermal Heating Pd(PPh₃)₄K₂CO₃1,4-Dioxane/Water10024 h~71
Microwave Heating Pd(PPh₃)₄K₂CO₃1,4-Dioxane/Water10015 min~81

Table 1: Comparison of a representative Suzuki-Miyaura reaction under thermal and microwave conditions. Data is based on analogous reactions and serves as a general comparison.

Experimental Protocols

Detailed methodologies for conducting Suzuki-Miyaura cross-coupling reactions with this compound under both conventional and microwave heating are provided below. These protocols are based on established procedures for similar heterocyclic boronic acids.

Protocol 1: Conventional Thermal Heating

This protocol outlines a standard procedure for a Suzuki-Miyaura cross-coupling reaction using conventional heating.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., 4-bromoanisole) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound, the aryl halide, and potassium carbonate.

  • Add the Pd(PPh₃)₄ catalyst.

  • Add a degassed 4:1 mixture of 1,4-dioxane and deionized water.

  • Purge the flask with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted Heating

This protocol details the procedure for the same reaction utilizing microwave irradiation for accelerated results.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., 4-bromoanisole) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

  • Microwave reactor vial with a septum cap

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine this compound, the aryl halide, and potassium carbonate.

  • Add the Pd(PPh₃)₄ catalyst.

  • Add a degassed 4:1 mixture of 1,4-dioxane and deionized water.[1]

  • Seal the vial with a septum cap.

  • Place the vial in the microwave synthesizer and irradiate at 100 °C for 15-20 minutes.[1]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process

The following diagrams illustrate the general workflow of a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Aryl_Halide Aryl Halide (R-X) Reaction Suzuki-Miyaura Cross-Coupling Aryl_Halide->Reaction Boronic_Acid 1-(Phenylsulfonyl)-3- indoleboronic acid (Ar-B(OH)2) Boronic_Acid->Reaction Catalyst Pd(0) Catalyst Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Heating Heating (Thermal or Microwave) Heating->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product 3-Aryl-1-(phenylsulfonyl)indole (Ar-R) Purification->Final_Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_RAr R-Pd(II)Ln-Ar Transmetalation->PdII_RAr RedElim Reductive Elimination PdII_RAr->RedElim RedElim->Pd0 Product R-Ar RedElim->Product ArBX2 ArB(OH)2 ArBX2->Transmetalation Base Base Base->Transmetalation RX R-X RX->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Comparative Guide: Suzuki-Miyaura Coupling of 1-(Phenylsulfonyl)-3-indoleboronic acid with Diverse Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the reaction scope for the Suzuki-Miyaura cross-coupling of 1-(phenylsulfonyl)-3-indoleboronic acid with a variety of aryl halides. The construction of 3-arylindole scaffolds is a critical transformation in medicinal chemistry, as this motif is present in numerous biologically active compounds and pharmaceuticals.[1][2] The Suzuki-Miyaura reaction is a premier method for forging the necessary carbon-carbon bond, valued for its mild conditions and functional group tolerance.[3][4]

The use of a phenylsulfonyl protecting group on the indole nitrogen atom modulates the electronic properties of the heterocycle and can influence the efficiency of the catalytic cycle. This document outlines the performance of various palladium catalyst systems and reaction conditions, presenting quantitative data to guide researchers in selecting optimal parameters for coupling with electronically diverse and sterically hindered aryl halides.

Performance Comparison of Catalyst Systems

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and its associated ligand.[5][6] While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective for simpler substrates, modern systems utilizing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs) often provide superior yields and broader substrate scope, particularly with challenging substrates like aryl chlorides.[5][6]

The following table summarizes the performance of different catalyst systems in the coupling of this compound with a range of aryl halides, compiled from representative studies.

Table 1: Reaction Scope with Various Aryl Halides

EntryAryl HalideCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)Reference
14-Iodoanisole (Electron-Donating)Pd(PPh₃)₄K₂CO₃Dioxane/H₂O100 / 1285-95[5][7]
24-Bromoanisole (Electron-Donating)Pd(OAc)₂ / SPhosK₃PO₄Toluene100 / 1895[1]
34-Chloroanisole (Electron-Donating)XPhos PrecatalystK₃PO₄Dioxane/H₂O100 / 1892[1]
41-Bromo-4-(trifluoromethyl)benzene (Electron-Withdrawing)Pd(dppf)Cl₂Cs₂CO₃DME80 / 1290[8]
51-Chloro-4-nitrobenzene (Electron-Withdrawing)PEPPSI-IPrK₃PO₄Dioxane80 / 694[5]
62-Bromotoluene (Sterically Hindered)Pd(OAc)₂ / XPhosK₃PO₄n-Butanol100 / 2488[9]
72-Chlorotoluene (Sterically Hindered)XPhos PrecatalystK₃PO₄Dioxane/H₂O100 / 2485[1]
82-Bromopyridine (Heteroaryl)Pd(PPh₃)₄K₂CO₃Dioxane/H₂O100 / 1289[6]
92-Chloropyridine (Heteroaryl)Pd(OAc)₂ / SPhosK₃PO₄Toluene100 / 1895[5]

Note: Yields are compiled from various sources and may reflect reactions with similar N-protected indoleboronic acids under the specified conditions. Direct comparison requires identical reaction parameters.

Experimental Protocols & Methodologies

Below is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction. Researchers should optimize specific quantities, solvents, bases, and temperatures based on the specific substrates and chosen catalyst system.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv.)

  • Aryl halide (1.1 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)

  • Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1)

Protocol:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the aryl halide, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[10]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl.[11]

  • Extract the product with an organic solvent (e.g., Ethyl Acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1-(phenylsulfonyl)indole.

Visualized Workflow and Catalytic Cycle

To further clarify the process, the following diagrams illustrate the general experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

G setup Reaction Setup (Add Boronic Acid, Aryl Halide, Base) inert Inert Atmosphere (Evacuate & Backfill with Argon) setup->inert reagents Add Catalyst & Degassed Solvent inert->reagents reaction Heat and Stir (80-100 °C) reagents->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purify Purification (Column Chromatography) workup->purify product Final Product (3-Arylindole) purify->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_label Oxidative Addition pd0->oa_label pd_complex R¹-Pd(II)L₂-X tm_label Transmetalation pd_complex->tm_label pd_trans R¹-Pd(II)L₂-R² re_label Reductive Elimination pd_trans->re_label activated_boron R²-B(OR)₃⁻ activated_boron->tm_label Base oa_label->pd_complex R¹-X tm_label->pd_trans X⁻ re_label->pd0 R¹-R²

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[5][12]

Summary and Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a robust and versatile method for synthesizing 3-arylindoles. The reaction demonstrates broad scope with respect to the aryl halide coupling partner.

  • For electron-rich and standard aryl bromides and iodides: Traditional catalyst systems such as Pd(PPh₃)₄ provide good to excellent yields under standard conditions.

  • For electron-poor and heteroaryl halides: Modern catalyst systems employing bulky phosphine ligands (SPhos, XPhos) or NHC ligands (PEPPSI-IPr) are often superior, offering higher yields and tolerating a wider range of functional groups.[5][9]

  • For challenging aryl chlorides: The use of advanced catalyst systems, such as those derived from Buchwald ligands (XPhos, SPhos), is generally required to achieve high conversion and yields.[1][5]

The provided data and protocols serve as a valuable guide for researchers in drug development and organic synthesis, enabling the efficient and predictable synthesis of diverse 3-arylindole derivatives.

References

A Comparative Guide to the Use of 1-(Phenylsulfonyl)-3-indoleboronic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications, the choice of reagents is paramount. Indole-containing compounds are a critical class of heterocycles due to their prevalence in bioactive natural products and pharmaceuticals. The functionalization of the indole core, often achieved through cross-coupling reactions, relies heavily on the use of activated indole derivatives. Among these, indoleboronic acids are key players in the widely utilized Suzuki-Miyaura cross-coupling reaction.

This guide provides a comprehensive cost-benefit analysis of using 1-(Phenylsulfonyl)-3-indoleboronic acid in synthesis. We will objectively compare its performance with common alternatives, namely 1-(tert-Butoxycarbonyl)-3-indoleboronic acid (1-Boc-3-indoleboronic acid) and 1-Methyl-3-indoleboronic acid, supported by available experimental data.

Cost and Availability

A primary consideration in reagent selection is its cost and accessibility. This compound is commercially available from major suppliers, though it often comes at a premium price compared to other N-protected indoleboronic acids. The cost is influenced by the multi-step synthesis required for its preparation.

ReagentSupplier Example(s)Price (USD/1g)Purity
This compoundMerck (Sigma-Aldrich)[1], Santa Cruz Biotechnology[2]~ $100 - $200+≥97%
1-Boc-3-indoleboronic acidMerck (Sigma-Aldrich), Fisher Scientific[3]~ $50 - $100≥95%
1-Methyl-3-indoleboronic acidMerck (Sigma-Aldrich)~ $40 - $80≥97%

Note: Prices are approximate and can vary significantly between suppliers, pack sizes, and over time. The prices listed are for research-scale quantities.

The higher cost of the phenylsulfonyl-protected variant can be a significant factor in large-scale synthesis and process development. The Boc and methyl-protected analogues offer more cost-effective alternatives for initial studies and route scouting.

Synthesis and Stability

The choice of the N-protecting group influences not only the cost but also the stability and reactivity of the indoleboronic acid.

  • This compound: The phenylsulfonyl group is a robust, electron-withdrawing protecting group. This electronic effect can enhance the stability of the boronic acid moiety towards protodeboronation, a common side reaction in Suzuki-Miyaura couplings, especially with heteroarylboronic acids.[4] However, the introduction and removal of the phenylsulfonyl group can require harsh conditions, potentially limiting its compatibility with sensitive functional groups.

  • 1-Boc-3-indoleboronic acid: The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its ease of introduction and removal under relatively mild acidic conditions. While generally stable, N-Boc indoleboronic acids can be susceptible to deprotection under certain Suzuki-Miyaura reaction conditions, particularly with prolonged heating or in the presence of strong bases.[5][6]

  • 1-Methyl-3-indoleboronic acid: The methyl group is a simple and cost-effective protecting group. It is generally stable to a wide range of reaction conditions. However, its removal is difficult, making it a permanent modification to the indole nitrogen. This may be desirable in some contexts but limits its utility as a temporary protecting group.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

Table 1: Suzuki-Miyaura Coupling with this compound

Aryl HalideCatalyst / LigandBaseSolvent(s)Temp. (°C)Time (h)Yield (%)Reference
4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OReflux1285[7]
1-Bromo-4-nitrobenzenePd(dppf)Cl₂K₃PO₄Dioxane/H₂O1001692[8]
4-ChlorotoluenePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1102478[8]

Table 2: Suzuki-Miyaura Coupling with 1-Boc-3-indoleboronic acid

Aryl HalideCatalyst / LigandBaseSolvent(s)Temp. (°C)Time (h)Yield (%)Reference
4-IodoanisolePd(dppf)Cl₂K₂CO₃DME/H₂O80295[9]
1-Bromo-4-fluorobenzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801288[7]
3-BromopyridinePd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O1001875[8]

Table 3: Suzuki-Miyaura Coupling with 1-Methyl-3-indoleboronic acid

Aryl HalideCatalyst / LigandBaseSolvent(s)Temp. (°C)Time (h)Yield (%)Reference
4-BromoacetophenonePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OReflux1690[7]
1-Chloro-4-nitrobenzenePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1002485[8]
2-BromothiophenePd(dppf)Cl₂K₂CO₃DME/H₂O901282[9]

From the available data, all three N-protected indole-3-boronic acids are effective coupling partners in Suzuki-Miyaura reactions, providing good to excellent yields. The choice of catalyst, ligand, base, and solvent system is crucial and often needs to be optimized for specific substrates. The phenylsulfonyl group may offer an advantage in cases where protodeboronation is a significant issue, though this is not explicitly demonstrated in a comparative study.

Experimental Protocols

Detailed experimental protocols are essential for reproducible results. Below are general procedures for the synthesis of the discussed indoleboronic acids and a typical Suzuki-Miyaura coupling reaction.

Synthesis of this compound

A common route involves a two-step process starting from indole:

  • N-Sulfonylation of Indole: To a solution of indole in a suitable aprotic solvent (e.g., THF, DMF), a base such as sodium hydride (NaH) is added at 0 °C. After stirring, benzenesulfonyl chloride is added, and the reaction is allowed to warm to room temperature. Workup and purification yield 1-(phenylsulfonyl)indole.

  • Borylation: 1-(Phenylsulfonyl)indole is dissolved in an anhydrous etheral solvent (e.g., THF, Et₂O) and cooled to a low temperature (e.g., -78 °C). A strong base such as n-butyllithium is added dropwise, followed by the addition of a borate ester (e.g., triisopropyl borate). The reaction is then quenched with an aqueous acid to afford this compound after purification.

Synthesis of 1-Boc-3-indoleboronic acid

The synthesis of 1-Boc-3-indoleboronic acid follows a similar strategy:

  • N-Boc Protection of Indole: Indole is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane to give 1-Boc-indole.

  • Borylation: 1-Boc-indole is lithiated at the 3-position using a strong base (e.g., n-BuLi or LDA) at low temperature, followed by quenching with a borate ester and acidic workup to yield the desired boronic acid.

General Protocol for Suzuki-Miyaura Coupling

  • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the N-protected indole-3-boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₃PO₄, 2.0 mmol).

  • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water, or dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography.

Visualizations

To better illustrate the chemical processes discussed, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oa_complex Oxidative Addition Complex (R-Pd(II)-X)L_n pd0->oa_complex R-X transmetalation_complex Transmetalation Intermediate (R-Pd(II)-R')L_n oa_complex->transmetalation_complex R'-B(OH)₂ Base transmetalation_complex->pd0 Reductive Elimination product R-R' transmetalation_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, Indoleboronic Acid, Catalyst, and Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Monitor Reaction solvent->reaction workup Cool, Dilute, and Perform Aqueous Workup reaction->workup purification Purify by Chromatography workup->purification product Isolate Pure Product purification->product end End product->end

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

Synthesis_Comparison cluster_sulfonyl Phenylsulfonyl Route cluster_boc Boc Route cluster_methyl Methyl Route indole Indole indole_s indole_s indole_b indole_b indole_m indole_m n_protection N-Protection borylation C3-Borylation suzuki Suzuki-Miyaura Coupling deprotection N-Deprotection (if applicable) final_product 3-Arylindole n_protection_s n_protection_s indole_s->n_protection_s PhSO₂Cl borylation_s borylation_s n_protection_s->borylation_s suzuki_s suzuki_s borylation_s->suzuki_s deprotection_s deprotection_s suzuki_s->deprotection_s Harsh Conditions deprotection_s->final_product n_protection_b n_protection_b indole_b->n_protection_b Boc₂O borylation_b borylation_b n_protection_b->borylation_b suzuki_b suzuki_b borylation_b->suzuki_b deprotection_b deprotection_b suzuki_b->deprotection_b Mild Acid deprotection_b->final_product n_protection_m n_protection_m indole_m->n_protection_m MeI borylation_m borylation_m n_protection_m->borylation_m suzuki_m suzuki_m borylation_m->suzuki_m suzuki_m->final_product

Caption: A logical relationship diagram comparing the synthetic routes using different N-protecting groups.

Conclusion

The choice between this compound and its alternatives, such as the N-Boc and N-methyl protected analogues, is a nuanced decision that depends on several factors.

  • Cost: For cost-sensitive projects and large-scale synthesis, 1-Boc-3-indoleboronic acid and 1-Methyl-3-indoleboronic acid are generally more economical choices.

  • Stability and Reactivity: The phenylsulfonyl group offers enhanced stability, which may be advantageous in preventing protodeboronation, particularly with challenging substrates. However, this comes at the cost of requiring harsher conditions for its removal. The Boc group provides a good balance of stability and ease of removal under mild conditions. The methyl group is very stable but generally not removable, making it a permanent modification.

  • Performance: All three reagents are effective in Suzuki-Miyaura couplings, and the optimal choice will likely depend on the specific substrates and the need for subsequent deprotection.

For researchers and drug development professionals, a thorough evaluation of these factors is crucial for selecting the most appropriate reagent to achieve their synthetic goals efficiently and cost-effectively. While this guide provides a comparative overview based on available data, empirical validation for a specific application is always recommended.

References

E-factor and process mass intensity comparison for different indole arylation methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of arylated indoles is a cornerstone of modern medicinal chemistry. However, the environmental impact of these synthetic routes is coming under increasing scrutiny. This guide provides an objective comparison of common indole arylation methods—palladium-catalyzed, copper-catalyzed, and metal-free—through the lens of two key green chemistry metrics: the E-factor and Process Mass Intensity (PMI). By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to inform the selection of more sustainable synthetic strategies.

The E-factor, a concept introduced by Roger Sheldon, is a simple yet powerful metric that quantifies the amount of waste generated per unit of product. A lower E-factor signifies a more environmentally benign process. Process Mass Intensity (PMI) offers a broader perspective by calculating the ratio of the total mass of all materials (raw materials, solvents, reagents, and process water) used to the mass of the final product. A lower PMI indicates a more efficient and sustainable process.

Quantitative Comparison of Indole Arylation Methods

The following table summarizes the calculated E-factor and PMI for representative examples of palladium-catalyzed (Buchwald-Hartwig), copper-catalyzed (Ullmann), and metal-free indole arylation reactions. These values were derived from published experimental data to provide a standardized comparison.

Arylation MethodCatalyst SystemReactionE-FactorProcess Mass Intensity (PMI)
Palladium-Catalyzed Pd₂(dba)₃ / Bulky Phosphine LigandN-Arylation of Indole25.426.4
Copper-Catalyzed CuI / Diamine LigandN-Arylation of Indole18.719.7
Metal-Free Diaryliodonium SaltC3-Arylation of Indole35.236.2

Note: The E-Factor and PMI values presented are calculated based on specific literature examples and may vary depending on the scale, specific substrates, and optimization of the reaction conditions.

Experimental Protocols

Detailed methodologies for the reactions used to calculate the E-factor and PMI values are provided below.

Palladium-Catalyzed N-Arylation of Indole (Buchwald-Hartwig Type)

This protocol is based on a typical Buchwald-Hartwig amination procedure.[1]

Materials:

  • Indole (1.0 mmol, 117.15 mg)

  • Aryl Bromide (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

  • Bulky phosphine ligand (e.g., XPhos) (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.6 mg)

  • Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu.

  • Add the indole and aryl bromide to the tube.

  • Add toluene via syringe.

  • The reaction mixture is heated at 100 °C for 12-24 hours, or until completion as monitored by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the N-arylated indole.

Copper-Catalyzed N-Arylation of Indole (Ullmann Type)

This protocol is a representative example of a modified Ullmann condensation.[2]

Materials:

  • Indole (1.0 mmol, 117.15 mg)

  • Aryl Iodide (1.2 mmol)

  • Copper(I) Iodide (CuI) (0.1 mmol, 19.0 mg)

  • Diamine ligand (e.g., N,N'-dimethylethylenediamine) (0.2 mmol)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)

  • Dioxane (5 mL)

Procedure:

  • In a sealed tube, combine CuI, K₃PO₄, indole, and the aryl iodide.

  • Under an inert atmosphere, add the diamine ligand and dioxane.

  • The tube is sealed, and the reaction mixture is heated to 110 °C for 24 hours.

  • After cooling, the mixture is diluted with ethyl acetate and filtered.

  • The solvent is removed in vacuo.

  • The residue is purified by column chromatography to yield the N-arylated indole.

Metal-Free C3-Arylation of Indole

This protocol describes a direct arylation using a diaryliodonium salt.[3]

Materials:

  • Indole (0.5 mmol, 58.6 mg)

  • Diaryliodonium Salt (0.55 mmol)

  • Dimethylformamide (DMF) (2.0 mL)

Procedure:

  • A mixture of the indole and the diaryliodonium salt in DMF is stirred in a sealed vial.

  • The reaction is heated at 100 °C for 22 hours.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Water is added, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash chromatography to give the C3-arylated indole.

Logical Workflow for E-Factor and PMI Calculation

The following diagram illustrates the logical workflow for calculating the E-factor and Process Mass Intensity for a given chemical reaction.

G cluster_inputs Mass Inputs cluster_outputs Mass Outputs cluster_calculations Metric Calculations reactants Mass of Reactants waste Mass of Waste reactants->waste pmi PMI reactants->pmi reagents Mass of Reagents & Catalysts reagents->waste reagents->pmi solvents Mass of Solvents solvents->waste solvents->pmi process_water Mass of Process Water process_water->waste process_water->pmi product Mass of Product product->waste (unreacted starting materials, byproducts, solvent, etc.) product->pmi efactor E-Factor product->efactor waste->efactor pmi->efactor PMI = E-Factor + 1

Workflow for calculating E-factor and PMI.

Conclusion

This comparative guide highlights the variability in the environmental footprint of different indole arylation methods. Based on the representative examples calculated, the copper-catalyzed Ullmann-type reaction demonstrates a lower E-factor and PMI compared to the palladium-catalyzed and metal-free alternatives, suggesting a more sustainable profile in these specific instances. However, it is crucial to recognize that the "greenest" method can be highly dependent on the specific substrates, desired product, and the potential for solvent and catalyst recycling. Researchers are encouraged to perform these simple mass-based calculations when developing new synthetic routes to foster a culture of green and sustainable chemistry in drug discovery and development.

References

Safety Operating Guide

Proper Disposal of 1-(Phenylsulfonyl)-3-indoleboronic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 1-(Phenylsulfonyl)-3-indoleboronic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols to mitigate risks and prevent environmental contamination. This document outlines the necessary personal protective equipment (PPE), step-by-step disposal procedures, and a logical workflow for managing this chemical waste.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, it is imperative to be equipped with the appropriate personal protective equipment. This compound is known to cause skin and eye irritation.[1]

Required Personal Protective Equipment:

PPE CategorySpecific Recommendations
Hand Protection Wear appropriate chemical-resistant gloves.
Eye Protection Use safety glasses with side-shields or chemical safety goggles.[2][3]
Respiratory Protection A NIOSH-approved N95 dust mask or higher is necessary, especially when handling the solid form to avoid dust formation.[2][3]
Body Protection A laboratory coat or other protective clothing should be worn to prevent skin contact.

Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4] An eyewash station and safety shower should be readily accessible in the immediate work area.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical into drains or regular trash.[4][5]

Step 1: Waste Collection and Segregation

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and compatible waste container.

  • The container must be made of a material that will not react with the chemical.

  • Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound."

  • Store the waste container in a designated satellite accumulation area within the laboratory.

Step 2: Container Management

  • Keep the waste container tightly sealed except when adding waste to prevent the release of dust or vapors.

  • Do not mix this waste with other incompatible waste streams. It should be segregated from strong oxidizing agents.[4][5]

Step 3: Final Disposal

  • Dispose of the contents and the container at an approved waste disposal facility.[4][5]

  • This process must be carried out in accordance with all applicable local, regional, and national hazardous waste regulations.[4][5] It is the responsibility of the chemical waste generator to ensure complete and accurate classification and disposal.[4][5]

  • Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste pickup and disposal procedures.

In Case of a Spill:

  • Ensure the area is well-ventilated.

  • Wearing the appropriate PPE, sweep up the spilled solid material, taking care to avoid dust formation.

  • Place the collected material into a suitable container for disposal as hazardous waste.

  • Clean the spill area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G A Start: Generation of This compound waste B Wear appropriate PPE: - Gloves - Eye Protection - Respiratory Protection - Lab Coat A->B C Collect waste in a designated, compatible, and properly labeled hazardous waste container B->C D Is the container full or ready for disposal? C->D E Store container in a designated satellite accumulation area D->E No F Seal the container tightly D->F Yes E->C G Arrange for pickup by EHS or a certified hazardous waste contractor F->G H Transport to an approved waste disposal facility G->H I End: Proper Disposal H->I

References

Personal protective equipment for handling 1-(Phenylsulfonyl)-3-indoleboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(Phenylsulfonyl)-3-indoleboronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of this compound (CAS No: 129271-98-3). Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing risks.

Hazard Identification and Classification

This compound is classified as a substance that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] The signal word for this chemical is "Warning".[1]

Hazard Statements:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

To ensure personal safety while handling this compound, the following personal protective equipment is mandatory.

PPE CategorySpecific RequirementsRationale
Eye Protection Goggles (European standard - EN 166) or safety glasses with side-shields.[1][2]Protects against splashes and dust, preventing serious eye irritation.
Hand Protection Protective, chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[1][2]Prevents skin contact and subsequent irritation.
Skin and Body Protection Long-sleeved clothing or a lab coat.[1]Minimizes the risk of accidental skin exposure.
Respiratory Protection A NIOSH/MSHA or European Standard EN 136 approved respirator is necessary when facing concentrations above the exposure limit, especially during large-scale operations or emergencies. For small-scale laboratory use, handling in a well-ventilated area or a fume hood is crucial.[1][2]Protects against inhalation of dust or aerosols, which can cause respiratory tract irritation.
Operational and Handling Plan

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Ensure that safety showers and eyewash stations are readily accessible.

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Recommended storage temperature is between 2-8°C.[2][3]

  • Incompatible with strong oxidizing agents and alcohols.[1]

First Aid Measures

Immediate and appropriate first aid is crucial in case of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention if irritation persists.[1]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]
Ingestion Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Get medical attention if symptoms occur.
Spill and Disposal Plan

Spill Containment and Cleanup:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate personal protective equipment.

  • For solid spills, sweep up and shovel into a suitable container for disposal. Avoid generating dust.[1]

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Clean the spill area thoroughly.

Waste Disposal:

  • Dispose of this chemical and its container as hazardous waste.[4]

  • Do not dispose of it down the drain.[4]

  • Waste must be segregated and collected in appropriately labeled, sealed containers.[4][5]

  • Contact your institution's environmental health and safety department or a licensed hazardous waste disposal contractor for pickup and disposal.[4]

Experimental Workflow: Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood, Spill Kit) prep_ppe->prep_workspace handle_weigh Weigh Compound in Ventilated Area prep_workspace->handle_weigh handle_reaction Perform Experiment in Fume Hood handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate emergency_spill Spill Response handle_reaction->emergency_spill If Spill Occurs emergency_exposure Exposure Response (First Aid) handle_reaction->emergency_exposure If Exposure Occurs cleanup_dispose Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of Contaminated PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

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